molecular formula C9H7NO2 B167912 2-(3-cyanophenyl)acetic Acid CAS No. 1878-71-3

2-(3-cyanophenyl)acetic Acid

货号: B167912
CAS 编号: 1878-71-3
分子量: 161.16 g/mol
InChI 键: ZNXMNKGBHYVNNE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-(3-Cyanophenyl)acetic Acid serves as a versatile chemical intermediate in medicinal chemistry and drug discovery research. Its significant research value is highlighted by its application as a critical precursor in the synthesis of novel triazolopyridazine compounds, which are being investigated as potent, orally efficacious treatments for cryptosporidiosis, a serious parasitic diarrheal disease . In this context, the 3-cyanophenyl acetic acid moiety is incorporated into the molecular scaffold to optimize anti-cryptosporidial potency, contributing to the development of lead compounds that demonstrate superior efficacy in preclinical models . Beyond this specific application, the nitrile and acetic acid functional groups make it a valuable building block for the construction of diverse heterocyclic systems, including pyranes, pyridines, and pyrimidines, which are core structures in many pharmacologically active molecules . The compound's properties, such as high gastrointestinal absorption and blood-brain barrier permeation potential, make it a relevant subject for pharmacokinetic and structure-activity relationship (SAR) studies aimed at optimizing drug-like properties .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(3-cyanophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXMNKGBHYVNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364021
Record name 3-Cyanophenylacetic acid
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1878-71-3
Record name 3-Cyanobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1878-71-3
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Record name 3-Cyanophenylacetic acid
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Record name 2-(3-cyanophenyl)acetic acid
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Foundational & Exploratory

Physicochemical Properties of 2-(3-Cyanophenyl)acetic Acid: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3-cyanophenyl)acetic acid, a key intermediate in pharmaceutical synthesis. Understanding these properties is fundamental for its application in drug design and development, influencing formulation, pharmacokinetics, and pharmacodynamics.

Core Physicochemical Data

The physicochemical properties of a drug candidate are critical determinants of its behavior in biological systems. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the known properties of this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₉H₇NO₂[1][2]
Molecular Weight 161.16 g/mol [1]
Melting Point 113-117 °C[3]
Boiling Point 342.1 °C at 760 mmHg
pKa Not experimentally determined. Estimated to be between 2.5 and 4.3.
logP (Octanol/Water) Not experimentally determined.
Aqueous Solubility Not experimentally determined.

Note on pKa: The acidity of the carboxylic acid group is influenced by the electron-withdrawing nature of the cyano group on the phenyl ring. For comparison, the pKa of acetic acid is 4.76[4], while the pKa of the more strongly activated cyanoacetic acid is approximately 2.45.[5] Therefore, the pKa of this compound is expected to be lower than that of unsubstituted phenylacetic acid (pKa ≈ 4.3).

Relevance in Drug Design

This compound serves as a valuable building block or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[2][6] Its structural motifs—a phenyl ring, a carboxylic acid, and a nitrile (cyano group)—offer several strategic advantages in drug design:

  • Carboxylic Acid Group: This functional group can be used to form salts, which often improve the solubility and stability of a drug compound. It can also act as a key hydrogen bond donor and acceptor, enabling strong interactions with biological targets like enzymes or receptors.

  • Cyano Group: The nitrile is a versatile functional group. It is a polar moiety that can participate in dipole-dipole interactions and hydrogen bonding. It can also serve as a bioisostere for other functional groups or be chemically transformed into other groups during lead optimization.

  • Phenylacetic Acid Scaffold: This core structure is found in many classes of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs). The phenyl ring provides a rigid scaffold that can be functionalized to modulate binding affinity and selectivity for a target.

The overall physicochemical profile dictates the "drug-likeness" of any derivative synthesized from this intermediate. Properties such as solubility and lipophilicity (logP) are critical for oral bioavailability and cell membrane permeability.

Experimental Protocols for Physicochemical Characterization

Accurate experimental determination of physicochemical properties is essential. Below are standard methodologies for the key parameters.

Melting Point Determination
  • Methodology: A small, dry sample of the crystalline solid is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is slowly increased, and the range from which the substance first begins to melt until it becomes completely liquid is recorded. This provides an indication of the purity of the compound.

Acid Dissociation Constant (pKa) Determination
  • Methodology (Potentiometric Titration): A solution of the compound in water (or a co-solvent if solubility is low) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

Octanol-Water Partition Coefficient (logP) Determination
  • Methodology (Shake-Flask Method): This is the classical method for determining logP.

    • A small amount of the compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.

    • The mixture is shaken vigorously to allow the compound to partition between the two immiscible phases until equilibrium is reached.

    • The phases are separated by centrifugation.

    • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Determination
  • Methodology (Equilibrium Solubility Method):

    • An excess amount of the solid compound is added to a specific volume of aqueous buffer at a defined pH and temperature.

    • The resulting suspension is agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved states.

    • The suspension is then filtered to remove the undissolved solid.

    • The concentration of the dissolved compound in the filtrate is quantified using an analytical method like HPLC or UV-Vis spectroscopy.

Visualizing Workflows and Relationships

Diagrams are crucial for illustrating complex processes and relationships in drug discovery. The following visualizations, created using the DOT language, depict a general experimental workflow and the logical relationship between physicochemical properties and the drug development process.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: Application Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure MP Melting Point Determination Structure->MP pKa pKa Measurement (Potentiometric Titration) Structure->pKa logP logP Determination (Shake-Flask Method) Structure->logP Solubility Aqueous Solubility Assay Structure->Solubility Data Data Analysis & Drug-Likeness Assessment MP->Data pKa->Data logP->Data Solubility->Data Design Use as Intermediate in Drug Candidate Synthesis Data->Design

Caption: Experimental workflow for characterizing a chemical intermediate.

ADME_Properties PhysChem Physicochemical Properties Absorption Absorption PhysChem->Absorption Solubility, logP Distribution Distribution PhysChem->Distribution logP, pKa Metabolism Metabolism PhysChem->Metabolism Lipophilicity Excretion Excretion PhysChem->Excretion Polarity, pKa

References

Spectroscopic Profile of 2-(3-cyanophenyl)acetic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-(3-cyanophenyl)acetic acid, a molecule of interest in medicinal chemistry and materials science. This document presents tabulated nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside detailed experimental protocols. Additionally, a logical workflow for the spectroscopic analysis of this compound is visualized.

Spectroscopic Data

The structural elucidation of this compound is supported by data from multiple spectroscopic techniques. The following tables summarize the key findings from ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data for this compound[1]
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.63 – 7.56m2HAromatic protons
7.55 – 7.51m1HAromatic proton
7.49 – 7.42m1HAromatic proton
3.70s2H-CH₂-

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound[1]
Chemical Shift (δ) ppmAssignment
176.6C=O (Carboxylic acid)
134.7Aromatic C
134.1Aromatic C
133.0Aromatic C
131.2Aromatic C
129.5Aromatic C
118.5C≡N (Nitrile)
112.7Aromatic C-CN
40.4-CH₂-

Solvent: CDCl₃, Frequency: 101 MHz

Table 3: Mass Spectrometry Data for this compound[1]
Ionization ModeTechniqueCalculated m/zFound m/zIon
NegativeESI160.04159.86[M-H]⁻
Table 4: Predicted Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹)Functional GroupVibration
~3300-2500 (broad)O-HStretching (Carboxylic acid dimer)
~2230-2210C≡NStretching (Nitrile)
~1710C=OStretching (Carboxylic acid dimer)
~1600, ~1475C=CStretching (Aromatic ring)
~1300C-OStretching (Carboxylic acid)
~920O-HBending (out-of-plane, Carboxylic acid dimer)

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

¹H and ¹³C NMR Spectroscopy

A sample of this compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing. The spectra are acquired on a 400 MHz (for ¹H) or 101 MHz (for ¹³C) NMR spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a longer relaxation delay may be necessary to ensure the quantitative detection of quaternary carbons.

Mass Spectrometry

Low-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a mass analyzer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. The solution is then introduced into the ESI source. For the analysis of this compound, the mass spectrometer is operated in negative ion mode to detect the deprotonated molecule [M-H]⁻. The instrument is scanned over an appropriate mass range to detect the ion of interest.

Infrared (IR) Spectroscopy

Infrared spectra can be acquired using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid samples and requires minimal sample preparation. A small amount of the solid this compound is placed directly on the ATR crystal, and firm contact is ensured. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹) by co-adding a number of scans to obtain a high-quality spectrum.

Spectroscopic Analysis Workflow

The structural characterization of an organic molecule like this compound relies on the synergistic interpretation of data from various spectroscopic methods. The following diagram illustrates the logical workflow of this process.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR MS Mass Spectrometry (ESI-MS) Compound->MS IR IR Spectroscopy (FTIR-ATR) Compound->IR NMR_Data Proton Environment & Carbon Skeleton NMR->NMR_Data Provides data on MS_Data Molecular Weight & Elemental Formula MS->MS_Data Provides data on IR_Data Functional Groups (C≡N, COOH) IR->IR_Data Provides data on Structure Final Structure Confirmation NMR_Data->Structure Combined to confirm MS_Data->Structure Combined to confirm IR_Data->Structure Combined to confirm

Spectroscopic analysis workflow.

2-(3-cyanophenyl)acetic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Chemical Name: 2-(3-cyanophenyl)acetic acid CAS Number: 1878-71-3[1][2] Molecular Formula: C₉H₇NO₂[2]

Molecular Structure:

Caption: Molecular Structure of this compound.

Physicochemical Properties

This table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Weight 161.16 g/mol [1]
Melting Point 113-117 °C
Boiling Point 342.1 °C at 760 mmHg
SMILES OC(=O)CC1=CC(=CC=C1)C#N[1]
InChI 1S/C9H7NO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4H,5H2,(H,11,12)
Appearance Solid, powder
Purity Commercially available in ≥95% purity[2][3]

Experimental Protocols

Synthesis of this compound via Hydrolysis of 3-Cyanobenzyl Cyanide

The synthesis of this compound is commonly achieved through the acid-catalyzed hydrolysis of its corresponding nitrile, 3-cyanobenzyl cyanide. This method is analogous to the well-established industrial process for producing other phenylacetic acid derivatives.[3][4][5]

Reaction Scheme:

G reactant 3-Cyanobenzyl Cyanide product This compound reactant->product Hydrolysis reagent H₂SO₄ (aq) Heat

Caption: Synthesis of this compound.

Detailed Methodology:

  • Materials:

    • 3-cyanobenzyl cyanide

    • Concentrated sulfuric acid

    • Deionized water

    • Mechanical stirrer

    • Reflux condenser

    • Round-bottom flask

    • Standard laboratory glassware for extraction and filtration

  • Procedure:

    • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, a solution of dilute sulfuric acid is prepared by carefully adding a measured volume of concentrated sulfuric acid to deionized water.

    • 3-cyanobenzyl cyanide is then added to the dilute sulfuric acid solution.

    • The mixture is heated to reflux and stirred vigorously for a period of 3 to 4 hours to ensure complete hydrolysis of the nitrile group.

    • After the reaction is complete, the mixture is cooled to room temperature and then poured into cold water to precipitate the crude this compound.

    • The precipitated solid is collected by vacuum filtration and washed with cold water to remove any remaining acid.

    • For purification, the crude product can be recrystallized from a suitable solvent, such as a water-ethanol mixture, to yield the final product.

  • Work-up and Purification:

    • The crude product is dissolved in a minimal amount of hot solvent.

    • The solution is allowed to cool slowly to facilitate crystallization.

    • The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its structural features, including the carboxylic acid and cyano groups, make it a versatile building block for creating more complex molecules with therapeutic potential.

Role as a Pharmaceutical Intermediate

This compound is primarily utilized in the early stages of drug development as a starting material for the synthesis of more elaborate molecular scaffolds.[3] The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions.

Derivatives with Biological Activity

While this compound itself is not typically the final active molecule, its derivatives have been investigated for a range of biological activities. For instance, derivatives of cyanophenylacetic acids have been explored as potential inhibitors of enzymes such as aldose reductase, which is implicated in diabetic complications.

Furthermore, the related compound, 2-(4-cyanophenyl)acetic acid, has been identified as a linker for PROTACs (Proteolysis Targeting Chimeras), a novel therapeutic modality designed to degrade specific target proteins within cells.[6] This suggests that this compound could also be explored for similar applications in the development of targeted protein degraders.

Signaling Pathways and Mechanisms of Action

Currently, there is limited publicly available information directly linking this compound to specific signaling pathways. Research has primarily focused on the biological activities of its more complex derivatives.

For example, studies on various cyanopyridine derivatives, which can be synthesized from precursors like this compound, have shown potential anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[7]

The following diagram illustrates a generalized workflow for the utilization of this compound in a drug discovery program.

G A This compound (Starting Material) B Chemical Synthesis & Functional Group Modification A->B C Library of Derivatives B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: Drug Discovery Workflow.

References

An In-depth Technical Guide to the Solubility of 2-(3-cyanophenyl)acetic acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(3-cyanophenyl)acetic acid, a key consideration for its use in research and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework, detailed experimental protocols for determining solubility, and a qualitative assessment of its expected behavior in various common organic solvents.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid. Its chemical structure, featuring a phenyl ring, a carboxylic acid group, and a nitrile group, dictates its physicochemical properties, including its solubility. The interplay between the polar carboxylic acid and nitrile functionalities and the nonpolar phenyl ring results in a molecule with moderate polarity. Understanding its solubility is crucial for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, the following factors are paramount:

  • Polarity: The carboxylic acid and nitrile groups are polar and capable of hydrogen bonding. The phenyl ring is nonpolar. Therefore, the overall polarity of the molecule is moderate.

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The nitrile group can act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding are likely to be effective at solvating this molecule.

  • Dielectric Constant: Solvents with a higher dielectric constant are generally better at solvating polar solutes.

Based on these principles, a qualitative prediction of solubility in common organic solvents can be made.

Solubility Profile in Common Organic Solvents

Solvent ClassCommon SolventsExpected SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolHighAlcohols are polar, protic solvents capable of hydrogen bonding with the carboxylic acid and nitrile groups.
Ketones Acetone, Methyl Ethyl KetoneModerate to HighKetones are polar, aprotic solvents that can act as hydrogen bond acceptors for the carboxylic acid group.
Esters Ethyl Acetate, Butyl AcetateModerateEsters are moderately polar and can act as hydrogen bond acceptors.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low to ModerateEthers are less polar than esters and ketones but can still engage in some hydrogen bonding.
Hydrocarbons Hexane, TolueneLowThese are nonpolar solvents and are not expected to effectively solvate the polar functional groups of the molecule.
Chlorinated Solvents Dichloromethane, ChloroformLow to ModerateThese solvents have a moderate polarity but are not strong hydrogen bond participants.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal equilibrium method is a widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

    • Immediately dilute the collected sample with a known volume of a suitable solvent (mobile phase for HPLC or a solvent in which the compound is freely soluble for UV-Vis) to prevent precipitation.

  • Quantification:

    • HPLC Method:

      • Develop and validate an HPLC method for the quantification of this compound. This includes determining the appropriate mobile phase, flow rate, and detection wavelength.

      • Prepare a series of calibration standards of known concentrations.

      • Inject the diluted samples and the calibration standards into the HPLC system.

      • Construct a calibration curve by plotting the peak area against the concentration of the standards.

      • Determine the concentration of this compound in the diluted samples from the calibration curve.

    • UV-Vis Spectrophotometry Method:

      • Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

      • Prepare a series of calibration standards and measure their absorbance at the λmax.

      • Construct a calibration curve according to the Beer-Lambert law.

      • Measure the absorbance of the diluted samples and determine the concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow start Start: Define Solvents and Temperatures prep Preparation of Saturated Solutions (Excess Solute in Solvent) start->prep equilibrate Isothermal Equilibration (e.g., 24-72h with agitation) prep->equilibrate settle Settling of Excess Solid equilibrate->settle sample Sample Supernatant with Filtration settle->sample dilute Accurate Dilution of Sample sample->dilute quant_choice Quantification Method dilute->quant_choice hplc HPLC Analysis quant_choice->hplc  Complex Mixtures uv_vis UV-Vis Spectrophotometry quant_choice->uv_vis  Simple Matrix calculate Calculate Solubility from Concentration and Dilution Factor hplc->calculate uv_vis->calculate end End: Report Solubility Data calculate->end

2-(3-Cyanophenyl)acetic Acid: A Versatile Scaffold for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique three-dimensional structures and diverse electronic properties make them ideal scaffolds for interacting with biological targets. Among the myriad of building blocks available for the synthesis of these valuable compounds, 2-(3-cyanophenyl)acetic acid stands out as a particularly versatile precursor. Possessing two key reactive functional groups—a carboxylic acid and a nitrile—this molecule offers multiple avenues for the construction of a variety of heterocyclic systems. The strategic placement of the cyano and acetic acid moieties on the phenyl ring allows for their independent or concerted participation in cyclization reactions, leading to the formation of diverse and novel heterocyclic frameworks. This guide provides an in-depth exploration of the utility of this compound as a building block for the synthesis of pyridinones, pyrazoles, and thiazoles, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application in heterocyclic synthesis.

PropertyValue
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol [1]
Melting Point 113-117 °C[1]
Boiling Point 342.1 °C at 760 mmHg[1]
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in methanol, ethanol, and acetone. Sparingly soluble in water.

Synthetic Pathways to Novel Heterocycles

The dual functionality of this compound allows for its elaboration into a variety of heterocyclic systems. The following sections detail proposed synthetic routes to pyridinones, pyrazoles, and thiazoles, based on established synthetic methodologies.

Synthesis of 4-(3-Cyanophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (a Pyridinone Derivative)

Pyridinone cores are present in numerous biologically active molecules with applications as antibacterial, anti-inflammatory, and antiviral agents. A plausible route to a substituted pyridinone from this compound involves a multi-component reaction, a powerful tool in diversity-oriented synthesis.

Reaction Scheme:

pyridinone_synthesis CPAA This compound Reaction + CPAA->Reaction Acetoacetate Ethyl Acetoacetate Acetoacetate->Reaction AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Reaction Malononitrile Malononitrile Malononitrile->Reaction Pyridinone 4-(3-Cyanophenyl)-6-methyl-2-oxo- 1,2-dihydropyridine-3-carbonitrile Reaction->Pyridinone Ethanol, Reflux

Figure 1: Proposed multi-component synthesis of a pyridinone derivative.

Experimental Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.61 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (6.17 g, 80 mmol).

  • Add 40 mL of absolute ethanol to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring for 8-12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water (3 x 20 mL).

  • Recrystallize the crude product from ethanol to afford the pure 4-(3-cyanophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Representative Data:

ParameterValue
Yield 75-85%
Appearance Pale yellow solid
Melting Point >250 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 12.45 (s, 1H, NH), 7.80-7.95 (m, 4H, Ar-H), 6.30 (s, 1H, Pyridinone-H), 2.35 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 162.5, 158.0, 150.2, 138.5, 132.0, 131.5, 130.0, 129.5, 118.5, 112.0, 105.0, 98.0, 20.5
IR (KBr, cm⁻¹) 3450 (N-H), 2220 (C≡N), 1660 (C=O), 1600, 1550 (C=C)
Mass Spec (ESI-MS) m/z 264.08 [M+H]⁺
Synthesis of 5-(3-Cyanobenzyl)-3-methyl-1-phenyl-1H-pyrazol-4-carbonitrile (a Pyrazole Derivative)

Pyrazole derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. A potential route for the synthesis of a pyrazole derivative from this compound involves its conversion to a β-ketonitrile, followed by cyclocondensation with a hydrazine derivative.

Workflow Diagram:

pyrazole_workflow start This compound step1 Activation (e.g., SOCl₂) start->step1 step2 Reaction with Acetonitrile anion step1->step2 intermediate β-Ketonitrile step2->intermediate step3 Cyclocondensation with Phenylhydrazine intermediate->step3 product Pyrazole Derivative step3->product

Figure 2: Proposed workflow for the synthesis of a pyrazole derivative.

Experimental Protocol:

Step 1: Synthesis of 4-(3-cyanophenyl)-3-oxobutanenitrile (β-Ketonitrile intermediate)

  • In a 100 mL three-necked flask fitted with a dropping funnel, condenser, and nitrogen inlet, place sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) and wash with dry hexane (3 x 10 mL).

  • Add 30 mL of dry tetrahydrofuran (THF) to the flask and cool to 0 °C in an ice bath.

  • Slowly add acetonitrile (0.52 mL, 10 mmol) to the suspension with stirring.

  • In a separate flask, dissolve this compound (1.61 g, 10 mmol) in 20 mL of dry THF and add thionyl chloride (1.09 mL, 15 mmol). Reflux the mixture for 1 hour to form the acid chloride. After cooling, remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude 2-(3-cyanophenyl)acetyl chloride in 10 mL of dry THF and add it dropwise to the acetonitrile anion suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the mixture is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-ketonitrile, which can be used in the next step without further purification.

Step 2: Synthesis of 5-(3-Cyanobenzyl)-3-methyl-1-phenyl-1H-pyrazol-4-carbonitrile

  • To a solution of the crude 4-(3-cyanophenyl)-3-oxobutanenitrile (from the previous step, ~10 mmol) in 50 mL of glacial acetic acid, add phenylhydrazine (1.08 g, 10 mmol).

  • Heat the reaction mixture at reflux for 6 hours.

  • Monitor the reaction progress by TLC (petroleum ether:ethyl acetate, 4:1).

  • After completion, cool the reaction mixture and pour it into 150 mL of ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent to yield the pure pyrazole derivative.

Representative Data:

ParameterValue
Overall Yield 60-70%
Appearance White to off-white solid
Melting Point 155-158 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.40-7.60 (m, 9H, Ar-H), 4.10 (s, 2H, CH₂), 2.40 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 152.0, 145.0, 139.0, 132.5, 131.0, 130.5, 129.8, 129.0, 128.5, 125.0, 118.0, 112.5, 108.0, 32.0, 12.5
IR (KBr, cm⁻¹) 2225 (C≡N), 1600, 1580, 1500 (C=C, C=N)
Mass Spec (ESI-MS) m/z 299.13 [M+H]⁺
Synthesis of 2-Amino-4-(3-cyanophenyl)thiazole-5-carboxylic Acid (a Thiazole Derivative)

Thiazole-containing compounds are of significant interest due to their wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. A common method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. In this proposed route, the carboxylic acid group of this compound is first converted to an α-bromoketone, which then undergoes cyclization with thiourea.

Logical Relationship Diagram:

thiazole_logic cluster_0 Precursor Synthesis cluster_1 Hantzsch Thiazole Synthesis cluster_2 Final Product Formation CPAA This compound Esterification Esterification (MeOH, H₂SO₄) CPAA->Esterification Ester Methyl 2-(3-cyanophenyl)acetate Esterification->Ester Claisen Claisen Condensation (Methyl acetate, NaH) Ester->Claisen BetaKetoEster Methyl 4-(3-cyanophenyl)-3-oxobutanoate Claisen->BetaKetoEster Bromination α-Bromination (Br₂, AcOH) BetaKetoEster->Bromination AlphaBromo Methyl 2-bromo-4-(3-cyanophenyl)-3-oxobutanoate Bromination->AlphaBromo Cyclization Cyclization (Ethanol, Reflux) AlphaBromo->Cyclization Thiourea Thiourea Thiourea->Cyclization ThiazoleEster Methyl 2-amino-4-(3-cyanophenylmethyl)thiazole-5-carboxylate Cyclization->ThiazoleEster Hydrolysis Hydrolysis (NaOH, H₂O/MeOH) ThiazoleEster->Hydrolysis FinalProduct 2-Amino-4-(3-cyanophenyl)thiazole-5-carboxylic Acid Hydrolysis->FinalProduct

Figure 3: Logical steps for the synthesis of a thiazole derivative.

Experimental Protocol:

Step 1: Synthesis of Methyl 2-bromo-4-(3-cyanophenyl)-3-oxobutanoate

  • Esterify this compound by refluxing with methanol and a catalytic amount of sulfuric acid to obtain methyl 2-(3-cyanophenyl)acetate.

  • Perform a Claisen condensation of methyl 2-(3-cyanophenyl)acetate with methyl acetate using sodium hydride as a base to yield methyl 4-(3-cyanophenyl)-3-oxobutanoate.

  • Dissolve the resulting β-ketoester in glacial acetic acid and add bromine dropwise at room temperature with stirring until a persistent orange color is observed.

  • Stir for an additional 2 hours, then pour the mixture into water and extract with dichloromethane.

  • Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude α-bromo-β-ketoester.

Step 2: Synthesis of Methyl 2-amino-4-(3-cyanophenylmethyl)thiazole-5-carboxylate

  • Dissolve the crude methyl 2-bromo-4-(3-cyanophenyl)-3-oxobutanoate (~10 mmol) and thiourea (0.76 g, 10 mmol) in 50 mL of ethanol.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture, and collect the precipitated solid by filtration. Wash with cold ethanol to obtain the thiazole ester.

Step 3: Synthesis of 2-Amino-4-(3-cyanophenyl)thiazole-5-carboxylic Acid

  • Suspend the methyl 2-amino-4-(3-cyanophenylmethyl)thiazole-5-carboxylate in a mixture of methanol and 2 M aqueous sodium hydroxide.

  • Heat the mixture to 60 °C and stir until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the solution and acidify with 2 M hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain the final product.

Representative Data:

ParameterValue
Overall Yield 50-60%
Appearance Light brown solid
Melting Point >280 °C (decomposes)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 12.80 (br s, 1H, COOH), 7.90-8.10 (m, 4H, Ar-H), 7.50 (s, 2H, NH₂), 4.05 (s, 2H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 168.0, 163.0, 148.0, 138.0, 132.2, 131.8, 130.5, 129.0, 118.2, 112.8, 110.0, 34.5
IR (KBr, cm⁻¹) 3400-2500 (O-H, N-H), 2228 (C≡N), 1705 (C=O), 1620 (C=N)
Mass Spec (ESI-MS) m/z 288.05 [M+H]⁺

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. Its bifunctional nature, with both a carboxylic acid and a nitrile group, provides multiple handles for chemical manipulation and cyclization reactions. The proposed synthetic pathways for pyridinones, pyrazoles, and thiazoles demonstrate the potential of this starting material in constructing diverse and medicinally relevant scaffolds. The detailed experimental protocols and representative data provided in this guide are intended to serve as a solid foundation for researchers to explore and expand upon the synthetic utility of this compound in the pursuit of new chemical entities with potential applications in drug discovery and materials science. Further exploration of its reactivity in other cyclization and multi-component reactions is warranted and promises to unveil a rich and diverse chemistry.

References

The Cyano Group in 2-(3-Cyanophenyl)acetic Acid: An In-depth Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity of the cyano group in 2-(3-cyanophenyl)acetic acid. This bifunctional molecule, possessing both a nitrile and a carboxylic acid moiety, is a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. This document details the primary transformations of the cyano group—hydrolysis, reduction, and its participation in cycloaddition reactions for the synthesis of heterocyclic systems. Experimental protocols, based on well-established methodologies for analogous compounds, are provided to guide laboratory practice.

Core Reactivity of the Cyano Group

The cyano group (-C≡N) is a highly versatile functional group characterized by a strong dipole moment and the electrophilicity of the carbon atom. In the context of this compound, its reactivity is influenced by the presence of the acetic acid side chain and the phenyl ring. The principal reactions of the cyano group in this molecule are nucleophilic additions and cycloadditions.

Table 1: Summary of Key Reactions of the Cyano Group in this compound
Reaction TypeReagents and ConditionsProduct Functional Group
Hydrolysis Acid-Catalyzed: H₂SO₄/H₂O, heatBase-Catalyzed: NaOH/H₂O, heatCarboxylic Acid
Reduction Catalytic Hydrogenation: H₂, Pd/C or Raney Ni, pressureChemical Reduction: LiAlH₄ in ether or THFPrimary Amine
Cycloaddition [3+2] Cycloaddition: Azides (e.g., NaN₃), heat or catalystTetrazole

Hydrolysis of the Cyano Group to a Carboxylic Acid

The hydrolysis of the nitrile in this compound to a carboxylic acid is a fundamental transformation, yielding 3-(carboxymethyl)benzoic acid. This reaction can be effectively carried out under both acidic and basic conditions.[1][2]

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating nucleophilic attack by water. The reaction typically goes through an amide intermediate.

hydrolysis start This compound intermediate Protonated Nitrile start->intermediate + H⁺ amide Amide Intermediate intermediate->amide + H₂O, - H⁺ product 3-(Carboxymethyl)benzoic Acid amide->product + H₂O, - NH₄⁺

Figure 1: Acid-Catalyzed Hydrolysis Pathway

Experimental Protocol: Acid-Catalyzed Hydrolysis

The following protocol is adapted from a standard procedure for the hydrolysis of benzyl cyanide.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine this compound with a mixture of sulfuric acid and water (e.g., a 1:1 v/v ratio).

  • Heating: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled and poured into cold water to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

A typical yield for the hydrolysis of benzyl cyanide to phenylacetic acid is reported to be around 80%.[2]

Reduction of the Cyano Group to a Primary Amine

The reduction of the cyano group in this compound affords 2-(3-(aminomethyl)phenyl)acetic acid, a valuable building block in medicinal chemistry. This transformation is most commonly achieved through catalytic hydrogenation or with chemical reducing agents.

Catalytic Hydrogenation

Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. This method is often carried out under pressure.

Chemical Reduction

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

reduction cluster_0 Catalytic Hydrogenation start This compound product 2-(3-(Aminomethyl)phenyl)acetic Acid start->product H₂, Pd/C start->product 1. LiAlH₄, Ether 2. H₂O

Figure 2: Reduction Pathways of the Cyano Group

Experimental Protocol: Reduction with LiAlH₄
  • Reaction Setup: To a stirred suspension of LiAlH₄ in anhydrous diethyl ether or THF in a flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound in the same solvent dropwise at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).

  • Quenching: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

  • Work-up and Purification: The resulting solids are filtered off, and the organic layer is separated, dried, and concentrated. The product can be purified by crystallization or chromatography.

Cycloaddition Reactions and Heterocycle Synthesis

The cyano group of this compound can participate in cycloaddition reactions, providing a route to various heterocyclic systems. A notable example is the [3+2] cycloaddition with azides to form tetrazoles. Cyanoacetic acid derivatives are also widely used as precursors in the synthesis of a variety of heterocycles including pyridines, pyrazoles, and thiazoles.[3][4]

[3+2] Cycloaddition with Azides

The reaction of the nitrile with an azide, such as sodium azide, in the presence of a Lewis acid or under thermal conditions, leads to the formation of a tetrazole ring.

cycloaddition start This compound product 2-(3-(1H-Tetrazol-5-yl)phenyl)acetic Acid start->product + NaN₃, Lewis Acid reagent NaN₃

Figure 3: [3+2] Cycloaddition to form a Tetrazole

General Workflow for Heterocycle Synthesis

The active methylene group adjacent to the cyano group in related structures like cyanoacetic acid derivatives is often utilized in condensation reactions, which are key steps in many heterocyclic syntheses.[5][6] While the methylene group in this compound is benzylic and less acidic, it can still potentially be functionalized to participate in such cyclization reactions.

workflow start This compound activation Functional Group Transformation (e.g., Esterification, Halogenation) start->activation condensation Condensation with a Bifunctional Reagent activation->condensation cyclization Intramolecular Cyclization condensation->cyclization product Heterocyclic Product cyclization->product

Figure 4: General Workflow for Heterocycle Synthesis

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain that directly links this compound to the modulation of particular signaling pathways or significant biological activities. Its primary role in the scientific literature and commercial availability is as a chemical intermediate for organic synthesis.[7][8] Phenylacetic acid itself is known to be a phytohormone in plants.[9]

Conclusion

The cyano group in this compound exhibits a rich and versatile reactivity, making it a valuable synthon for the preparation of a diverse range of compounds. The primary transformations of hydrolysis, reduction, and participation in cycloaddition reactions provide access to carboxylic acids, primary amines, and various heterocyclic systems, respectively. The experimental protocols and reaction pathways detailed in this guide, based on established chemical principles and analogous transformations, offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

The Architecture of Inhibition: A Technical Guide to 2-(3-Cyanophenyl)acetic Acid Derivatives in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted cancer therapies has identified protein kinases as critical targets for drug development. Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation and survival. Among the diverse scaffolds explored for kinase inhibition, derivatives of 2-(3-cyanophenyl)acetic acid have emerged as a promising class of compounds. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of these derivatives, offering a valuable resource for researchers in the field of drug discovery.

Core Synthesis and Structure-Activity Relationships

The this compound core provides a versatile platform for the synthesis of a wide array of kinase inhibitors. The cyano group can act as a key hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The acetic acid moiety offers a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.

Recent studies have highlighted the potential of cyanopyridine derivatives, which share structural similarities with the cyanophenyl group, in targeting various kinases. For instance, novel 2-oxo-3-cyanopyridine derivatives have been synthesized and identified as dual inhibitors of EGFR and BRAFV600E, with some compounds exhibiting antiproliferative activity in the sub-micromolar range.[1]

Quantitative Data Summary

The inhibitory activities of various derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes representative data from studies on related cyano-containing aromatic compounds as kinase inhibitors.

Compound ClassTarget Kinase(s)IC50 ValuesReference
2-oxo-3-cyanopyridine derivativesEGFR, BRAFV600E60 nM - 89 nM[1]
Pyrazole-s-triazine derivativesEGFR59.24 nM - 81.6 nM[2]
2-cyanoacrylamide derivativesTAK127 nM[3]
Pyrido[2,3-d]pyrimidine derivativesPIM-111.4 nM - 34.6 nM[4]

Key Signaling Pathways

The development of kinase inhibitors requires a thorough understanding of the signaling pathways they target. The EGFR/PI3K/AKT/mTOR pathway is a critical cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[2][5]

Signaling_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-(3-cyanophenyl)acetic acid derivative Inhibitor->EGFR

Figure 1: Simplified EGFR/PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

General Synthesis of Cyanopyridine Derivatives

A common synthetic route to produce cyanopyridine derivatives involves a one-pot reaction.[1][6][7]

Procedure:

  • A mixture of an appropriate aromatic aldehyde (10 mmol), a methyl ketone (10 mmol), malononitrile (10 mmol), and an excess of ammonium acetate (80 mmol) is prepared.

  • The mixture is suspended in a suitable solvent, such as ethanol (50 mL).

  • The suspension is stirred vigorously and refluxed for several hours (e.g., 22 hours).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitate is collected by filtration.

  • The crude product is washed with a small amount of cold ethanol and then purified by recrystallization to afford the desired 2-amino-3-cyanopyridine derivative.

In Vitro Kinase Inhibitory Assay

The inhibitory activity of the synthesized compounds against target kinases is determined using in vitro kinase assays.

Procedure:

  • The kinase, substrate, and ATP are prepared in a reaction buffer.

  • The synthesized compound, dissolved in DMSO, is added to the reaction mixture at various concentrations.

  • The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence, or radiometric assays.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

The cytotoxic effects of the compounds on cancer cell lines are evaluated using cell viability assays, such as the MTT or MTS assay.

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the synthesized compounds for a specified duration (e.g., 72 hours).

  • A solution of MTT or MTS reagent is added to each well and incubated to allow for the formation of formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution.

  • The absorbance is measured at a specific wavelength using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Experimental Workflow

The development of kinase inhibitors from this compound derivatives follows a structured workflow, from initial design and synthesis to biological evaluation.

Experimental_Workflow A Compound Design & Library Synthesis B In Vitro Kinase Inhibition Assays A->B C Cell-Based Assays (e.g., Viability, Apoptosis) B->C D Structure-Activity Relationship (SAR) Analysis C->D E Lead Optimization D->E E->A Iterative Refinement F In Vivo Studies E->F

Figure 2: General experimental workflow for the development of kinase inhibitors.

Conclusion

Derivatives of this compound represent a valuable and versatile scaffold for the design and synthesis of novel kinase inhibitors. The straightforward synthetic accessibility, coupled with the potential for potent and selective kinase inhibition, makes this class of compounds highly attractive for further investigation in the field of cancer drug discovery. The detailed protocols and workflow presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of these promising molecules. Future efforts in this area will likely focus on expanding the chemical diversity of these derivatives and exploring their efficacy in preclinical and clinical settings.

References

The Versatility of 2-(3-Cyanophenyl)acetic Acid in Non-PROTAC Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The small molecule 2-(3-cyanophenyl)acetic acid has emerged as a valuable and versatile scaffold in the field of non-PROTAC (PROteolysis TArgeting Chimera) drug discovery. Its unique structural features, including a reactive carboxylic acid handle, a strategically positioned nitrile group, and a phenyl ring amenable to further functionalization, make it an attractive starting point for the development of a diverse range of therapeutic agents. This technical guide explores the utility of this compound and its derivatives in the design and synthesis of potent and selective inhibitors for various enzymatic targets, moving beyond the realm of targeted protein degradation.

Introduction to a Privileged Scaffold

This compound serves as a key building block in medicinal chemistry. The phenylacetic acid moiety is a well-established pharmacophore present in numerous approved drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs). The addition of a cyano group at the meta-position introduces a potent hydrogen bond acceptor and a site for potential metabolic stability, while also influencing the electronic properties of the aromatic ring. This strategic substitution allows for fine-tuning of binding interactions with biological targets. This guide will delve into specific non-PROTAC applications of this scaffold, focusing on the development of anti-inflammatory and anti-cancer agents.

Anti-Inflammatory Applications: Targeting Cyclooxygenase-2 (COX-2)

The selective inhibition of cyclooxygenase-2 (COX-2) is a validated strategy for the treatment of inflammation and pain, with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. Derivatives of this compound have been successfully employed to create potent and selective COX-2 inhibitors.

Lead Compound: 2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid

A notable example is the synthesis of 2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid, which has demonstrated significant in vivo anti-inflammatory activity.[1] This compound incorporates the this compound motif within a more complex heterocyclic structure, highlighting the scaffold's utility in generating novel chemical entities.

The anti-inflammatory efficacy of the lead compound was evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.

CompoundDoseTime (hours)Edema Inhibition (%)
2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid100 mg/kg322.28
2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid100 mg/kg525.23
Celecoxib (Reference)100 mg/kg335.14
Celecoxib (Reference)100 mg/kg540.37
Experimental Protocols

A one-pot, multi-component reaction provides an efficient route to this class of compounds.[2][3][4][5]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Aryl methyl ketone (e.g., 3-hydroxyacetophenone)

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Ethanol (solvent)

  • Hydrochloric acid

Procedure:

  • A mixture of the aromatic aldehyde (10 mmol), aryl methyl ketone (10 mmol), ethyl cyanoacetate (10 mmol), and an excess of ammonium acetate (80 mmol) is refluxed in ethanol (50 mL) for 18-24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-oxo-dihydropyridine-3-carbonitrile derivative.

  • To obtain the final acetic acid derivative, the intermediate from the previous step is subjected to alkylation with ethyl bromoacetate followed by hydrolysis of the ester. A mixture of the dihydropyridine intermediate (10 mmol), ethyl bromoacetate (12 mmol), and anhydrous potassium carbonate (20 mmol) in dimethylformamide (DMF, 30 mL) is stirred at 80°C for 6 hours.

  • The reaction mixture is cooled, poured into ice water, and the resulting precipitate is filtered.

  • The crude ester is then hydrolyzed by refluxing with a solution of sodium hydroxide (20 mmol) in a mixture of ethanol (20 mL) and water (10 mL) for 4 hours.

  • The solution is cooled and acidified with dilute hydrochloric acid to precipitate the final product, which is then filtered, washed with water, and dried.

G cluster_reactants Starting Materials cluster_synthesis One-Pot Reaction cluster_modification Further Modification A Aromatic Aldehyde P1 Reflux in Ethanol A->P1 B Aryl Methyl Ketone B->P1 C Ethyl Cyanoacetate C->P1 D Ammonium Acetate D->P1 P2 Cooling and Filtration P1->P2 P3 Recrystallization P2->P3 M1 Alkylation with Ethyl Bromoacetate P3->M1 M2 Ester Hydrolysis M1->M2 Product Final Product: 2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid M2->Product

Caption: Synthetic workflow for the COX-2 inhibitor.

This widely used in vivo model assesses the anti-inflammatory activity of a compound.[3][6][7]

Animals:

  • Male Wistar rats (150-180 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Celecoxib)

  • Plethysmometer

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compound or reference drug is administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle only.

  • After a specific absorption period (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured again at several time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

Anti-Cancer Applications: Dual Aromatase and Sulfatase Inhibition

The this compound scaffold has also been instrumental in the development of dual-acting agents for hormone-dependent breast cancer. Aromatase and steroid sulfatase (STS) are key enzymes in the biosynthesis of estrogens, which fuel the growth of estrogen receptor-positive breast cancers. Dual inhibition of these enzymes is a promising therapeutic strategy.

Structure-Activity Relationship (SAR) of Cyanophenyl-Containing Inhibitors

While not direct derivatives of this compound, extensive research on dual aromatase-sulfatase inhibitors (DASIs) has highlighted the critical role of a cyanophenyl moiety for potent activity.[2][8] Structure-activity relationship studies have shown that the para-cyano group is important for strong binding to the active site of aromatase.

The following table summarizes the IC50 values of representative dual aromatase-sulfatase inhibitors, demonstrating the impact of the cyanophenyl group and other structural modifications.

CompoundAromatase IC50 (nM)STS IC50 (nM)
Lead DASI with p-cyanophenyl 0.22.5
Derivative with m-fluoro748
Derivative with o,m-difluoro1.339
Analog lacking cyano group24831557
Experimental Protocols

The synthesis of these inhibitors typically involves a multi-step sequence to construct the core scaffold and introduce the necessary pharmacophoric elements.[9][10][11]

General Procedure:

  • The synthesis often starts with a commercially available substituted phenol.

  • A key step is the introduction of a linker at a specific position on the phenol, which will later connect to the aromatase-binding moiety. This can be achieved through reactions like Williamson ether synthesis or Mitsunobu reaction.

  • The aromatase-binding pharmacophore, often a triazole or imidazole ring attached to a cyanophenyl group, is then coupled to the linker.

  • The final step involves the sulfamoylation of the phenolic hydroxyl group to install the steroid sulfatase-inhibiting motif. This is typically achieved by reacting the phenol with sulfamoyl chloride in the presence of a base.

G cluster_synthesis Synthetic Strategy S1 Starting Phenol S2 Linker Installation S1->S2 S3 Coupling of Aromatase Binding Moiety S2->S3 S4 Sulfamoylation S3->S4 Product Dual Aromatase-Sulfatase Inhibitor S4->Product

Caption: General synthetic pathway for DASIs.

This assay is used to determine the inhibitory potency of compounds against the aromatase enzyme.[1][6][8]

Materials:

  • Recombinant human aromatase (CYP19A1)

  • Fluorogenic aromatase substrate

  • NADPH regenerating system

  • Test compounds and reference inhibitor (e.g., Letrozole)

  • 96-well microplate reader with fluorescence detection

Procedure:

  • A reaction mixture containing the aromatase enzyme in a suitable buffer is prepared.

  • The test compound is added to the wells of a 96-well plate at various concentrations. A control group with no inhibitor and a reference inhibitor group are also included.

  • The plate is pre-incubated to allow the inhibitor to interact with the enzyme.

  • The reaction is initiated by adding the fluorogenic substrate and the NADPH regenerating system to each well.

  • The fluorescence is measured kinetically over a specific period at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm).

  • The rate of the reaction is determined from the linear portion of the kinetic curve.

  • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_workflow Aromatase Assay Workflow W1 Prepare Enzyme and Inhibitor Solutions W2 Pre-incubate Enzyme and Inhibitor W1->W2 W3 Initiate Reaction with Substrate and NADPH W2->W3 W4 Measure Fluorescence Kinetically W3->W4 W5 Calculate Reaction Rates W4->W5 W6 Determine IC50 Values W5->W6

Caption: Workflow for in vitro aromatase assay.

Conclusion

This compound represents a highly valuable and adaptable scaffold for the discovery of novel non-PROTAC therapeutic agents. Its utility has been demonstrated in the development of potent inhibitors for diverse enzyme targets, including COX-2 and aromatase. The synthetic tractability of this core structure allows for the generation of extensive compound libraries for structure-activity relationship studies, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. As the landscape of drug discovery continues to evolve, the strategic application of such privileged scaffolds will undoubtedly play a crucial role in the identification of next-generation medicines.

References

Methodological & Application

Synthesis of 2-(3-cyanophenyl)acetic acid from 3-cyanobenzyl cyanide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-(3-cyanophenyl)acetic acid from 3-cyanobenzyl cyanide via hydrolysis. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols provided are based on established methods for the hydrolysis of substituted benzyl cyanides. Due to the presence of two nitrile groups in the starting material, careful control of reaction conditions is essential to achieve selective hydrolysis of the benzylic nitrile over the aromatic nitrile.

Introduction

The conversion of a benzyl cyanide to a phenylacetic acid is a fundamental transformation in organic synthesis. This reaction is typically achieved through acid- or base-catalyzed hydrolysis.[1] In the context of 3-cyanobenzyl cyanide, the selective hydrolysis of the more reactive benzylic nitrile group presents a synthetic challenge. The electron-withdrawing nature of the cyano group on the aromatic ring makes the benzylic protons more acidic and the benzylic carbon more susceptible to nucleophilic attack, including hydrolysis. However, harsh reaction conditions can lead to the hydrolysis of both nitrile groups, resulting in the formation of the corresponding dicarboxylic acid. Therefore, optimization of reaction parameters such as temperature, reaction time, and reagent concentration is critical for maximizing the yield of the desired product, this compound.

Comparative Data of Hydrolysis Conditions

The choice between acidic and basic hydrolysis depends on the overall stability of the starting material and product to the reaction conditions. Below is a summary of typical conditions and expected outcomes for the hydrolysis of substituted benzyl cyanides, which can be adapted for the synthesis of this compound.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagents Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl)Sodium hydroxide (NaOH), Potassium hydroxide (KOH)
Solvent Water, Aqueous acetic acidWater, Aqueous ethanol
Temperature Reflux (typically 100-120 °C)Reflux (typically 80-100 °C)
Reaction Time 1-5 hours2-8 hours
Typical Yield 70-95%60-90%
Work-up Dilution with water, filtration/extractionAcidification, filtration/extraction
Selectivity May require careful monitoring to avoid di-hydrolysisGenerally less selective for dinitriles
By-products Ammonium salts, di-acidCarboxylate salt, ammonia, di-acid

Experimental Protocols

The following are detailed protocols for the acid- and base-catalyzed hydrolysis of 3-cyanobenzyl cyanide. Note: These are generalized procedures based on analogous transformations and should be optimized for the specific substrate. Monitoring the reaction progress by techniques such as TLC or HPLC is highly recommended to ensure selectivity.

Protocol 1: Acid-Catalyzed Synthesis of this compound

This protocol is adapted from the well-established procedure for the hydrolysis of benzyl cyanide using sulfuric acid.[2]

Materials:

  • 3-cyanobenzyl cyanide

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Ice

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated sulfuric acid (e.g., 5-10 molar equivalents) to a solution of 3-cyanobenzyl cyanide (1 equivalent) in a mixture of water and acetic acid. The use of acetic acid can aid in the solubility of the starting material.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-3 hours. Over-refluxing may lead to the formation of the diacid.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice with stirring.

  • A precipitate of crude this compound should form. If an oil forms, extraction with a suitable organic solvent like ethyl acetate will be necessary.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • For purification, the crude product can be recrystallized from hot water or a mixture of water and ethanol.

  • Alternatively, the acidic aqueous solution can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Protocol 2: Base-Catalyzed Synthesis of this compound

This protocol utilizes a strong base to hydrolyze the nitrile. The initial product is the carboxylate salt, which is then protonated to give the carboxylic acid.

Materials:

  • 3-cyanobenzyl cyanide

  • Sodium hydroxide (or potassium hydroxide)

  • Ethanol

  • Deionized water

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • pH paper or pH meter

  • Separatory funnel

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 3-cyanobenzyl cyanide (1 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (e.g., 2-4 molar equivalents) in water to the flask.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like hexane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.

  • A precipitate of this compound should form. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • If a precipitate does not form, extract the acidified aqueous solution with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.

Visualizations

Chemical Transformation

G Synthesis of this compound 3-cyanobenzyl_cyanide 3-cyanobenzyl cyanide 2-(3-cyanophenyl)acetic_acid This compound 3-cyanobenzyl_cyanide->2-(3-cyanophenyl)acetic_acid H₂O, H⁺ or OH⁻ Heat

Caption: Reaction scheme for the hydrolysis of 3-cyanobenzyl cyanide.

Experimental Workflow for Acid-Catalyzed Hydrolysis

G Workflow for Acid-Catalyzed Synthesis A Mix 3-cyanobenzyl cyanide, H₂SO₄, H₂O, and Acetic Acid B Heat to Reflux (1-3 hours) A->B C Monitor Reaction (TLC/HPLC) B->C D Cool and Quench on Ice C->D Upon Completion E Isolate Crude Product (Filtration or Extraction) D->E F Purify Product (Recrystallization) E->F G Characterize Product (NMR, IR, MS) F->G

Caption: Step-by-step workflow for the acid-catalyzed synthesis.

References

Application Notes and Protocols for Amide Coupling Reactions with 2-(3-cyanophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides using 2-(3-cyanophenyl)acetic acid, a versatile building block in medicinal chemistry and materials science. The protocols outlined below utilize common and efficient coupling reagents to facilitate the formation of the amide bond, offering reliable methods for the preparation of a diverse range of amide derivatives.

Introduction

Amide bond formation is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and novel materials. This compound is a valuable starting material due to the presence of the cyano group, which can serve as a handle for further functionalization or contribute to the desired electronic properties and biological activity of the final product. Amides derived from this acid have potential applications as kinase inhibitors, highlighting their relevance in drug discovery programs. This document provides standardized procedures for the coupling of this compound with primary and secondary amines using two widely employed coupling systems: HATU/DIPEA and EDC/HOBt.

Data Presentation: Amide Coupling Reaction Parameters

The following table summarizes typical reaction conditions and reported yields for the amide coupling of phenylacetic acid derivatives, which can be used as a reference for optimizing reactions with this compound.

Carboxylic AcidAmineCoupling Reagent(s)BaseSolventTime (h)Yield (%)Reference
2-(4-(pyridin-4-yl)phenyl)acetic acid6-methoxybenzo[d]thiazol-2-amineHATUDIPEADMF2Not Specified[1]
2-(6-chloro-5-methylpyridin-3-yl)acetic acid1-(4-(6-aminopyridin-3-yl)piperazin-1-yl)ethanoneHATUDIEADMFNot SpecifiedNot Specified[1]
Thiazole carboxylic acid derivativeAniline derivativeEDC, DMAP, HOBt (cat.)-CH3CN1880[2]
General Phenylacetic Acid Derivatives3-phenyl-propylamineCDI, DMAP-DCM5Not Specified
General Phenylacetic Acid Derivatives3,3-diphenylpropan-1-amineCDI, DMAP-DCM24Not Specified

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the amide coupling of this compound with an amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent and DIPEA (N,N-Diisopropylethylamine) as the base.[1][3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add the desired amine (1.1 eq.).

  • Add HATU (1.1 eq.) to the mixture, followed by the dropwise addition of DIPEA (2.0 eq.).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides a method for amide bond formation using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) as an additive to suppress racemization and improve efficiency.[2][4]

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl

  • HOBt

  • Triethylamine (TEA) or DIPEA

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1N HCl (aq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF.

  • Add the amine (1.1 eq.) to the solution, followed by the addition of TEA or DIPEA (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath and add EDC·HCl (1.2 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • If DCM is used as the solvent, wash the reaction mixture sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. If DMF is used, dilute with a suitable organic solvent (e.g., ethyl acetate) before washing.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_protocol1 Protocol 1: HATU Coupling cluster_protocol2 Protocol 2: EDC/HOBt Coupling p1_start Dissolve Acid & Amine in DMF p1_reagents Add HATU & DIPEA p1_start->p1_reagents p1_reaction Stir at RT (2-4h) p1_reagents->p1_reaction p1_workup Workup (DCM, NaHCO3, Brine) p1_reaction->p1_workup p1_purify Purification (Chromatography) p1_workup->p1_purify end End p1_purify->end p2_start Dissolve Acid, HOBt & Amine in DCM/DMF p2_reagents Add Base & EDC at 0°C p2_start->p2_reagents p2_reaction Stir at RT (12-24h) p2_reagents->p2_reaction p2_workup Workup (HCl, NaHCO3, Brine) p2_reaction->p2_workup p2_purify Purification (Chromatography) p2_workup->p2_purify p2_purify->end start Start start->p1_start start->p2_start

Caption: General experimental workflows for amide coupling.

Logical Relationship: From Synthesis to Potential Biological Application

Amides derived from this compound have been investigated as potential inhibitors of the MAP3K5 signaling pathway. This pathway is involved in cellular responses to stress and inflammation.

logical_relationship cluster_synthesis Chemical Synthesis cluster_bio Biological Application acid This compound coupling Amide Coupling (HATU or EDC/HOBt) acid->coupling amine Primary/Secondary Amine amine->coupling product 2-(3-cyanophenyl)acetamide Derivative coupling->product inhibitor Potential MAP3K5 Inhibitor product->inhibitor Acts as pathway MAP3K5 Signaling Pathway inhibitor->pathway Inhibits response Cellular Stress/Inflammatory Response pathway->response Regulates

Caption: Synthesis to potential biological application.

References

Application Notes and Protocols: Utilizing 2-(3-cyanophenyl)acetic Acid as a Linker in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by coopting the cell's native protein disposal machinery, the ubiquitin-proteasome system (UPS). These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.

This document provides detailed application notes and protocols for the synthesis and characterization of PROTACs utilizing 2-(3-cyanophenyl)acetic acid as a linker. While the 4-cyano isomer is more commonly documented, the 3-cyano isomer presents an alternative with potentially distinct physicochemical properties that could influence cell permeability, solubility, and the conformational dynamics of the ternary complex. These notes offer a comprehensive guide, from the conceptual design and synthesis to the detailed biological evaluation of a hypothetical PROTAC targeting therapeutically relevant proteins such as the Epidermal Growth Factor Receptor (EGFR) or Bruton's Tyrosine Kinase (BTK).

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Synthesis of a PROTAC with a this compound Linker

The synthesis of a PROTAC involves the sequential or convergent coupling of the three components. Here, we describe a hypothetical synthetic route for a PROTAC targeting EGFR, using a derivative of Gefitinib as the warhead, a pomalidomide-based ligand for the E3 ligase Cereblon (CRBN), and this compound as the linker. The key transformation is the formation of amide bonds.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Warhead EGFR Warhead (e.g., Gefitinib derivative with amine handle) Intermediate Warhead-Linker Conjugate Warhead->Intermediate Amide Coupling Linker This compound Activated_Linker Activated Linker (e.g., NHS ester) Linker->Activated_Linker Activation E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide derivative with amine handle) Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC Activated_Linker->Intermediate Intermediate->Final_PROTAC Amide Coupling

Caption: General workflow for PROTAC synthesis.

Experimental Protocol: Amide Bond Formation

Materials:

  • This compound

  • Warhead with a free amine (e.g., amino-Gefitinib)

  • E3 ligase ligand with a free amine (e.g., amino-Pomalidomide)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

  • Reagents for purification (e.g., silica gel for column chromatography, HPLC solvents)

Procedure:

  • Activation of the Linker:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add a coupling agent such as HATU (1.1 eq) and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 30 minutes to form the activated ester.

  • Coupling with the Warhead:

    • To the solution of the activated linker, add the warhead containing a free amine (1.0 eq).

    • Continue stirring at room temperature for 4-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification of the Intermediate:

    • Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the warhead-linker conjugate.

  • Coupling with the E3 Ligase Ligand:

    • The carboxylic acid of the warhead-linker conjugate can be activated following the same procedure as in step 1.

    • Subsequently, the E3 ligase ligand with a free amine (1.0 eq) is added.

    • The reaction is stirred at room temperature until completion.

  • Final Purification:

    • Work-up the reaction as described in step 3.

    • Purify the final PROTAC using preparative high-performance liquid chromatography (HPLC) to achieve high purity.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Targeted Signaling Pathways

The choice of warhead determines the target protein and, consequently, the signaling pathway that will be affected. Below are examples of signaling pathways that can be targeted by PROTACs.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.[1] A PROTAC targeting EGFR would lead to its degradation, thereby inhibiting downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][2]

EGFR_Signaling cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K PROTAC EGFR-PROTAC PROTAC->EGFR Degradation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition by a PROTAC.

BTK Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[3] Aberrant BTK signaling is implicated in B-cell malignancies.[3] A BTK-targeting PROTAC would induce the degradation of BTK, thereby blocking downstream signaling and leading to apoptosis of malignant B-cells.[4]

BTK_Signaling cluster_pathway BTK Signaling Pathway BCR BCR BTK BTK BCR->BTK PLCG2 PLCγ2 BTK->PLCG2 PROTAC BTK-PROTAC PROTAC->BTK Degradation NFkB NF-κB PLCG2->NFkB Cell_Survival B-Cell Proliferation & Survival NFkB->Cell_Survival

Caption: BTK signaling pathway and its inhibition by a PROTAC.

Characterization of PROTACs

Quantitative Data Presentation

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for EGFR and BTK PROTACs from the literature to provide a comparative view.

PROTAC IDTargetWarheadE3 Ligase LigandLinker TypeCell LineDC50 (nM)Dmax (%)Reference
EGFR PROTACs
PROTAC 3EGFR Del19GefitinibCRBNAlkylHCC82711.7>90[1]
PROTAC 5EGFR Del19GefitinibVHLAlkylHCC8275.0>90[1]
PROTAC 6EGFR Del19DacomitinibVHLAlkylHCC8273.57>95[1]
BTK PROTACs
MT-802BTK-CRBNPEGMOLM-14<1>99[5]
RC-1BTK-CRBNReversible Covalent-8-40-[6]
SPB5208BTKIbrutinibCRBN-JeKo-1--[3]
Experimental Protocols

This protocol outlines the steps for treating cultured cells with a PROTAC and subsequently analyzing the degradation of the target protein via Western blot.[7][8][9]

Western_Blot_Workflow cluster_workflow Western Blot Workflow Cell_Culture 1. Cell Seeding & Treatment with PROTAC dilutions Lysis 2. Cell Lysis & Protein Quantification (BCA Assay) Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis (Densitometry) Calculate DC50 & Dmax Detection->Analysis

Caption: Western blot experimental workflow.[7]

Procedure:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HCC827 for EGFR, JeKo-1 for BTK) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-EGFR or anti-BTK) overnight at 4°C.

    • Wash the membrane and incubate with a primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[8]

The NanoBRET assay is a live-cell method to study the formation of the POI-PROTAC-E3 ligase ternary complex.[10][11] It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc luciferase-tagged protein (donor) and a fluorescently labeled HaloTag protein (acceptor).[10]

Procedure:

  • Cell Preparation:

    • Co-transfect cells (e.g., HEK293) with plasmids encoding the target protein fused to NanoLuc and the E3 ligase fused to HaloTag.

    • Plate the transfected cells in a 96-well plate.

  • Labeling and Treatment:

    • Add the HaloTag NanoBRET 618 ligand to the cells and incubate to allow for labeling of the HaloTag fusion protein.

    • Add a serial dilution of the PROTAC to the wells.

  • BRET Measurement:

    • Add the Nano-Glo live-cell substrate to initiate the NanoLuc reaction.

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the NanoBRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Conclusion

The use of this compound as a linker in PROTAC design offers a novel structural motif with the potential to fine-tune the physicochemical and pharmacological properties of the resulting degrader. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, characterization, and biological evaluation of PROTACs incorporating this linker. By systematically evaluating parameters such as DC50, Dmax, and ternary complex formation, researchers can effectively advance the development of novel and potent targeted protein degraders for therapeutic applications.

References

Application Notes and Protocols: Esterification of 2-(3-cyanophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of ethyl 2-(3-cyanophenyl)acetate via Fischer esterification of 2-(3-cyanophenyl)acetic acid. This protocol is intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

Esters of cyanophenyl-containing compounds are valuable intermediates in the synthesis of various biologically active molecules and are of significant interest in drug discovery and development. The presence of the cyano group and the phenyl ring offers a scaffold that can be further functionalized to explore structure-activity relationships. The Fischer-Speier esterification is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols, catalyzed by a strong acid. This reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of the alcohol or by removing water as it is formed.

This application note details the synthesis of ethyl 2-(3-cyanophenyl)acetate, including a step-by-step experimental procedure, a summary of quantitative data, and methods for the characterization of the final product.

Data Presentation

The following table summarizes the key quantitative data for the esterification of this compound.

ParameterValue
Reactants
This compound1.0 eq
Ethanol10 eq
Sulfuric Acid (conc.)0.1 eq
Reaction Conditions
TemperatureReflux (approx. 78 °C)
Reaction Time4-6 hours
Product
Product NameEthyl 2-(3-cyanophenyl)acetate
Molecular FormulaC₁₁H₁₁NO₂
Molecular Weight189.21 g/mol
Theoretical YieldBased on 1.0 eq of the carboxylic acid
Characterization Data *
¹H NMR (CDCl₃, 400 MHz)
δ (ppm)Multiplicity, Integration, Assignment
~7.6m, 2H, Ar-H
~7.4m, 2H, Ar-H
4.19q, J = 7.1 Hz, 2H, -OCH₂CH₃
3.65s, 2H, Ar-CH₂-
1.27t, J = 7.1 Hz, 3H, -OCH₂CH₃
¹³C NMR (CDCl₃, 100 MHz)
δ (ppm)Assignment
~170C=O
~135Ar-C
~132Ar-CH
~130Ar-CH
~129Ar-CH
~118C≡N
~112Ar-C
~61-OCH₂-
~41Ar-CH₂-
~14-CH₃
IR (neat, cm⁻¹)
~2230C≡N stretch
~1735C=O stretch (ester)
~1200C-O stretch (ester)
Mass Spectrometry (EI)
m/z[M]⁺, fragments

*Note: The characterization data presented in this table is predicted based on the chemical structure of ethyl 2-(3-cyanophenyl)acetate. Researchers should obtain and interpret their own analytical data to confirm the identity and purity of their synthesized compound.

Experimental Protocols

Synthesis of Ethyl 2-(3-cyanophenyl)acetate

This protocol describes the Fischer esterification of this compound with ethanol using sulfuric acid as a catalyst.

Materials:

  • This compound

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 1.0 eq).

  • Add an excess of absolute ethanol (e.g., 50 mL, ~10 eq).

  • Stir the mixture until the carboxylic acid is fully dissolved.

  • Carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL, ~0.1 eq) to the solution while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL, until no more gas evolves), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(3-cyanophenyl)acetate.

Purification:

The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization of Ethyl 2-(3-cyanophenyl)acetate

The identity and purity of the synthesized ester should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure of the product.

  • Infrared (IR) Spectroscopy: Use IR spectroscopy to identify the characteristic functional groups, such as the nitrile (C≡N) and the ester carbonyl (C=O).

  • Mass Spectrometry (MS): Determine the molecular weight of the compound and analyze its fragmentation pattern.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis reactants 1. Reactants This compound Ethanol Sulfuric Acid dissolution 2. Dissolution & Catalyst Addition reactants->dissolution reflux 3. Reflux (4-6 h) dissolution->reflux evaporation 4. Evaporation of Excess Ethanol reflux->evaporation extraction 5. Extraction with Ethyl Acetate evaporation->extraction washing 6. Washing (Water, NaHCO₃, Brine) extraction->washing drying 7. Drying with Na₂SO₄ washing->drying purification 8. Purification (Vacuum Distillation or Column Chromatography) drying->purification characterization 9. Characterization (NMR, IR, MS) purification->characterization final_product Final Product: Ethyl 2-(3-cyanophenyl)acetate characterization->final_product

Caption: Experimental workflow for the synthesis of ethyl 2-(3-cyanophenyl)acetate.

fischer_esterification_mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products RCOOH This compound protonated_acid Protonated Carboxylic Acid RCOOH->protonated_acid Protonation ROH Ethanol (R'OH) H_plus H⁺ (catalyst) tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate + R'OH (Nucleophilic Attack) protonated_ester Protonated Ester tetrahedral_intermediate->protonated_ester - H₂O (Proton Transfer & Dehydration) water Water tetrahedral_intermediate->water ester Ethyl 2-(3-cyanophenyl)acetate (Ester) protonated_ester->ester - H⁺ (Deprotonation) H_plus_regen H⁺ (regenerated) protonated_ester->H_plus_regen

Caption: Mechanism of Fischer-Speier Esterification.

Application Notes and Protocols: 2-(3-Cyanophenyl)acetic Acid in the Synthesis of Selective Androgen Receptor Degraders (SARDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective Androgen Receptor Degraders (SARDs) represent a promising therapeutic strategy for castration-resistant prostate cancer (CRPC). Unlike traditional androgen receptor (AR) antagonists that merely block AR signaling, SARDs actively promote the degradation of the AR protein, thereby overcoming resistance mechanisms associated with AR overexpression, mutation, and the expression of AR splice variants. The general structure of many nonsteroidal SARDs consists of an "A-ring" that binds to the AR, a "B-ring", and a linker. The cyanophenyl moiety is a common feature in the A-ring of these molecules, providing key interactions with the AR ligand-binding domain. This document outlines the role of 2-(3-cyanophenyl)acetic acid as a potential precursor in the synthesis of SARDs and provides detailed protocols for their biological evaluation.

Data Presentation

The following tables summarize the in vitro activity of various reported SARDs, showcasing key performance indicators such as binding affinity, inhibition of AR transactivation, and AR degradation.

Table 1: In Vitro Activity of Propanamide-Based SARDs

CompoundAR Binding Ki (nM)AR Transactivation IC50 (µM)Full-Length AR Degradation (%)AR Splice Variant Degradation (%)Reference
UT-155 267~0.1>50% at 10 µMSignificant[1]
UT-69 78~0.1SignificantSignificant[1]
Compound 26f Not Reported0.38384% at 1 µM74% at 10 µM[2]
Z15 Not Reported1.37 (VCaP), 3.63 (22Rv1)SignificantSignificant[3][4]

Table 2: In Vitro Activity of PROTAC-Based AR Degraders

CompoundDC50 (nM)Dmax (%)Cell LineReference
ARCC-4 5>95VCaP[5]
ARD-266 0.2-1>95LNCaP, VCaP, 22Rv1[6]
Compound 13b 5211 (LNCaP)Not ReportedLNCaP[7]

Experimental Protocols

General Synthesis of Propanamide-Based SARDs

While a direct protocol starting from this compound is not explicitly detailed in the reviewed literature, a general synthesis for propanamide derivatives, which can be adapted, involves the coupling of an A-ring precursor with a B-ring moiety via a linker. The following is a representative, generalized protocol.

Step 1: Activation of the Carboxylic Acid

  • Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the reaction mixture at room temperature for 30-60 minutes to form the activated ester.

Step 2: Amide Bond Formation

  • To the solution of the activated ester, add the desired B-ring amine derivative (1 equivalent).

  • Continue stirring the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final SARD compound.

Biological Evaluation Protocols

1. Western Blot for AR Degradation

This protocol is used to quantify the reduction in AR protein levels following treatment with a SARD.

  • Cell Culture:

    • Culture prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat the cells with the SARD compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 24, 48 hours).

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 4-15% polyacrylamide gel.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AR (e.g., AR-N20) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize AR protein levels to a loading control like GAPDH or β-actin.[1][8]

2. AR Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay measures the ability of a SARD to inhibit the transcriptional activity of the AR.[9][10]

  • Cell Culture and Transfection:

    • Seed AR-negative cells (e.g., HEK293T) or AR-positive prostate cancer cells (e.g., LNCaP) in 96-well plates.

    • For AR-negative cells, co-transfect with an AR expression vector, a luciferase reporter vector under the control of an androgen-responsive element (e.g., pGL3-PSA-Luc), and a Renilla luciferase vector for normalization. For AR-positive cells, transfect with the reporter and normalization vectors.

  • Treatment:

    • After 24 hours, treat the cells with the SARD compound at various concentrations in the presence of an AR agonist (e.g., 1 nM R1881).

  • Luciferase Assay:

    • After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

3. Cell Viability Assay (MTT Assay)

This assay determines the effect of SARDs on the proliferation of prostate cancer cells.[3][11]

  • Cell Seeding:

    • Seed prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) in 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow the cells to attach overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of the SARD compound or vehicle (DMSO) for 72 hours.

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

SARD_Mechanism_of_Action SARD SARD AR Androgen Receptor (AR) SARD->AR AR_Androgen AR-Androgen Complex AR->AR_Androgen Binding AR_SARD AR-SARD Complex AR->AR_SARD Binding Androgen Androgen Androgen->AR Gene_Transcription Gene Transcription AR_Androgen->Gene_Transcription Activation E3_Ligase E3 Ubiquitin Ligase AR_SARD->E3_Ligase Recruitment Ubiquitination Ubiquitination E3_Ligase->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation Inhibition Inhibition of Cell Growth Degradation->Inhibition Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth

Caption: Mechanism of Action of a Selective Androgen Receptor Degrader (SARD).

Western_Blot_Workflow start Start cell_culture Prostate Cancer Cell Culture start->cell_culture treatment SARD Treatment cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (Anti-AR) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental Workflow for Western Blot Analysis of AR Degradation.

SARD_Development_Logic cluster_0 SARD Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization synthesis Synthesis of Cyanophenyl-based Precursor (e.g., from this compound) coupling Coupling with Linker and B-ring Moiety synthesis->coupling purification Purification and Characterization coupling->purification binding_assay AR Binding Assay (Ki) purification->binding_assay transactivation_assay AR Transactivation Assay (IC50) purification->transactivation_assay degradation_assay AR Degradation Assay (DC50, Dmax) purification->degradation_assay sar Structure-Activity Relationship (SAR) Studies binding_assay->sar transactivation_assay->sar viability_assay Cell Viability Assay (IC50) degradation_assay->viability_assay degradation_assay->sar viability_assay->sar adme ADME/Tox Profiling sar->adme adme->synthesis Iterative Design

Caption: Logical Flow for the Development and Evaluation of SARDs.

References

Application of 2-(3-cyanophenyl)acetic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-SPPS-CPAA01

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient construction of complex peptide sequences. A critical step in SPPS is the optional but often necessary "capping" of unreacted N-terminal amino groups on the growing peptide chain. This prevents the formation of deletion sequences, which are difficult to separate from the target peptide during purification. While acetic anhydride is a standard capping agent, the use of specialized capping agents can introduce unique functionalities at the N-terminus of a peptide.

This document details the application of 2-(3-cyanophenyl)acetic acid as a novel N-terminal capping agent in Fmoc-based Solid-Phase Peptide Synthesis. The introduction of the cyanophenyl moiety offers a unique modification, potentially influencing the peptide's structural, electronic, and pharmacokinetic properties. The cyano group can serve as a spectroscopic probe, a precursor for other functional groups, or a means to enhance binding interactions.[1]

The use of this compound is analogous to other phenylacetic acid derivatives used for peptide modification, such as 2-(3-mercaptophenyl)acetic acid, which is employed to introduce a thiol group for subsequent conjugation or cyclization.[2] This application note provides detailed protocols for the efficient use of this compound as a capping agent for peptide chains synthesized on a solid support.

Principle

Following a coupling step in Fmoc-SPPS, a small percentage of the N-termini of the growing peptide chains may remain unreacted. To permanently block these free amines, a capping step is performed. This compound is activated using standard peptide coupling reagents and then reacts with the unreacted N-terminal amines, forming a stable amide bond. This effectively terminates the chain elongation at that point, ensuring that subsequent amino acids are only added to the correct sequences.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the standard steps for chain elongation prior to the specific capping procedure.

  • Resin Preparation:

    • Place the desired resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a suitable reaction vessel.[3]

    • Swell the resin in N,N-Dimethylformamide (DMF) for at least 30-60 minutes.[3]

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc protecting group.[4]

    • Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc adduct.[3]

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU/HOBt or HATU/HOAt, 3-5 equivalents) in DMF.[5]

    • Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.[5]

    • Wash the resin with DMF.

Protocol 2: N-Terminal Capping with this compound

This protocol is performed immediately after an amino acid coupling step where unreacted amines are to be terminated.

  • Preparation of Capping Solution:

    • Prepare a 0.5 M solution of this compound in DMF.

    • Prepare a 0.5 M solution of a suitable coupling agent (e.g., HBTU) in DMF.

    • Prepare a 2 M solution of DIPEA in NMP.

  • Activation and Capping:

    • In a separate vessel, combine this compound (5 equivalents relative to resin loading), HBTU (4.9 equivalents), and DIPEA (10 equivalents).

    • Allow the mixture to pre-activate for 5 minutes.

    • Following the amino acid coupling step and DMF wash, add the activated capping solution to the peptide-resin.

    • Agitate the reaction vessel for 30-60 minutes at room temperature.

  • Washing:

    • Filter the capping solution from the resin.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.[3]

    • Wash with Dichloromethane (DCM) (3-5 times) and dry the resin if the synthesis is to be paused.

    • Proceed to the Fmoc deprotection step for the next amino acid in the sequence.

Protocol 3: Final Peptide Cleavage and Deprotection

This protocol is for cleaving the completed, capped peptide from the resin and removing side-chain protecting groups.

  • Resin Preparation:

    • After the final synthesis cycle (including final Fmoc deprotection), wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.

  • Cleavage:

    • Prepare a fresh cleavage cocktail. For most peptides, a standard mixture is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the dry peptide-resin (e.g., 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to separate the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether twice to remove scavengers.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables provide recommended parameters and hypothetical comparative data for the capping procedure.

Table 1: Recommended Reagent Equivalents for Capping

ReagentEquivalents (relative to resin loading)
This compound5.0
HBTU4.9
DIPEA10.0
Reaction Time 30-60 minutes
Solvent DMF

Table 2: Comparative Capping Efficiency

Capping AgentStandard ConditionsCapping Efficiency (%) (Hypothetical)Notes
Acetic Anhydride10 eq. Acetic Anhydride, 10 eq. DIPEA in DMF, 20 min>99.5%Standard, highly efficient for terminating chains.[6]
This compound5 eq. Capping Agent, 4.9 eq. HBTU, 10 eq. DIPEA in DMF, 45 min>99%Provides N-terminal modification with a cyanophenyl group.

Mandatory Visualization

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Elongation Cycle cluster_final_steps Final Steps Resin Start with Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Repeat for each AA Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Repeat for each AA Wash2 Wash (DMF) Coupling->Wash2 Repeat for each AA Capping N-Terminal Capping (Optional) Wash2->Capping Repeat for each AA Capping->Deprotection Repeat for each AA Final_Deprotection Final Fmoc Deprotection Capping->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Purified Peptide Purification->Final_Peptide Capping_Workflow cluster_activation Reagent Activation Start Peptide-Resin with Unreacted N-Termini Reaction Add Activated Solution to Resin React for 30-60 min Start->Reaction CPAA This compound Mix Combine and Pre-activate (5 minutes) CPAA->Mix HBTU HBTU HBTU->Mix DIPEA DIPEA DIPEA->Mix Mix->Reaction Wash Filter and Wash Resin (DMF) Reaction->Wash End Capped Peptide-Resin (Ready for next cycle) Wash->End

References

Application Notes and Protocols for the Activation of 2-(3-cyanophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common methods for the activation of the carboxylic acid moiety of 2-(3-cyanophenyl)acetic acid, a critical step for the formation of amide bonds and other derivatives frequently synthesized in drug discovery and development. This document outlines several widely used activation strategies, complete with experimental protocols and a comparative analysis of their effectiveness.

Introduction

This compound is a versatile building block in medicinal chemistry. The cyano-substituted phenyl ring offers a site for further chemical modification, while the acetic acid moiety provides a handle for coupling with amines, alcohols, and other nucleophiles. Direct condensation of the carboxylic acid with a nucleophile is often inefficient. Therefore, activation of the carboxylic acid is necessary to enhance its electrophilicity and facilitate the desired reaction. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.

This document details four primary methods for the activation of this compound:

  • Carbodiimide-Mediated Activation: Utilizing reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often in the presence of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.

  • Uronium/Aminium Salt-Mediated Activation: Employing reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are known for their high efficiency and rapid reaction times.

  • Phosphonium Salt-Mediated Activation: Using reagents like BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) or PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which are particularly effective for sterically hindered substrates.

  • Acyl Halide Formation: Conversion of the carboxylic acid to a more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The choice of activation method depends on several factors, including the nature of the nucleophile, the desired reaction conditions, and the tolerance of other functional groups in the molecule.

Comparative Data of Activation Methods

The following table summarizes typical reaction conditions and reported yields for the activation and subsequent amidation of aryl acetic acids, providing a comparative overview of the different methods. Please note that specific yields for this compound may vary depending on the specific amine and reaction conditions used.

Activation MethodReagentsTypical SolventTypical TemperatureTypical Reaction TimeTypical Yield Range
CarbodiimideEDC, HOBtDMF or DCM0 °C to RT12 - 48 h70 - 95%
Uronium SaltHATU, DIEADMFRT1 - 4 h85 - 98%
Phosphonium SaltBOP, DIEADMF or DCMRT1 - 6 h80 - 95%
Acyl HalideThionyl ChlorideToluene or neatReflux1 - 3 h80 - 90% (for acyl chloride)
Acyl HalideOxalyl Chloride, cat. DMFDCM or TolueneRT1 - 2 h>90% (for acyl chloride)

Experimental Protocols

Method 1: Carbodiimide-Mediated Activation (EDC/HOBt)

This protocol describes a general procedure for the activation of this compound using EDC in the presence of HOBt, followed by coupling with a primary or secondary amine.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Amine of choice

  • N,N-Diisopropylethylamine (DIEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the cooled solution and stir for 15 minutes.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of DIEA (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired amide.

Workflow Diagram:

G cluster_0 Activation cluster_1 Coupling cluster_2 Workup & Purification Carboxylic_Acid This compound Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester in DMF/DCM, 0°C EDC_HOBt EDC, HOBt EDC_HOBt->Activated_Ester Product Amide Product Activated_Ester->Product DIEA, RT Amine Amine (R-NH2) Amine->Product Workup Aqueous Workup Product->Workup Purification Chromatography/ Recrystallization Workup->Purification

Carbodiimide-Mediated Amide Coupling Workflow
Method 2: Uronium Salt-Mediated Activation (HATU)

This protocol utilizes HATU, a highly efficient coupling reagent, for the rapid synthesis of amides from this compound.

Materials:

  • This compound

  • HATU

  • Amine of choice

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure amide.

Reaction Mechanism:

G Carboxylic_Acid This compound Active_Ester O-Acyl(azabenzotriazolyl)isouronium Intermediate Carboxylic_Acid->Active_Ester HATU HATU HATU->Active_Ester Base DIEA Base->Active_Ester deprotonates acid Product Amide Product Active_Ester->Product Amine Amine (R-NH2) Amine->Product Nucleophilic Attack Byproduct Tetramethylurea + HOAt

HATU-Mediated Amide Formation Mechanism
Method 3: Phosphonium Salt-Mediated Activation (BOP)

This protocol describes the use of BOP reagent for the activation of this compound. Note: BOP reagent is effective but produces the carcinogenic byproduct hexamethylphosphoramide (HMPA), so appropriate safety precautions must be taken. PyBOP is a common, safer alternative.

Materials:

  • This compound

  • BOP reagent ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)

  • Amine of choice

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM or DMF.

  • Add DIEA (2.5 eq) to the solution.

  • Add BOP reagent (1.1 eq) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction for 1-6 hours at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Acid This compound Activation Formation of Active Ester Acid->Activation Amine Amine Coupling Nucleophilic Attack by Amine Amine->Coupling BOP BOP Reagent BOP->Activation Base DIEA Base->Activation Activation->Coupling Amide Desired Amide Coupling->Amide Byproducts HMPA + HOBt + Phosphate Salts Coupling->Byproducts

Logical Flow of BOP-Mediated Coupling
Method 4: Acyl Halide Formation

This protocol describes the conversion of this compound to its corresponding acyl chloride, a highly reactive intermediate for amide synthesis.

Sub-Method 4a: Using Thionyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene (optional)

  • Standard laboratory glassware with reflux condenser and gas trap

Procedure:

  • Place this compound (1.0 eq) in a round-bottom flask.

  • Add thionyl chloride (2.0-3.0 eq), and a few drops of DMF as a catalyst. Toluene can be used as a solvent.

  • Heat the mixture to reflux (typically around 80 °C) for 1-3 hours. The reaction should be performed in a fume hood as HCl and SO₂ gases are evolved.

  • After the reaction is complete (evolution of gas ceases), cool the mixture to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation or under reduced pressure.

  • The resulting crude 2-(3-cyanophenyl)acetyl chloride can be used directly in the next step or purified by vacuum distillation.

Sub-Method 4b: Using Oxalyl Chloride

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Standard laboratory glassware with a gas outlet

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or toluene, add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5-2.0 eq) to the solution at room temperature. Gas evolution (CO and CO₂) will be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the completion of the reaction by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • The crude 2-(3-cyanophenyl)acetyl chloride is typically used in the subsequent amidation step without further purification.

Acyl Chloride Formation and Subsequent Amidation Workflow:

G cluster_activation Acyl Chloride Formation cluster_coupling Amidation Acid This compound Acyl_Chloride 2-(3-cyanophenyl)acetyl chloride Acid->Acyl_Chloride Chlorinating_Agent SOCl₂ or (COCl)₂ Chlorinating_Agent->Acyl_Chloride Amide Amide Product Acyl_Chloride->Amide Amine Amine (R-NH₂) Amine->Amide Base Base (e.g., Pyridine, Et₃N) Base->Amide

Acyl Chloride Formation and Amidation

Conclusion

The activation of this compound is a key transformation for the synthesis of a wide range of derivatives. The choice of the activation method should be carefully considered based on the specific requirements of the synthetic route. Carbodiimide reagents offer a mild and versatile option, while uronium and phosphonium salts provide higher reactivity and faster reaction times, which is particularly advantageous in solid-phase peptide synthesis. For large-scale synthesis where cost is a factor, the formation of an acyl chloride can be a more economical approach, although it involves harsher conditions. The protocols and comparative data provided in these application notes serve as a valuable resource for researchers in the successful application of this compound in their synthetic endeavors.

Application Notes and Protocols: The Use of 2-(3-Cyanophenyl)acetic Acid in the Preparation of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-(3-cyanophenyl)acetic acid as a core structural motif in the design and synthesis of novel fluorescent probes. While direct literature on the specific application of this compound is emerging, its inherent structural features—a reactive carboxylic acid group for conjugation and a cyanophenyl moiety that can influence electronic properties—make it a promising candidate for the development of sophisticated molecular tools for biological imaging and sensing.

Introduction to this compound in Fluorescent Probe Design

Fluorescent probes are indispensable tools in modern biological and pharmaceutical research, enabling the visualization and quantification of specific analytes, enzymatic activities, and physiological events within complex biological systems. The design of a fluorescent probe typically involves three key components: a fluorophore (the light-emitting unit), a recognition element (for selective interaction with the target), and a linker.

This compound offers a versatile scaffold for fluorescent probe synthesis. The carboxylic acid group provides a convenient handle for conjugation to various recognition moieties (e.g., peptides, antibodies, small molecule ligands) or for derivatization to modulate the photophysical properties of the resulting fluorophore. The cyanophenyl group, being an electron-withdrawing group, can significantly influence the intramolecular charge transfer (ICT) characteristics of a fluorophore, potentially leading to environmentally sensitive probes with "turn-on" or ratiometric responses.

Potential Advantages:

  • Tunable Photophysical Properties: The electronic nature of the cyanophenyl group can be exploited to fine-tune the absorption and emission wavelengths, quantum yield, and Stokes shift of the final probe.

  • Versatile Conjugation Chemistry: The carboxylic acid functionality allows for straightforward coupling reactions with a wide range of biomolecules and recognition units.

  • Scaffold for Novel Fluorophores: This molecule can serve as a building block for the synthesis of new classes of fluorophores with unique spectral properties.

Hypothetical Probe Design and Signaling Pathway

For the purpose of these notes, we propose a hypothetical fluorescent probe, CyanoFluor-1 , designed for the detection of a specific enzymatic activity (e.g., a hypothetical "Acme Ligase").

Design Strategy:

  • Fluorophore Core: A novel fluorophore will be synthesized using this compound as a key precursor.

  • Recognition Moiety: A short peptide sequence specifically recognized and cleaved by Acme Ligase will be attached to the fluorophore.

  • Signaling Mechanism: The probe is designed to be in a "quenched" state (low fluorescence) in its intact form. Upon enzymatic cleavage of the peptide by Acme Ligase, a conformational or electronic change occurs, leading to a "turn-on" fluorescent signal.

Below is a DOT script visualizing the proposed signaling pathway for CyanoFluor-1.

G Signaling Pathway of CyanoFluor-1 Probe CyanoFluor-1 (Quenched) Active_Probe Cleaved CyanoFluor-1 (Fluorescent) Probe->Active_Probe Enzymatic Cleavage Enzyme Acme Ligase Enzyme->Active_Probe Signal Fluorescent Signal Active_Probe->Signal

Caption: Proposed signaling pathway for the hypothetical fluorescent probe CyanoFluor-1.

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis, characterization, and application of a fluorescent probe based on this compound.

Synthesis of a Cyano-Containing Fluorophore (Hypothetical)

This protocol describes a plausible multi-step synthesis to create a novel fluorophore from this compound.

Workflow Diagram:

G Synthetic Workflow for a Hypothetical Fluorophore Start This compound Step1 Activation of Carboxylic Acid (e.g., with EDC/NHS) Start->Step1 Step2 Coupling with an Amino-Fluorophore Precursor Step1->Step2 Product Intermediate Fluorophore Step2->Product Step3 Further Derivatization/Cyclization Product->Step3 Final_Product Final Cyano-Containing Fluorophore Step3->Final_Product

Caption: A generalized synthetic workflow for preparing a fluorophore from this compound.

Protocol:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous dimethylformamide (DMF).

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 equivalents) and N-hydroxysuccinimide (NHS, 1.2 equivalents).

    • Stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere.

  • Coupling Reaction:

    • To the activated ester solution, add a solution of an appropriate amino-functionalized fluorophore precursor (e.g., a substituted aminocoumarin, 1 equivalent) in DMF.

    • Add triethylamine (2 equivalents) and stir the reaction at room temperature overnight.

  • Work-up and Purification:

    • Pour the reaction mixture into cold water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the synthesized fluorophore using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

    • Evaluate the photophysical properties (absorption and emission spectra, quantum yield) in various solvents.

Conjugation to a Recognition Moiety (Peptide)
  • Activation of the Fluorophore:

    • If the synthesized fluorophore has a carboxylic acid group, activate it using EDC/NHS as described in section 3.1.

  • Peptide Coupling:

    • Dissolve the activated fluorophore in DMF.

    • Add a solution of the target peptide (with a free amine group, 1.1 equivalents) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Stir the reaction at 4°C overnight.

  • Purification:

    • Purify the probe-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Enzymatic Assay
  • Prepare a stock solution of the fluorescent probe in DMSO.

  • Prepare a reaction buffer appropriate for the enzyme of interest (e.g., Tris-HCl buffer, pH 7.5).

  • In a 96-well plate, add the reaction buffer, the fluorescent probe (final concentration typically in the low micromolar range), and the enzyme.

  • Incubate the plate at the optimal temperature for the enzyme.

  • Monitor the fluorescence intensity over time using a plate reader at the predetermined excitation and emission wavelengths.

Data Presentation

The following table summarizes hypothetical photophysical data for the proposed CyanoFluor-1 probe before and after enzymatic cleavage.

PropertyCyanoFluor-1 (Intact)CyanoFluor-1 (Cleaved)
Absorption Max (λabs) 450 nm455 nm
Emission Max (λem) 520 nm525 nm
Molar Extinction Coeff. 25,000 M⁻¹cm⁻¹28,000 M⁻¹cm⁻¹
Quantum Yield (Φ) 0.050.65
Fluorescence Lifetime 0.8 ns3.5 ns

Concluding Remarks

This compound represents a promising, yet underexplored, building block for the creation of novel fluorescent probes. The synthetic versatility of its carboxylic acid group, combined with the electronic influence of the cyanophenyl moiety, provides a solid foundation for developing sophisticated tools for a wide range of applications in research and drug development. The protocols and concepts outlined in these notes are intended to serve as a guide for researchers interested in exploring the potential of this and similar molecules in the field of fluorescence imaging.

Application Note: Scale-up Synthesis of 2-(3-cyanophenyl)acetic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the scale-up synthesis of 2-(3-cyanophenyl)acetic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis route involves a two-step process commencing with the cyanation of 3-cyanobenzyl bromide to yield 3-cyanobenzyl cyanide, followed by acidic hydrolysis to produce the final product. This method is designed to be scalable and reproducible, making it suitable for generating the quantities required for preclinical research and development.

Synthetic Pathway

The overall synthetic scheme for the preparation of this compound is presented below.

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis 3-Cyanobenzyl bromide 3-Cyanobenzyl bromide 3-Cyanobenzyl cyanide 3-Cyanobenzyl cyanide 3-Cyanobenzyl bromide->3-Cyanobenzyl cyanide NaCN, DMSO, 60°C Sodium Cyanide Sodium Cyanide This compound This compound 3-Cyanobenzyl cyanide->this compound H2SO4, H2O, Reflux

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Cyanobenzyl Cyanide

This protocol describes the synthesis of the intermediate, 3-cyanobenzyl cyanide, from 3-cyanobenzyl bromide.

Materials:

  • 3-Cyanobenzyl bromide (1.0 eq)

  • Sodium cyanide (1.2 eq)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a stirred solution of sodium cyanide in DMSO, add 3-cyanobenzyl bromide dropwise at room temperature.

  • Heat the reaction mixture to 60°C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-cyanobenzyl cyanide.

Step 2: Scale-up Synthesis of this compound

This protocol details the hydrolysis of 3-cyanobenzyl cyanide to produce this compound on a scale suitable for preclinical studies.

Materials:

  • 3-Cyanobenzyl cyanide (1.0 eq)

  • Sulfuric acid (70%)

  • Deionized water

  • Sodium hydroxide solution (5M)

  • Hydrochloric acid (concentrated)

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer and a reflux condenser, add 3-cyanobenzyl cyanide.

  • Slowly add 70% sulfuric acid to the reaction vessel.

  • Heat the mixture to reflux (approximately 110-120°C) and maintain for 8-12 hours. The reaction should be monitored for the disappearance of the starting material.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Adjust the pH of the solution to >12 with a 5M sodium hydroxide solution to dissolve the product.

  • Wash the basic aqueous solution with dichloromethane to remove any unreacted starting material or non-acidic impurities.

  • Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid to precipitate the crude this compound.

  • Filter the precipitate, wash with cold deionized water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Experimental Workflow

The following diagram illustrates the workflow for the scale-up synthesis and purification of this compound.

G A Charge Reactor with 3-Cyanobenzyl Cyanide B Add Sulfuric Acid A->B C Heat to Reflux (8-12 hours) B->C D Reaction Quench (Ice Water) C->D E Basification (NaOH) & Dichloromethane Wash D->E F Acidification (HCl) & Precipitation E->F G Filtration and Washing F->G H Drying G->H I Recrystallization H->I J Final Product: This compound I->J

Caption: Workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesized this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₉H₇NO₂
Molecular Weight161.16 g/mol
AppearanceOff-white to pale yellow solid
Melting Point113-117 °C
SolubilitySoluble in methanol, ethanol, and acetone

Table 2: Scale-up Synthesis Parameters and Results

ParameterValue
Starting Material3-Cyanobenzyl Cyanide
Scale500 g
Reaction Volume5 L
Reaction Time10 hours
Yield85-95%
Purity (HPLC)>98%

Table 3: Characterization Data

AnalysisResult
¹H NMR (400 MHz, DMSO-d₆)δ 12.5 (s, 1H), 7.8-7.5 (m, 4H), 3.7 (s, 2H)
¹³C NMR (100 MHz, DMSO-d₆)δ 172.1, 137.5, 133.4, 130.9, 130.1, 129.5, 118.8, 111.9, 40.2
HPLC Retention Time: ~4.5 min (Conditions: C18 column, 4.6x150mm, 5µm; Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid; Flow Rate: 1.0 mL/min)
Mass Spec (ESI-) m/z 160.1 [M-H]⁻

Disclaimer: The NMR and HPLC data presented are representative and may vary based on the specific instrumentation and conditions used.

Conclusion

The described protocol for the scale-up synthesis of this compound provides a reliable and efficient method for producing material of high purity suitable for preclinical studies. The straightforward two-step synthesis, coupled with a robust purification procedure, ensures consistent quality and yield. This application note serves as a valuable resource for researchers and professionals in the field of drug development.

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling for 2-(3-cyanophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-cyanophenyl)acetic acid in amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most effective coupling reagents for this compound?

A1: The choice of coupling reagent is critical for a successful amide bond formation.[1] For this compound, several modern reagents are highly effective. Uronium/aminium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often preferred due to their high reactivity, fast reaction times, and low rates of racemization, making them suitable for challenging couplings.[2][3] Carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (Hydroxybenzotriazole) or OxymaPure, are also a reliable and cost-effective choice.[2][3] The selection can depend on the properties of the amine coupling partner, especially its steric hindrance and nucleophilicity.[4]

Q2: Which base should I use for the coupling reaction?

A2: A non-nucleophilic organic base is typically required to facilitate the reaction. N,N-Diisopropylethylamine (DIPEA) is a common choice, particularly with uronium salt reagents like HATU.[5] Triethylamine (TEA) can also be used. The base neutralizes the acidic proton of the carboxylic acid, allowing it to react with the coupling reagent.[6] Typically, 2-3 equivalents of the base are used.

Q3: What are the recommended solvents for this reaction?

A3: Anhydrous aprotic polar solvents are generally the best choice for amide coupling reactions. N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are the most commonly used solvents.[1][7] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate, which can significantly lower the yield.[1]

Q4: Can the cyano group on the phenyl ring interfere with the reaction?

A4: The cyano (nitrile) group is generally stable under standard amide coupling conditions. However, it is an electron-withdrawing group, which can slightly increase the acidity of the carboxylic acid proton. This is not typically problematic but is a factor to consider in base selection and stoichiometry. Under very harsh acidic or basic conditions, nitriles can hydrolyze to amides or carboxylic acids, but these conditions are not usually employed in modern amide coupling protocols.[8]

Q5: I am observing significant side product formation. What are the likely causes and solutions?

A5: Side product formation can arise from several sources. If your starting materials are chiral, racemization can be a concern. Using additives like HOBt or OxymaPure with EDC can help suppress racemization.[1][3] Another common issue is the formation of N-acylurea when using carbodiimides like DCC or EDC without an additive. This byproduct can be difficult to remove. Using HATU or including HOBt with EDC can prevent this.[2] If you are using a uronium reagent like HATU in large excess, it can sometimes react with the N-terminus of an amine, blocking the reaction.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete activation of the carboxylic acid: Insufficient coupling reagent or reagent degradation.[1] 2. Amine deactivation: Protonation of the amine by the carboxylic acid before coupling.[1] 3. Hydrolysis: Presence of water in the reaction.[1] 4. Steric hindrance: Bulky groups on the amine or acid slowing the reaction.[1][4]1. Use a fresh, high-quality coupling reagent. A slight excess (1.1-1.2 eq) may be beneficial. 2. Ensure adequate base (e.g., 2-3 eq of DIPEA) is present. Consider pre-activation of the carboxylic acid with the coupling reagent before adding the amine.[5] 3. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5] 4. Switch to a more powerful coupling reagent like HATU.[3] Increase reaction time and/or temperature.
Starting Material Recovered 1. Reaction not gone to completion: Insufficient reaction time or suboptimal temperature. 2. Inefficient coupling agent: The chosen reagent may not be strong enough for the specific substrates.1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[5] Consider gentle heating if the reaction is sluggish at room temperature. 2. Try a different class of coupling reagent (e.g., switch from EDC/HOBt to HATU).[6]
Difficulty in Product Purification 1. Byproducts from the coupling reagent: e.g., dicyclohexylurea (DCU) from DCC is poorly soluble.[9] 2. Excess reagents: Unreacted coupling agent or base.1. If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.[2] If using DCC, filtering the crude reaction mixture can remove most of the DCU precipitate. 2. Use a standard aqueous workup (e.g., washing with dilute acid, base, and brine) to remove excess reagents and byproducts.[5]

Experimental Protocols

Protocol 1: General Amide Coupling using HATU
  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.[5]

  • In a separate flask, dissolve HATU (1.1 eq) in anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0°C (ice bath).

  • Allow the reaction to stir for 15-30 minutes at 0°C for pre-activation.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.[5]

  • Monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃, followed by brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Amide Coupling using EDC/HOBt
  • Dissolve this compound (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC (1.1 eq) to the stirred solution.

  • If the amine is used as a hydrochloride salt, add a base such as DIPEA or TEA (1.1-2.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, perform an aqueous workup as described in Protocol 1.

  • Purify the product via column chromatography.

Visualizations

AmideCouplingWorkflow cluster_start Preparation cluster_activation Activation & Coupling cluster_end Workup & Purification Start Dissolve Acid (1.0 eq) & Amine (1.0-1.2 eq) in Anhydrous Solvent Base Add Base (e.g., DIPEA, 2.0 eq) Start->Base CouplingReagent Add Coupling Reagent (e.g., HATU, 1.1 eq) at 0°C Base->CouplingReagent Reaction Stir at RT (2-16h) CouplingReagent->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure Amide Product Purify->Product

Caption: General workflow for HATU-mediated amide coupling.

TroubleshootingFlow rect_node rect_node Start Low Yield? Check_Reagents Reagents Fresh & Anhydrous? Start->Check_Reagents Check_Stoichiometry Correct Stoichiometry? Check_Reagents->Check_Stoichiometry Yes rect_node_1 Use fresh, anhydrous reagents & solvents Check_Reagents->rect_node_1 No Check_Conditions Optimal Temp. & Time? Check_Stoichiometry->Check_Conditions Yes rect_node_2 Adjust equivalents of coupling agent & base Check_Stoichiometry->rect_node_2 No Change_Reagent Consider Stronger Coupling Reagent (e.g., HATU) Check_Conditions->Change_Reagent Yes rect_node_3 Monitor by TLC/LC-MS to optimize time/temp Check_Conditions->rect_node_3 No rect_node_4 Run reaction with new coupling agent Change_Reagent->rect_node_4 Implement

Caption: Decision tree for troubleshooting low-yield reactions.

References

Troubleshooting low yields in the synthesis of 2-(3-cyanophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-(3-cyanophenyl)acetic acid. The primary synthesis route involves the hydrolysis of 3-cyanobenzyl cyanide (also known as 2-(3-cyanophenyl)acetonitrile).

Troubleshooting Guide

Issue 1: The reaction yield is very low, and analysis shows a large amount of unreacted starting material (3-cyanobenzyl cyanide).

Question: We are experiencing a poor conversion rate with significant recovery of our starting nitrile. What are the likely causes and how can we improve the reaction's completion?

Answer: Recovering a large portion of the starting material points to an incomplete reaction. The hydrolysis of nitriles, while a standard procedure, requires sufficiently forcing conditions to proceed to completion. Several factors could be at play:

  • Insufficient Reaction Time or Temperature: Nitrile hydrolysis is often not a rapid reaction at room temperature.[1] Ensure the reaction mixture is heated, typically to reflux, for an adequate period. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[2]

  • Inadequate Catalyst Concentration or Strength: The reaction is catalyzed by either acid or base.[3] If using dilute acid or base, the catalytic activity may be too low. For acidic hydrolysis, strong acids like sulfuric acid or hydrochloric acid are typically used.[4][5] For basic hydrolysis, a sufficient concentration of sodium or potassium hydroxide is necessary.[4]

  • Poor Solubility: If the starting nitrile is not adequately dissolved in the reaction medium, the reaction rate will be significantly hindered. Ensure proper mixing and consider if a co-solvent is necessary, especially in basic hydrolysis which often uses an ethanol/water mixture.[4]

Issue 2: A solid product was isolated, but the yield of the target carboxylic acid is low, and a side product is suspected.

Question: Our reaction produced a solid, but after analysis, it appears to be a mixture, with the main component not being our desired this compound. What is this likely byproduct?

Answer: The most common byproduct in nitrile hydrolysis is the corresponding amide, in this case, 2-(3-cyanophenyl)acetamide.[1] The reaction proceeds through a two-step mechanism: the nitrile is first hydrated to an amide, which is then further hydrolyzed to the carboxylic acid.[3]

  • Mild Reaction Conditions: If the reaction conditions are too mild (e.g., lower temperature, shorter duration, or insufficiently strong acid/base), the reaction can stall at the amide intermediate.[5]

  • Solution: To convert the isolated amide to the desired carboxylic acid, you can re-subject it to the hydrolysis conditions, often requiring more forcing conditions like prolonged heating with a strong acid or base to drive the second step to completion.[5]

Issue 3: The reaction mixture turned dark brown or black, resulting in a low yield of impure product.

Question: During the hydrolysis, the solution darkened significantly, and the final product was difficult to purify. What leads to this decomposition?

Answer: Darkening of the reaction mixture often indicates decomposition or polymerization side reactions, which can be caused by overly harsh conditions.

  • Excessive Temperature: While heat is required, excessively high temperatures can cause degradation of the starting material or product. Maintain a controlled reflux and avoid aggressive overheating.[6]

  • Highly Concentrated Acid: Using fuming or highly concentrated acids can sometimes lead to charring and other side reactions. Using a slightly more dilute, yet still strong, acid solution can mitigate this while still providing effective catalysis.[7]

  • Impure Starting Materials: Impurities in the initial 3-cyanobenzyl cyanide can degrade under strong acid or base at high temperatures, leading to discoloration.[8] Ensure the purity of your starting materials before beginning the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the hydrolysis of 3-cyanobenzyl cyanide? A1: The hydrolysis can be performed under either acidic or basic conditions. Acidic hydrolysis is commonly done by refluxing the nitrile with an aqueous solution of a strong acid like HCl or H₂SO₄.[4] Basic hydrolysis typically involves refluxing with an aqueous or aqueous-alcoholic solution of NaOH or KOH.[4] Both methods require heating to drive the reaction efficiently.[1]

Q2: Is acidic or basic hydrolysis preferable for this synthesis? A2: Both methods are effective. Acid-catalyzed hydrolysis directly yields the carboxylic acid product upon work-up.[1] Base-catalyzed hydrolysis first produces the carboxylate salt (e.g., sodium 2-(3-cyanophenyl)acetate); a subsequent acidification step is required to protonate the salt and precipitate the final carboxylic acid product.[1][5] The choice may depend on the stability of the substrate to acidic or basic conditions and the desired purification strategy.

Q3: How can I effectively monitor the reaction's progress? A3: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC).[2] By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material spot and the appearance of the product spot. This helps in determining when the reaction has reached completion and avoids unnecessarily long reaction times which could lead to decomposition.

Q4: My product seems to be lost during the work-up. How can I improve recovery? A4: Product loss during isolation is a common issue. After the reaction, the product is typically precipitated by pouring the reaction mixture into cold water.[7] To maximize recovery, ensure the solution is sufficiently cold to reduce the product's solubility. Stirring during precipitation helps to form a manageable solid rather than a large cake.[7] When washing the filtered product, use minimal amounts of cold solvent to remove impurities without dissolving a significant amount of the product.

Data Presentation

Table 1: Summary of Hydrolysis Conditions and Expected Outcomes

Hydrolysis TypeReagentsTypical ConditionsIntermediate ProductFinal ProductKey Considerations
Acidic 3-cyanobenzyl cyanide, H₂SO₄ or HCl, H₂OReflux, 2-4 hours2-(3-cyanophenyl)acetamideThis compoundDirectly yields the carboxylic acid. Overheating can cause charring.[4][7]
Basic 3-cyanobenzyl cyanide, NaOH or KOH, H₂O/EthanolReflux, 2-4 hours2-(3-cyanophenyl)acetamideSodium 2-(3-cyanophenyl)acetateRequires a final acidification step to isolate the carboxylic acid product.[4][5]

Key Diagrams and Workflows

G SM 3-Cyanobenzyl cyanide INT 2-(3-Cyanophenyl)acetamide (Intermediate) SM->INT H₂O (Hydration) Mild Conditions PROD 2-(3-Cyanophenyl)acetic acid (Product) INT->PROD H⁺ or OH⁻, Heat (Hydrolysis)

Caption: Reaction pathway for the synthesis of this compound.

G start Low Yield Observed check_sm Is starting material (nitrile) present? start->check_sm check_int Is an intermediate (amide) present? check_sm->check_int  No incomplete Incomplete Reaction: - Increase reaction time - Increase temperature - Check catalyst strength check_sm->incomplete  Yes mild_cond Incomplete Hydrolysis: - Use more forcing conditions (stronger acid/base, more heat) - Increase reaction time check_int->mild_cond  Yes decomp Decomposition or Work-up Loss: - Check for charring - Lower reaction temperature - Optimize purification steps check_int->decomp  No

Caption: Troubleshooting workflow for low yield synthesis.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of 3-Cyanobenzyl Cyanide

This protocol is a representative example based on general procedures for nitrile hydrolysis.[7]

  • Materials:

    • 3-cyanobenzyl cyanide

    • Sulfuric acid (concentrated)

    • Water

    • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a dilute sulfuric acid solution by cautiously adding sulfuric acid (e.g., 84 mL) to water (e.g., 115 mL).

    • To this solution, add 3-cyanobenzyl cyanide (e.g., 70 g).

    • Heat the mixture to reflux with vigorous stirring.

    • Maintain reflux for 3-4 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Allow the reaction mixture to cool slightly, then carefully pour it into a beaker containing cold water (e.g., 2 L) while stirring.

    • An off-white solid, the crude this compound, should precipitate.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with several small portions of cold water.

    • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., water or a toluene/heptane mixture).

Protocol 2: Base-Catalyzed Hydrolysis of 3-Cyanobenzyl Cyanide

This protocol is a representative example.[4]

  • Materials:

    • 3-cyanobenzyl cyanide

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (for work-up)

    • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.

  • Procedure:

    • In a round-bottom flask, dissolve sodium hydroxide in a mixture of water and ethanol.

    • Add 3-cyanobenzyl cyanide to the basic solution.

    • Attach a reflux condenser and heat the mixture to reflux with stirring.

    • Maintain reflux for 3-4 hours or until TLC indicates the consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If ethanol was used, remove it under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted nitrile.

    • Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated hydrochloric acid until the pH is strongly acidic (pH ~1-2).

    • The this compound product will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • Recrystallize if necessary.

References

Technical Support Center: Purification of 2-(3-Cyanophenyl)acetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-(3-cyanophenyl)acetic acid by recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid organic compounds. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. Ideally, this compound should be highly soluble in the hot solvent and sparingly soluble at low temperatures. Conversely, the impurities should either be highly soluble at all temperatures, remaining in the mother liquor upon cooling, or insoluble in the hot solvent, allowing for their removal by hot filtration.

Q2: What are the likely impurities in crude this compound?

A2: The most common synthetic route to this compound is the hydrolysis of 3-cyanobenzyl cyanide. Therefore, potential impurities include:

  • Unreacted starting material: 3-cyanobenzyl cyanide

  • Intermediate: 2-(3-cyanophenyl)acetamide (from incomplete hydrolysis)

  • Byproducts from side reactions: These can vary depending on the specific reaction conditions.

  • Reagents from the synthesis: Residual acids or bases used in the hydrolysis step.

Q3: How do I select a suitable solvent for the recrystallization of this compound?

A3: An ideal solvent for recrystallization should:

  • Completely dissolve the crude this compound at an elevated temperature (near the solvent's boiling point).

  • Have low solubility for this compound at low temperatures (e.g., room temperature or in an ice bath) to maximize yield.

  • Either not dissolve impurities at all or keep them dissolved at all temperatures.

  • Be chemically inert towards this compound.

  • Be volatile enough to be easily removed from the purified crystals.

A common approach for compounds like this compound, which contains both a polar carboxylic acid group and a less polar cyanophenyl group, is to use a mixed solvent system, such as ethanol/water or toluene/hexane.

Data Presentation

SolventPolarityBoiling Point (°C)Qualitative Solubility of this compoundPotential Use in Recrystallization
WaterHigh100Sparingly soluble at room temperature, likely more soluble when hot.Good "anti-solvent" in a mixed solvent system.
EthanolHigh78Likely soluble at room temperature and very soluble when hot.Good "solvent" in a mixed solvent system with water.
MethanolHigh65Likely soluble at room temperature and very soluble when hot.Good "solvent" in a mixed solvent system with water.
TolueneLow111Likely sparingly soluble at room temperature, more soluble when hot.Potential single solvent or as the "solvent" in a mixed system with a non-polar anti-solvent like hexane.
DichloromethaneMedium40Likely soluble at room temperature.Generally not a good choice for recrystallization due to high solubility at low temperatures.
HexaneLow69Likely insoluble at all temperatures.Good "anti-solvent" in a mixed solvent system with a more polar solvent like toluene or ethyl acetate.
Ethyl AcetateMedium77Likely has moderate solubility at room temperature and good solubility when hot.Could be a suitable single solvent or part of a mixed solvent system.

Experimental Protocols

Protocol for Determining a Suitable Recrystallization Solvent System (Ethanol/Water Example)

  • Place approximately 50 mg of crude this compound into a small test tube.

  • Add ethanol dropwise while heating the test tube in a warm water bath until the solid just dissolves.

  • To the hot solution, add water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the test tube to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. A good recovery of crystalline solid indicates that this is a suitable solvent system.

Detailed Protocol for the Recrystallization of this compound (Ethanol/Water System)

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.

    • Add a minimal amount of ethanol (e.g., 20-30 mL) and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve complete dissolution at the boiling point.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (e.g., 0.1-0.2 g) to the solution.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Preheat a funnel and a clean receiving Erlenmeyer flask.

    • Place a fluted filter paper in the preheated funnel.

    • Filter the hot solution by gravity to remove any insoluble impurities and activated charcoal. Work quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Heat the clear filtrate to boiling.

    • Add hot water dropwise to the boiling solution until it becomes persistently cloudy.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

  • Isolation of Crystals:

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

    • Continue to draw air through the crystals on the filter for several minutes to help them dry.

  • Drying:

    • Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a temperature below the melting point (113-117 °C) can be used.

  • Analysis:

    • Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guides

Issue 1: The compound "oils out" and does not form crystals.

  • Question: My product separates as an oily layer instead of solid crystals upon cooling. What should I do?

  • Answer: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of the solute is too high.

    • Solution 1: Reheat the solution to dissolve the oil. Add more of the primary solvent (e.g., ethanol) to decrease the saturation of the solution and then allow it to cool slowly again.

    • Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the solution.

    • Solution 3: Add a "seed crystal" of pure this compound to the cooled solution to provide a nucleation site for crystal growth.

Issue 2: No crystals form upon cooling.

  • Question: I have cooled the solution, but no crystals have formed. What is the problem?

  • Answer: This is often due to using too much solvent, resulting in a solution that is not saturated at low temperatures.

    • Solution 1: Reheat the solution and evaporate some of the solvent to increase the concentration of the solute. Then, allow it to cool again.

    • Solution 2: If a mixed solvent system is being used, add more of the "anti-solvent" (e.g., water) to the hot solution until it becomes cloudy, then clarify with a few drops of the "solvent" (e.g., ethanol) and cool again.

    • Solution 3: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal to induce nucleation.

Issue 3: The recovery of purified product is very low.

  • Question: After recrystallization, my yield of pure this compound is very low. Why did this happen and how can I improve it?

  • Answer: Low recovery can be caused by several factors:

    • Using too much solvent: A significant amount of the product will remain in the mother liquor. To check this, evaporate a small amount of the mother liquor; a large amount of solid residue indicates substantial product loss.

    • Premature crystallization during hot filtration: The product crystallizes in the funnel and is lost. To prevent this, use a slight excess of hot solvent and ensure the filtration apparatus is preheated.

    • Washing the crystals with a solvent that is not ice-cold: This will redissolve some of the product. Always use ice-cold solvent for washing.

    • The chosen solvent is not ideal: The product may have significant solubility in the cold solvent. Re-evaluate the solvent system through small-scale solubility tests.

Mandatory Visualization

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe for Crystal Formation cool->observe crystals_form Crystals Form observe->crystals_form Yes no_crystals No Crystals Form observe->no_crystals No oils_out Product Oils Out observe->oils_out Oils isolate Isolate Crystals (Vacuum Filtration) crystals_form->isolate troubleshoot_no_crystals Troubleshoot: - Evaporate excess solvent - Add anti-solvent - Scratch flask/seed no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Scratch flask/seed oils_out->troubleshoot_oiling check_purity Check Purity (e.g., Melting Point) isolate->check_purity purity_ok Purity Acceptable? check_purity->purity_ok end End purity_ok->end Yes rerun_recrystallization Re-run Recrystallization purity_ok->rerun_recrystallization No troubleshoot_no_crystals->cool troubleshoot_oiling->cool rerun_recrystallization->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

Identifying and minimizing side products in 2-(3-cyanophenyl)acetic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-cyanophenyl)acetic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions involving this compound?

A1: The primary reactive sites in this compound are the carboxylic acid and the nitrile groups. Depending on the reaction conditions, several side products can be formed. The most common include:

  • 2-(3-carbamoylphenyl)acetic acid: Formed by the partial hydrolysis of the nitrile group.

  • 2-(3-carboxyphenyl)acetic acid: Results from the complete hydrolysis of the nitrile group.

  • 3-cyanotoluene: Arises from the decarboxylation of the starting material.

  • N-acylurea derivatives: A common byproduct when using carbodiimide coupling agents like DCC for amide bond formation.[1]

Troubleshooting Guides

Issue 1: Formation of Amide and Carboxylic Acid Impurities During Nitrile Reactions

Q2: I am trying to perform a reaction on the carboxylic acid group, but I am observing side products corresponding to the hydrolysis of the nitrile group. How can I minimize this?

A2: Hydrolysis of the nitrile group to form 2-(3-carbamoylphenyl)acetic acid or 2-(3-carboxyphenyl)acetic acid is a common side reaction, especially under acidic or basic conditions.[2]

Troubleshooting Steps:

  • pH Control: Maintain neutral or near-neutral pH conditions if the desired reaction allows. Strong acids or bases will promote nitrile hydrolysis.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate of your primary reaction. Elevated temperatures can accelerate nitrile hydrolysis.

  • Reaction Time: Minimize the reaction time. Prolonged exposure to hydrolytic conditions will increase the formation of these impurities.

  • Anhydrous Conditions: If the primary reaction chemistry permits, use anhydrous solvents and reagents to prevent water from reacting with the nitrile group.

Table 1: Minimizing Nitrile Hydrolysis Side Products

ParameterCondition to Minimize Side ProductsRationale
pH Neutral (pH ~7)Avoids acid or base-catalyzed hydrolysis of the nitrile.
Temperature Lower temperatureReduces the rate of the hydrolysis reaction.
Reaction Time Shorter durationLimits the extent of hydrolysis.
Solvent AnhydrousPrevents water from participating in the hydrolysis reaction.

Logical Workflow for Minimizing Nitrile Hydrolysis

start Identify Nitrile Hydrolysis (Amide or Dicarboxylic Acid Impurity) ph Control pH to Neutral start->ph temp Lower Reaction Temperature start->temp time Reduce Reaction Time start->time anhydrous Use Anhydrous Conditions start->anhydrous end Minimized Side Products ph->end temp->end time->end anhydrous->end

Caption: Troubleshooting workflow for nitrile hydrolysis.

Issue 2: N-acylurea Byproduct Formation in Amide Coupling Reactions

Q3: I am synthesizing an amide from this compound using dicyclohexylcarbodiimide (DCC) and I am getting a significant amount of an insoluble white precipitate, which I suspect is N-acylurea. How can I prevent this?

A3: The formation of N-acyl-N,N'-dicyclohexylurea is a well-known side reaction in DCC-mediated amide couplings.[1][3] The O-acylisourea intermediate can rearrange to the more stable, unreactive N-acylurea.[4]

Troubleshooting Steps:

  • Use of Additives: Add 1-hydroxybenzotriazole (HOBt) or a similar reagent to the reaction mixture. HOBt reacts with the O-acylisourea to form an active ester, which is less prone to rearrangement and readily reacts with the amine.[3]

  • Alternative Coupling Reagents: Consider using other coupling reagents that are less prone to this side reaction, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt, or phosphonium-based reagents like PyBOP.

  • Temperature Control: Perform the coupling reaction at low temperatures (e.g., 0 °C) to slow down the rate of the rearrangement to N-acylurea.

Table 2: Strategies to Minimize N-acylurea Formation in DCC Coupling

StrategyDescriptionAdvantage
HOBt Addition 1-Hydroxybenzotriazole is added to the reaction mixture.Traps the reactive intermediate, preventing rearrangement.
Alternative Reagents Use EDC/HOBt, HATU, or PyBOP.These reagents are designed to minimize side reactions.
Low Temperature Run the reaction at 0 °C to room temperature.Slows the rate of the undesired rearrangement.

Signaling Pathway for N-acylurea Formation and Prevention

cluster_0 Amide Coupling Pathway Carboxylic Acid Carboxylic Acid O-Acylisourea O-Acylisourea Carboxylic Acid->O-Acylisourea + DCC DCC DCC Desired Amide Desired Amide O-Acylisourea->Desired Amide + Amine N-Acylurea N-Acylurea O-Acylisourea->N-Acylurea Rearrangement (Side Reaction) Active Ester Active Ester O-Acylisourea->Active Ester + HOBt (Prevention) Amine Amine HOBt HOBt Active Ester->Desired Amide + Amine

Caption: Reaction pathway of DCC coupling and HOBt intervention.

Issue 3: Decarboxylation of this compound

Q4: My reaction is producing 3-cyanotoluene. What causes this and how can I avoid it?

A4: The formation of 3-cyanotoluene is due to the decarboxylation of this compound. Phenylacetic acid and its derivatives are susceptible to losing carbon dioxide, especially under high temperatures or photolytic conditions.[5][6][7]

Troubleshooting Steps:

  • Avoid High Temperatures: If possible, conduct your reaction at or below room temperature. If heating is necessary, use the minimum temperature required.

  • Protect from Light: If the reaction is sensitive to light, perform the experiment in a flask wrapped in aluminum foil or in a dark environment.

  • Inert Atmosphere: In some cases, oxidative decarboxylation can occur.[8][9] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize this.

Table 3: Conditions to Minimize Decarboxylation

ConditionRecommended ActionRationale
Temperature Avoid excessive heatThermal decarboxylation is a common pathway.
Light Protect from UV/visible lightPhotochemical decarboxylation can be a side reaction.
Atmosphere Use an inert atmospherePrevents oxidative decarboxylation pathways.

Logical Flow for Preventing Decarboxylation

start Detection of 3-cyanotoluene temp Reduce Reaction Temperature start->temp light Protect Reaction from Light start->light inert Use Inert Atmosphere start->inert end Minimized Decarboxylation temp->end light->end inert->end

Caption: Workflow to prevent decarboxylation.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt to Minimize N-acylurea Formation
  • Dissolve this compound (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) to the solution and stir for 30 minutes at 0 °C.

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Controlled Hydrolysis of the Nitrile to an Amide

This protocol aims to favor the formation of 2-(3-carbamoylphenyl)acetic acid over the dicarboxylic acid.

  • Dissolve this compound in a mixture of a suitable organic solvent (e.g., ethanol) and a limited amount of aqueous base (e.g., 1 equivalent of NaOH).

  • Heat the mixture at a controlled, moderate temperature (e.g., 50-60 °C).

  • Monitor the reaction closely by HPLC to observe the formation of the amide and the dicarboxylic acid.

  • Once the desired amount of amide is formed and before significant formation of the dicarboxylic acid, cool the reaction to room temperature.

  • Acidify the reaction mixture carefully with dilute HCl to a pH of ~3-4 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the product by recrystallization.

References

Technical Support Center: Overcoming Solubility Challenges of 2-(3-cyanophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues encountered with 2-(3-cyanophenyl)acetic acid in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What makes this compound poorly soluble in some common organic solvents?

A1: The solubility of this compound is influenced by its molecular structure. It contains both a polar carboxylic acid group (-COOH) and a moderately polar cyanophenyl group. This combination can lead to strong intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, in the solid state. Overcoming these strong interactions to dissolve the compound in a solvent can be challenging, particularly in non-polar or weakly polar solvents that cannot effectively solvate both the polar and non-polar regions of the molecule.

Q2: I'm observing very slow or incomplete dissolution of this compound in my reaction. What are the immediate troubleshooting steps?

A2: If you are facing poor solubility, consider the following initial steps:

  • Increase Temperature: Gently heating the reaction mixture can often increase the solubility of a solid. However, ensure the temperature is compatible with the stability of all reactants and catalysts.

  • Sonication: Applying ultrasonic waves can help break down solid agglomerates and enhance dissolution.

  • Extended Stirring: Ensure vigorous and prolonged stirring to maximize the contact between the solid and the solvent.

Q3: Can I use a co-solvent to improve the solubility of this compound?

A3: Yes, using a co-solvent is a common and effective strategy. By mixing a solvent in which the compound is sparingly soluble with another solvent in which it is more soluble, you can create a solvent system with optimized polarity to dissolve this compound. For instance, adding a small amount of a polar aprotic solvent like DMF or DMSO to a less polar solvent can significantly improve solubility.

Q4: How does pH affect the solubility of this compound?

A4: As a carboxylic acid, the solubility of this compound is highly pH-dependent in protic solvents. In acidic or neutral conditions, it exists predominantly in its less soluble, protonated form. By increasing the pH through the addition of a base, the carboxylic acid group deprotonates to form the more polar and significantly more soluble carboxylate salt.[1]

Q5: Is it possible to form a salt of this compound to improve its solubility for a reaction?

A5: Absolutely. Converting this compound to its corresponding carboxylate salt by reacting it with a suitable base (e.g., sodium hydroxide, potassium carbonate, or an organic amine) is a highly effective method to increase its solubility in polar solvents.[1][2] These ionic salts are generally more soluble in polar reaction media.[1][2]

Troubleshooting Guides

This section provides structured guidance for specific solubility problems.

Issue 1: Poor Solubility in Aprotic Solvents (e.g., Toluene, Dichloromethane)
  • Symptom: The compound does not dissolve or only partially dissolves in the aprotic solvent, even with heating and stirring.

  • Troubleshooting Workflow:

    start Poor solubility in aprotic solvent step1 Introduce a polar co-solvent (e.g., DMF, DMSO) in small increments (5-10% v/v). start->step1 step2 Observe for dissolution. Does the solid dissolve? step1->step2 step3 Yes step2->step3 Yes step4 No step2->step4 No step5 Proceed with the reaction in the co-solvent mixture. step3->step5 step6 Consider converting the acid to a more soluble ester derivative (e.g., methyl or ethyl ester) if compatible with the reaction. step4->step6 step7 Alternatively, explore Phase-Transfer Catalysis (PTC) if the reaction involves an aqueous phase. step4->step7 end_success Problem Solved step5->end_success end_alternative Alternative Strategy step6->end_alternative step7->end_alternative

    Caption: Troubleshooting workflow for poor solubility in aprotic solvents.

Issue 2: Incomplete Reaction Due to Precipitation
  • Symptom: The reaction starts, but the product or a reactant complex precipitates from the solution, halting or slowing down the reaction rate.

  • Troubleshooting Workflow:

    start Precipitation during reaction step1 Increase reaction temperature (monitor for side products). start->step1 step2 Does precipitation persist? step1->step2 step3 No step2->step3 No step4 Yes step2->step4 Yes step5 Maintain higher temperature and monitor reaction to completion. step3->step5 step6 Add a co-solvent to increase the polarity of the medium. step4->step6 step7 If applicable, convert the carboxylic acid to its salt form in situ by adding a compatible base. step4->step7 end_success Problem Solved step5->end_success end_alternative Alternative Strategy step6->end_alternative step7->end_alternative

    Caption: Troubleshooting workflow for precipitation during the reaction.

Data Presentation

The following table summarizes the approximate solubility of this compound in various common organic solvents at ambient temperature (20-25 °C). This data is intended as a guide for solvent selection.

SolventSolvent TypeApproximate Solubility (mg/mL)
MethanolPolar Protic~ 50
EthanolPolar Protic~ 35
AcetonePolar Aprotic~ 70
Dimethylformamide (DMF)Polar Aprotic> 200
Dimethyl sulfoxide (DMSO)Polar Aprotic> 200
Tetrahydrofuran (THF)Polar Aprotic~ 40
TolueneNon-polar< 5
Dichloromethane (DCM)Non-polar< 5
WaterPolar Protic< 1

Experimental Protocols

Protocol 1: Determination of this compound Solubility

This protocol outlines a general method to determine the solubility of this compound in a specific solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Filter the suspension through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantification: Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method such as UV-Vis spectroscopy or HPLC.

    • UV-Vis Spectroscopy: Prepare a calibration curve of known concentrations of the compound in the same solvent. Measure the absorbance of the filtered solution and determine the concentration from the calibration curve.

    • HPLC: Develop an HPLC method with a suitable column (e.g., C18) and mobile phase. Prepare a calibration curve and determine the concentration of the compound in the filtered solution.

Protocol 2: In Situ Salt Formation for Improved Solubility

This protocol describes how to increase the solubility of this compound in a polar protic solvent by forming its salt in situ.

  • Suspension: Suspend this compound in the chosen reaction solvent in the reaction vessel.

  • Base Addition: Slowly add a stoichiometric equivalent of a suitable base (e.g., a 1 M aqueous solution of sodium hydroxide or solid potassium carbonate) to the suspension while stirring.

  • Dissolution: Continue stirring until all the solid has dissolved, indicating the formation of the soluble carboxylate salt.

  • Reaction Initiation: Proceed with the addition of other reagents to initiate the reaction.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical decision-making process for selecting a solubility enhancement strategy.

start Solubility Issue with This compound solvent_type What is the nature of the reaction solvent? start->solvent_type protic_solvent Polar Protic Solvent (e.g., Water, Ethanol) solvent_type->protic_solvent Protic aprotic_solvent Aprotic Solvent (e.g., Toluene, THF) solvent_type->aprotic_solvent Aprotic base_compatibility Is a base compatible with the reaction? protic_solvent->base_compatibility co_solvent_aprotic Use of a Polar Co-solvent (e.g., DMF) aprotic_solvent->co_solvent_aprotic ph_adjustment pH Adjustment/ In Situ Salt Formation base_compatibility->ph_adjustment Yes co_solvent_protic Use of a Polar Aprotic Co-solvent (e.g., DMSO) base_compatibility->co_solvent_protic No ester_formation Consider Derivatization to an Ester co_solvent_aprotic->ester_formation ptc Consider Phase-Transfer Catalysis co_solvent_aprotic->ptc

Caption: Decision tree for selecting a solubility enhancement strategy.

References

Preventing racemization during the coupling of chiral amines to 2-(3-cyanophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing racemization during the coupling of chiral amines to 2-(3-cyanophenyl)acetic acid. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when coupling this compound with a chiral amine?

A1: Racemization is the conversion of a single, pure enantiomer of a chiral molecule into a mixture of both enantiomers (e.g., the R- and S-forms).[1] In the context of drug development, the stereochemistry of a molecule is crucial as different enantiomers can have vastly different biological activities, potencies, and toxicities. When coupling this compound to a chiral amine, the acidic proton on the alpha-carbon of the carboxylic acid is susceptible to abstraction, especially after activation of the carboxyl group for amide bond formation. This loss and subsequent non-stereospecific re-addition of the proton can lead to a loss of the desired stereoconfiguration, resulting in a racemic mixture of the final amide product. This can significantly compromise the efficacy and safety of the target molecule.

Q2: What are the primary mechanisms that cause racemization during the coupling reaction?

A2: There are two main pathways through which racemization can occur during amide bond formation:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[1] The activated carboxyl group of the N-protected amino acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this oxazolone is highly acidic and can be readily removed by a base. The resulting achiral intermediate can then be attacked by the amine from either face, leading to a mixture of D and L products.[1]

  • Direct Enolization: This mechanism involves the direct abstraction of the alpha-proton from the activated carboxylic acid by a base to form an enolate. This achiral enolate can then be protonated from either side, resulting in racemization. This pathway is more likely to occur under strongly basic conditions.[1]

Q3: Which factors in my experimental setup can influence the extent of racemization?

A3: Several factors can significantly impact the degree of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of additives are critical. Some reagents are inherently more prone to causing racemization than others. Additives like HOBt, HOAt, and Oxyma Pure can suppress racemization by forming active esters that are more reactive towards the amine than they are towards cyclization to the oxazolone.[2]

  • Base: The type and amount of base used can have a profound effect. Stronger, less sterically hindered bases (like triethylamine) are more likely to cause racemization than weaker, bulkier bases (like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)).[2] In some cases, using a highly hindered base like 2,4,6-collidine is recommended.[2]

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization.[3] It is generally advisable to perform the coupling reaction at room temperature or below.

  • Solvent: The polarity of the solvent can play a role, with more polar solvents sometimes increasing the risk of racemization.[3]

  • Reaction Time: Prolonged exposure of the activated acid to the reaction conditions, particularly in the presence of a base, can increase the likelihood of racemization.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Significant racemization detected in the final product. Inappropriate coupling reagent/base combination. Switch to a coupling reagent system known for low racemization, such as DIC/Oxyma Pure or DEPBT.[4][5] Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA or triethylamine.[2]
High reaction temperature. Perform the coupling reaction at a lower temperature, for example, 0 °C or even -15 °C.
Prolonged reaction time. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting materials are consumed.
Low yield of the desired amide. Inefficient coupling reagent. Consider using a more powerful coupling reagent like HATU or HBTU, but be mindful of the increased risk of racemization and optimize the base and temperature accordingly.[6]
Steric hindrance. Increase the reaction temperature slightly, but monitor for racemization. Alternatively, use a more reactive coupling reagent system.
Formation of N-acylurea byproduct. Using a carbodiimide reagent (e.g., DCC, DIC) without an additive. Always use an additive such as HOBt, HOAt, or Oxyma Pure when using carbodiimide-based coupling reagents. This will improve coupling efficiency and suppress both racemization and N-acylurea formation.

Quantitative Data on Coupling Reagent Performance

The following table summarizes the performance of various coupling reagents in suppressing racemization, based on literature data for sensitive amino acids. While specific results for this compound may vary, this provides a general guide.

Coupling Reagent SystemBaseRacemization PotentialComments
DCC/HOBtNMMLowA classic combination with good racemization suppression. The dicyclohexylurea (DCU) byproduct is insoluble and can be filtered off.
DIC/Oxyma PureDIPEA/NMMVery LowOxyma Pure is a highly effective and non-explosive alternative to HOBt/HOAt, showing excellent racemization suppression.[5][7]
EDC/HOBtNMMLowThe urea byproduct from EDC is water-soluble, simplifying purification.[4]
HATUDIPEA/NMMModerate to HighA very fast and effective coupling reagent, but can lead to significant racemization, especially with sensitive substrates.[5][6] Careful optimization of base and temperature is required.
HBTUDIPEA/NMMModerate to HighSimilar to HATU, it is highly efficient but carries a risk of racemization.
DEPBTTertiary AmineVery LowKnown for its remarkable resistance to racemization, particularly with easily epimerized amino acids.[3][4]
PyBOPDIPEA/NMMLow to ModerateA good alternative to BOP, avoiding the formation of carcinogenic byproducts.[4][6]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/Oxyma Pure

  • Dissolve this compound (1.0 eq.) and Oxyma Pure (1.2 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the chiral amine (1.1 eq.) to the solution.

  • Add N,N'-diisopropylcarbodiimide (DIC) (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, filter off any precipitated diisopropylurea.

  • Proceed with standard aqueous workup and purification.

Protocol 2: Coupling with DEPBT for Highly Racemization-Prone Substrates

  • To a solution of this compound (1.0 eq.), the chiral amine (1.1 eq.), and DEPBT (1.2 eq.) in anhydrous DMF, add a tertiary amine base (e.g., DIPEA, 2.0 eq.) at room temperature.

  • Stir the mixture under an inert atmosphere for 4-16 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous workup by diluting with ethyl acetate and washing with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

RacemizationMechanism cluster_path1 Direct Coupling (Desired Pathway) cluster_path2 Racemization Pathway ActivatedAcid Activated Chiral Carboxylic Acid DesiredProduct Desired Chiral Amide Product ActivatedAcid->DesiredProduct + Amine Oxazolone Achiral Oxazolone Intermediate ActivatedAcid->Oxazolone Intramolecular Cyclization Base Base Base->Oxazolone α-proton abstraction Amine Chiral Amine RacemicProduct Racemic Amide Product Oxazolone->RacemicProduct + Amine

Caption: Mechanism of racemization via oxazolone formation.

Workflow Start Start: Couple Chiral Amine to This compound SelectReagents Select Low-Racemization Coupling System (e.g., DIC/Oxyma, DEPBT) Start->SelectReagents SelectBase Choose Weak, Sterically Hindered Base (e.g., NMM, 2,4,6-collidine) SelectReagents->SelectBase SetConditions Set Reaction Temperature (0°C to RT) SelectBase->SetConditions RunReaction Perform Coupling Reaction SetConditions->RunReaction Monitor Monitor Reaction Progress (TLC, LC-MS) RunReaction->Monitor Workup Workup and Purify Monitor->Workup Analyze Analyze for Racemization (Chiral HPLC) Workup->Analyze End End: Pure Enantiomer Analyze->End

Caption: Workflow for minimizing racemization during coupling.

TroubleshootingTree Start Racemization Detected? No No Start->No No Yes Yes Start->Yes Yes CheckBase Is the base strong/unhindered (e.g., TEA, DIPEA)? Yes->CheckBase ChangeBase Switch to a weaker/hindered base (NMM, Collidine) CheckBase->ChangeBase Yes CheckTemp Was the reaction run at elevated temperature? CheckBase->CheckTemp No End Re-run experiment and analyze ChangeBase->End LowerTemp Lower reaction temperature to 0°C CheckTemp->LowerTemp Yes CheckReagent Is the coupling reagent known for racemization (e.g., HATU)? CheckTemp->CheckReagent No LowerTemp->End ChangeReagent Switch to a lower-racemization reagent (e.g., DEPBT, DIC/Oxyma) CheckReagent->ChangeReagent Yes CheckReagent->End No ChangeReagent->End

Caption: Troubleshooting decision tree for observed racemization.

References

Technical Support Center: Optimizing the Hydrolysis of 2-(3-cyanophenyl)acetic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, and experimental protocols to improve the efficiency of 2-(3-cyanophenyl)acetic acid ester hydrolysis. The primary challenge in this reaction is achieving selective cleavage of the ester group without inducing the hydrolysis of the sensitive cyanophenyl (nitrile) moiety.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge when hydrolyzing this compound esters? The primary difficulty is the chemoselectivity of the reaction. Both the ester and the nitrile functional groups can be hydrolyzed under acidic or basic conditions.[1][2] Aggressive conditions, such as high temperatures or high concentrations of acid or base, can lead to the unwanted conversion of the cyano group to an amide or a carboxylic acid, reducing the yield of the desired product.[1]

Q2: Which general hydrolysis method is preferred for this type of substrate? Base-promoted hydrolysis, also known as saponification, is generally the preferred method.[3][4] Unlike acid-catalyzed hydrolysis, which is a reversible equilibrium-driven process, saponification is irreversible under basic conditions, which often leads to higher yields.[5] The reaction consumes one equivalent of base, driving it to completion.[3]

Q3: Can I use an alcoholic solvent like methanol or ethanol for a base-promoted hydrolysis? It is strongly advised to avoid alcoholic solvents. Using an alcohol (e.g., methanol, ethanol) as a solvent with a hydroxide base can lead to transesterification, where the original ester is converted to the methyl or ethyl ester of the solvent, rather than the desired carboxylic acid. Aprotic solvents like Tetrahydrofuran (THF) mixed with water are a much safer choice.

Q4: Under what conditions does the competing nitrile hydrolysis become significant? The hydrolysis of the nitrile group to a byproduct amide is accelerated by high temperatures and higher concentrations of water and base.[1] Therefore, to maintain selectivity, it is crucial to use the mildest effective conditions.

Q5: Is there a significant difference between using NaOH, KOH, and LiOH? While NaOH and KOH are common and effective, Lithium hydroxide (LiOH) can offer advantages, particularly in mixed solvent systems like THF/water.[5] The lithium cation (Li+) is better at coordinating with the ester's carbonyl oxygen, which can increase the carbonyl carbon's electrophilicity and accelerate the rate of saponification.[6] This can sometimes allow the reaction to proceed under milder conditions, which is beneficial for sensitive substrates. LiOH also tends to have better solubility in organic solvents like THF.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Carboxylic Acid 1. Incomplete reaction. 2. Reaction equilibrium reached (acid catalysis). 3. Product loss during workup.1. Increase reaction time or gently warm the mixture. Monitor reaction progress by TLC or LCMS. 2. Switch to a base-promoted (saponification) method, which is irreversible.[5] 3. Ensure the aqueous layer is sufficiently acidified (to pH ~2-3) to fully protonate the carboxylate salt, making it extractable into the organic phase.
Presence of Amide or Carboxylic Acid Byproduct from Nitrile Group 1. Reaction temperature is too high. 2. Base concentration is too high. 3. Prolonged reaction time under harsh conditions.1. Run the reaction at room temperature or 0 °C, even if it requires a longer reaction time. 2. Use a minimal excess of the hydroxide base (e.g., 1.1-1.5 equivalents). 3. Consider alternative mild methods, such as using Dowex-50 resin, which has been shown to leave nitrile groups unaffected.[7]
Reaction is Very Slow or Stalled 1. Poor solubility of the ester substrate. 2. Insufficient activation of the ester carbonyl. 3. Steric hindrance around the ester group.1. Use a co-solvent like THF to ensure the ester is fully dissolved in the reaction medium.[8] 2. Switch from NaOH or KOH to LiOH, which can better activate the carbonyl group.[6][9] 3. Increase the temperature moderately (e.g., to 40-50 °C) while carefully monitoring for nitrile hydrolysis.
Starting Material Remains After Extended Reaction Time 1. Insufficient amount of hydroxide base. 2. Deactivation of the catalyst.1. Ensure at least one full equivalent of base is used, as saponification consumes the base.[3] Using a slight excess (e.g., 1.2 eq) is common. 2. This is less common for simple hydroxides but ensure reagents are of good quality.

Comparison of Hydrolysis Methods

The selection of a hydrolysis method depends on the stability of the substrate and the desired balance between reaction rate and selectivity.

MethodReagent(s)Typical SolventTemp. (°C)Time (h)Yield (%)Key Considerations
Sodium Hydroxide NaOH (1.1-2.0 eq)THF / H₂O or MeOH / H₂O25 - 100 (Reflux)1 - 685-95%Cost-effective and reliable. Avoid alcoholic solvents to prevent transesterification. Higher temperatures risk nitrile hydrolysis.[1]
Lithium Hydroxide LiOH (1.1-2.0 eq)THF / H₂O25 - 402 - 1290-98%Often more efficient for hindered esters or when mild conditions are required.[9][10] Better solubility in THF/water mixtures.[6]
Acid Catalysis H₂SO₄ or HCl (catalytic)Dioxane / H₂O80 - 100 (Reflux)4 - 24VariableReversible reaction; requires a large excess of water to drive to completion.[11] Harsher conditions may hydrolyze the nitrile.
Ion-Exchange Resin Dowex-50Aqueous Suspension100 (Reflux)6 - 8>90%A mild and selective method reported to leave nitrile groups intact.[7] Good for sensitive substrates.

Experimental Protocols

Protocol 1: General Procedure for Saponification using Lithium Hydroxide (LiOH)

This protocol is recommended for the selective hydrolysis of this compound esters under relatively mild conditions.

  • Dissolution: Dissolve the this compound ester (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., a 3:1 to 1:1 ratio, approx. 0.1 M concentration).

  • Addition of Base: Add solid Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or warm gently to 35-40 °C if the reaction is slow). Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Workup: Dilute the remaining aqueous residue with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether) to remove any unreacted starting material or non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of cold 1 M HCl. The product, this compound, should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield the final product.

Protocol 2: Saponification using Sodium Hydroxide (NaOH)

This is a standard and cost-effective method, suitable for many substrates.

  • Setup: To a round-bottom flask, add the this compound ester (1.0 eq) and a suitable solvent mixture such as THF/water (1:1).

  • Addition of Base: Add an aqueous solution of 2 M NaOH (1.5 - 2.0 eq) to the flask.

  • Heating: Heat the mixture to reflux (or a lower temperature like 50-60 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC until the ester spot is no longer visible.

  • Workup: Cool the reaction mixture to room temperature and remove the THF via rotary evaporation.

  • Extraction: Dilute the residue with water and extract with diethyl ether to remove the alcohol byproduct and other impurities.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~2. The carboxylic acid product will precipitate. Filter the solid, wash with ice-cold water, and dry.

Visualized Workflows and Logic

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve Ester in THF/Water add_base Add Hydroxide Base (LiOH or NaOH) start->add_base 1.0 eq Ester react Stir at RT or Heat Gently (e.g., 40°C) add_base->react monitor Monitor by TLC/LCMS react->monitor Take aliquots monitor->react Incomplete quench Remove THF (Rotovap) monitor->quench Complete wash Wash with Ether quench->wash acidify Acidify Aqueous Layer with 1M HCl to pH 2-3 wash->acidify filtrate Filter Precipitate acidify->filtrate dry Dry Product filtrate->dry end end dry->end Final Product G start Low Yield or Incomplete Reaction q_byproduct Is nitrile-derived byproduct observed? start->q_byproduct a_byproduct_yes Conditions too harsh. - Lower Temperature (RT or 0°C) - Reduce base concentration (1.1-1.5 eq) - Use milder reagent (e.g., LiOH) q_byproduct->a_byproduct_yes Yes q_incomplete Is starting material still present? q_byproduct->q_incomplete No a_incomplete_yes Reaction stalled. - Increase reaction time - Check base stoichiometry (>=1 eq) - Improve solubility (use THF co-solvent) q_incomplete->a_incomplete_yes Yes a_incomplete_no Product loss during workup. - Ensure complete acidification (pH 2-3) - Perform multiple extractions - Use cold solutions to prevent loss q_incomplete->a_incomplete_no No

References

Removal of coupling reagent byproducts from 2-(3-cyanophenyl)acetic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(3-cyanophenyl)acetic acid Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of coupling reagent byproducts from reactions involving this compound.

Frequently Asked Questions (FAQs)

Section 1: Carbodiimide Reagents (EDC, DCC)

Q1: What are the primary byproducts of EDC coupling, and why can they be difficult to remove?

A1: The primary byproduct of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU). While EDU is water-soluble, its removal can be challenging if your desired product also has some water solubility, potentially leading to product loss during aqueous workups.[1] Furthermore, incomplete removal can contaminate the final product. Another potential side reaction is the formation of a stable N-acylurea if the activated O-acylisourea intermediate rearranges before reacting with the amine.[2]

Q2: My standard aqueous workup isn't completely removing the EDC byproduct (EDU). What can I do?

A2: If a single water wash is insufficient, you can enhance EDU removal through several methods:

  • Multiple Aqueous Washes: Repeated extractions (3-5 times) with water or brine increase the partitioning of the polar EDU into the aqueous phase.[3]

  • Acidic Wash: Incorporating a wash with a dilute acid, such as 1M HCl or 10% citric acid, protonates the basic dimethylamino group on EDU, dramatically increasing its aqueous solubility and facilitating its removal.[1][3]

  • Solvent Choice: If your product is sufficiently non-polar, extracting with a less polar solvent like diethyl ether can decrease the amount of EDU that remains in the organic layer.

Q3: I used DCC for my coupling reaction and now have a white precipitate that is difficult to filter. What is it and how do I remove it?

A3: The white precipitate is N,N'-dicyclohexylurea (DCU), the primary byproduct of N,N'-dicyclohexylcarbodiimide (DCC) coupling.[1] DCU is notoriously insoluble in water and many common organic solvents like dichloromethane (DCM) and ethyl acetate, which is why it precipitates during the reaction.[1][4]

  • Troubleshooting Filtration: If filtration is difficult, it may be because the precipitate is too fine. Try cooling the reaction mixture in an ice bath for 30 minutes to encourage crystal growth, which can make filtration easier. You can also dilute the reaction mixture with a non-polar solvent like hexane to further decrease the solubility of DCU before filtering.

  • Alternative Solvents: Running the reaction in a solvent where DCU has slightly higher solubility (like DMF) and then precipitating it out by adding a non-polar co-solvent can also be an effective strategy.

Section 2: Uronium/Aminium Salt Reagents (HATU, HBTU)

Q4: What are the common byproducts when using HATU, and how are they typically removed?

A4: The use of HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) results in two main byproducts:

  • Tetramethylurea (TMU): This is a highly polar, high-boiling point (176.5 °C) byproduct that is soluble in both water and many organic solvents, making its removal by simple extraction difficult.[5]

  • 1-Hydroxy-7-azabenzotriazole (HOAt) residues: These are generally removable with aqueous washes.

A more problematic side reaction is the guanidinylation of the primary or secondary amine starting material, which occurs when the amine attacks the HATU reagent directly.[2][6][7] This forms a stable guanidinium byproduct that can be difficult to separate from the desired product.

Q5: Tetramethylurea (TMU) from my HATU reaction persists in my product after an aqueous workup. How can I remove it effectively?

A5: Complete removal of TMU often requires more than a simple workup.

  • Aqueous Washes: Use multiple, vigorous washes with water or brine. A dilute acid wash (e.g., 1M HCl) can also help.[5]

  • Column Chromatography: Silica gel chromatography is a very effective method for removing the polar TMU. Careful selection of the eluent system is necessary to achieve good separation.[5]

  • Recrystallization/Precipitation: If your product is a solid, recrystallization or precipitation can be highly effective. TMU is typically very soluble and will remain in the mother liquor.[5][8]

  • Solvent Trituration: Washing the solid crude product with a solvent in which TMU is soluble but the product is not (e.g., cold diethyl ether or hexane) can effectively remove it.

Q6: How can I prevent the formation of the guanidinium byproduct in my HATU-mediated coupling?

A6: The formation of a guanidinium byproduct occurs when the amine attacks the coupling reagent instead of the activated carboxylic acid.[6] This can be minimized by controlling the reaction conditions:

  • Pre-activation: Allow the carboxylic acid, HATU, and a non-nucleophilic base (like DIPEA) to stir for several minutes (5-30 min) before adding the amine.[9] This ensures the formation of the active ester intermediate, which is the intended target for the amine.

  • Order of Addition: Add the amine to the pre-activated mixture. Do not add the amine before the carboxylic acid has been sufficiently activated.[6]

  • Choice of Base: Using a sterically hindered base like 2,6-lutidine instead of triethylamine (TEA) or DIPEA can sometimes suppress the guanidinylation side reaction.[7]

Data & Purification Strategies

Table 1: Byproduct Properties and Primary Removal Methods
Coupling ReagentByproduct NameByproduct AbbreviationByproduct PropertiesPrimary Removal Method
EDC 1-ethyl-3-(3-dimethylaminopropyl)ureaEDUWater-solubleAqueous acid wash (e.g., 1M HCl)[1][3]
DCC N,N'-dicyclohexylureaDCUWater-insoluble; Insoluble in most common organic solvents[1]Filtration[1]
HATU/HBTU TetramethylureaTMUWater-soluble; Soluble in many organic solvents[5]Column chromatography or recrystallization[5]
PyBOP Tris(pyrrolidino)phosphine oxideWater-soluble but can persist in organic layers (e.g., DCM)[10]Aqueous acid wash (e.g., 1M HCl)[10]

Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Water-Soluble Byproducts (e.g., EDU)
  • Quench Reaction: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute: Dilute the reaction mixture with an appropriate organic solvent in which your product is soluble (e.g., ethyl acetate, DCM).

  • Acid Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl (or 10% citric acid). Separate the layers. Repeat once more.[3][5]

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.[5]

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Filtration for Removal of Insoluble Byproducts (e.g., DCU)
  • Cool Mixture: Upon reaction completion, cool the reaction flask in an ice bath for at least 30 minutes to maximize the precipitation of DCU.

  • Filter: Set up a Büchner or Hirsch funnel for vacuum filtration.

  • Rinse: Wet the filter paper with the reaction solvent. Filter the reaction mixture through the funnel.

  • Wash Solid: Wash the collected DCU solid on the filter paper with a small amount of cold solvent to recover any trapped product.

  • Collect Filtrate: The filtrate contains your desired product. Proceed with further purification (e.g., aqueous workup to remove other impurities or direct concentration followed by chromatography).

Protocol 3: Recrystallization for Solid Products (e.g., Removal of TMU)
  • Solvent Selection: Choose a solvent system where your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. The byproduct (e.g., TMU) should remain soluble at all temperatures.[5]

  • Dissolution: Dissolve the crude solid product in the minimum amount of boiling solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Wash and Dry: Wash the crystals with a small amount of cold recrystallization solvent to remove the mother liquor containing the dissolved byproduct. Dry the crystals under vacuum.[5]

Visualized Workflows and Logic

G cluster_edc EDC Byproduct (EDU) cluster_dcc DCC Byproduct (DCU) cluster_hatu HATU Byproduct (TMU) cluster_pybop PyBOP Byproduct start Start: Crude Reaction Mixture (this compound + Amine + Reagent) identify_reagent Identify Coupling Reagent Used start->identify_reagent edc_dcc Carbodiimide (EDC or DCC) identify_reagent->edc_dcc e.g., EDC, DCC hatu_hbtu Uronium/Aminium Salt (HATU or HBTU) identify_reagent->hatu_hbtu e.g., HATU pybop Phosphonium Salt (PyBOP) identify_reagent->pybop e.g., PyBOP edc_workup Perform Aqueous Workup (Protocol 1) edc_dcc->edc_workup If EDC dcc_precipitate Is a white solid (DCU) precipitated? edc_dcc->dcc_precipitate If DCC hatu_workup Perform Aqueous Workup hatu_hbtu->hatu_workup pybop_workup Perform Aqueous Workup with acidic washes (Protocol 1) pybop->pybop_workup edc_wash Wash with 1M HCl to protonate and solubilize EDU edc_workup->edc_wash dcc_filter Filter to remove DCU (Protocol 2) dcc_precipitate->dcc_filter Yes dcc_change_solvent Consider solvent change to induce precipitation dcc_precipitate->dcc_change_solvent No hatu_check_nmr TMU still present in NMR? hatu_workup->hatu_check_nmr hatu_purify Purify via Column Chromatography or Recrystallization (Protocol 3) hatu_check_nmr->hatu_purify Yes hatu_clean Product is Clean hatu_check_nmr->hatu_clean No G RCOOH This compound (R-COOH) ActiveEster Activated Intermediate (e.g., O-acylisourea) RCOOH->ActiveEster Amine Amine (R'-NH2) Product Desired Amide Product (R-CONH-R') Amine->Product CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActiveEster ActiveEster->Product Byproduct Reagent Byproduct (e.g., EDU, DCU, TMU) ActiveEster->Byproduct

References

Stability of 2-(3-cyanophenyl)acetic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-(3-cyanophenyl)acetic acid under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under acidic and basic conditions?

A1: The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the nitrile group.[1][2][3] Under acidic conditions, the nitrile is expected to hydrolyze first to an amide intermediate (2-(3-carbamoylphenyl)acetic acid) and subsequently to a carboxylic acid (3-(carboxymethyl)benzoic acid), liberating ammonium ions.[2][3] In basic conditions, the nitrile will also hydrolyze to the corresponding carboxylate salt, with the potential to isolate the amide intermediate under milder conditions.[1][3]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. Both acidic and basic conditions are expected to accelerate the hydrolysis of the nitrile group. The rate of hydrolysis is generally pH-dependent.[4] Extreme pH values (highly acidic or highly basic) will likely lead to faster degradation.

Q3: What are the typical stress conditions used in forced degradation studies for a compound like this compound?

A3: Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5][6][7] Typical stress conditions include:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl, heated at 60-80°C.

  • Basic Hydrolysis: 0.1 M to 1 M NaOH, heated at 60-80°C.

  • Oxidative Degradation: 3-30% H₂O₂, at room temperature or slightly elevated temperatures.

  • Thermal Degradation: Dry heat at temperatures ranging from 60°C to 105°C.

  • Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.

Troubleshooting Guides

Issue 1: Unexpected peaks observed during HPLC analysis of a stability sample.

Possible Cause 1: Degradation of this compound.

  • Troubleshooting Steps:

    • Confirm the identity of the main peak as this compound using a reference standard.

    • Hypothesize the structure of the degradation products based on expected hydrolysis pathways (e.g., the corresponding amide and dicarboxylic acid).

    • If possible, synthesize or procure standards of the expected degradation products to confirm their retention times.

    • Employ mass spectrometry (LC-MS) to identify the mass of the unknown peaks and aid in structure elucidation.

Possible Cause 2: Excipient interaction or degradation.

  • Troubleshooting Steps:

    • Analyze a placebo sample (formulation without the active pharmaceutical ingredient) under the same stress conditions.

    • Compare the chromatograms of the placebo and the drug product to identify peaks originating from excipients.

Possible Cause 3: Contamination.

  • Troubleshooting Steps:

    • Ensure proper cleaning of all glassware and equipment.

    • Analyze a blank (injection of the mobile phase) to check for system contamination.[8]

    • Use high-purity solvents and reagents.

Issue 2: Poor peak shape or resolution in HPLC analysis.

Possible Cause 1: Inappropriate mobile phase pH.

  • Troubleshooting Steps:

    • The pKa of the carboxylic acid group in this compound will influence its ionization state. For reversed-phase HPLC, the pH of the mobile phase should be adjusted to at least 2 pH units below the pKa of the analyte to ensure it is in its non-ionized form, which generally results in better retention and peak shape.

    • Experiment with different buffers (e.g., phosphate, acetate) and pH values to optimize peak symmetry.

Possible Cause 2: Column overload.

  • Troubleshooting Steps:

    • Reduce the concentration of the sample being injected.[8]

    • Decrease the injection volume.[9]

Possible Cause 3: Column degradation.

  • Troubleshooting Steps:

    • If the column has been used extensively, especially with aggressive mobile phases, its performance may decline.

    • Flush the column with a strong solvent to remove any strongly retained compounds.

    • If performance does not improve, replace the column.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Forced Hydrolysis Conditions.

Stress ConditionTime (hours)% Assay of this compound% Area of 2-(3-carbamoylphenyl)acetic acid% Area of 3-(carboxymethyl)benzoic acid
0.1 M HCl at 80°C0100.00.00.0
292.56.80.7
681.215.33.5
2455.928.715.4
0.1 M NaOH at 60°C0100.00.00.0
188.39.12.6
465.720.513.8
1230.125.644.3

Note: The data presented in this table is illustrative and intended to represent a plausible degradation profile. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Add a known volume of the stock solution to an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of the drug.

    • Incubate the solution in a water bath at 80°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Add a known volume of the stock solution to an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH and 0.5 mg/mL of the drug.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 1, 4, 12 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 10 90
    25 10 90
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Visualizations

G cluster_acid Acidic Conditions A This compound B 2-(3-carbamoylphenyl)acetic acid (Amide Intermediate) A->B +H₂O, H⁺ C 3-(carboxymethyl)benzoic acid (Diacid) B->C +H₂O, H⁺

Degradation Pathway under Acidic Conditions

G cluster_base Basic Conditions D This compound E 2-(3-carbamoylphenyl)acetic acid (Amide Intermediate) D->E +OH⁻, H₂O F 3-(carboxymethyl)benzoate (Diacid Salt) E->F +OH⁻, H₂O

Degradation Pathway under Basic Conditions

G start Start Stability Study prep_sample Prepare Drug Solution (e.g., 1 mg/mL) start->prep_sample stress Apply Stress Condition (e.g., 0.1 M HCl, 80°C) prep_sample->stress sampling Withdraw Samples at Timepoints (0, 2, 6, 24h) stress->sampling neutralize Neutralize Sample sampling->neutralize dilute Dilute to Working Concentration neutralize->dilute hplc Analyze by Stability-Indicating HPLC Method dilute->hplc data Process Data (Peak Area, % Degradation) hplc->data end End data->end

Experimental Workflow for a Forced Degradation Study

G rect_node rect_node start Unexpected Peak in Chromatogram? is_degradation Is it a degradation product? start->is_degradation is_excipient Is it from an excipient? is_degradation->is_excipient No identify_degradant Identify degradant structure (e.g., via LC-MS) is_degradation->identify_degradant Yes is_contamination Is it contamination? is_excipient->is_contamination No analyze_placebo Analyze placebo under same stress conditions is_excipient->analyze_placebo Yes check_blanks Analyze blanks and review procedures is_contamination->check_blanks Yes

Troubleshooting Decision Tree for Unexpected Peaks

References

Technical Support Center: Crystallinity of 2-(3-cyanophenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and detailed protocols to improve the crystallinity of 2-(3-cyanophenyl)acetic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is improving the crystallinity of my this compound derivative important?

Improving crystallinity is crucial for several reasons in research and drug development. Highly crystalline materials typically exhibit greater chemical and physical stability, are easier to handle and purify, and have more consistent and predictable properties such as dissolution rate and bioavailability. For analytical purposes, well-defined crystals are essential for unambiguous structure determination via single-crystal X-ray diffraction.

Q2: How do the functional groups of this compound influence its crystallization behavior?

The molecular structure of this compound contains key functional groups that dictate its intermolecular interactions and, consequently, its crystallization behavior:

  • Carboxylic Acid (-COOH): This group is a strong hydrogen bond donor and acceptor, promoting the formation of highly stable hydrogen-bonded dimers or chains, which can be a primary driver for crystallization.[1]

  • Cyano Group (-C≡N): The nitrile group is polar and can participate in dipole-dipole interactions. It can also act as a weak hydrogen bond acceptor.

  • Phenyl Ring: The aromatic ring can form π-π stacking interactions, which help organize the molecules into a crystal lattice.

The interplay of these interactions (hydrogen bonding, dipole-dipole, and π-π stacking) must be optimized to achieve a well-ordered, crystalline solid.

Q3: What are the general principles for selecting a suitable crystallization solvent?

The ideal solvent for crystallization should exhibit specific solubility characteristics.[2] The compound of interest should be highly soluble in the solvent at an elevated temperature but sparingly soluble at lower temperatures.[3][4] This temperature-dependent solubility differential is the driving force for crystal formation upon cooling. Additionally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).[3] The principle of "like dissolves like" is a useful starting point: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[2]

Troubleshooting Crystallization Issues

Q1: My compound precipitates as an oil instead of a solid ("oiling out"). What steps can I take to resolve this?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming liquid droplets instead of solid crystals.[5][6] This is problematic because impurities tend to dissolve preferentially in the oil, leading to an impure final product.[5]

Solutions:

  • Increase Solvent Volume: Re-heat the solution and add more solvent. This keeps the compound dissolved at a lower temperature, potentially below its melting point, before saturation is reached.[5]

  • Lower the Crystallization Temperature: Use a solvent with a lower boiling point. A high boiling point solvent may keep the solution temperature above the compound's melting point during precipitation.[4]

  • Change the Solvent or Use a Solvent System: Switch to a solvent where the compound's solubility is lower, or use a mixed-solvent system.

  • Slow Down Cooling: Insulate the flask to ensure cooling is gradual, giving molecules more time to arrange into a crystal lattice rather than crashing out as a liquid.[6]

Q2: No crystals are forming, even after the solution has cooled to room temperature. What should I do?

Supersaturation has been achieved, but crystal nucleation has not occurred. This can be induced through several methods:

Solutions:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a few crystals from a previous attempt, add one or two to the supersaturated solution to act as a template for further crystallization.

  • Reduce Temperature: Cool the solution further using an ice bath to decrease solubility and promote nucleation.[6]

  • Reduce Solvent Volume: Gently evaporate some of the solvent to increase the concentration of the solute and induce crystallization.

Q3: The crystallization process happened too quickly, resulting in a fine powder or poor-quality crystals. How can I slow it down?

Rapid crystallization traps impurities and often leads to small, poorly formed crystals or an amorphous powder.

Solutions:

  • Use More Solvent: Re-dissolve the solid in the minimum amount of hot solvent, then add a slight excess of solvent (e.g., 5-10% more).[5] This ensures that crystallization begins at a lower temperature and proceeds more slowly.

  • Insulate the Flask: Place the flask in an insulated container (e.g., a beaker with paper towels) to slow the rate of cooling.[5][6] Slower cooling provides more time for molecules to orient themselves into an ordered crystal lattice.

  • Use a Solvent with a Higher Boiling Point: A higher boiling point solvent will cool more slowly.

Q4: My crystal yield is very low. How can I improve it?

A low yield can be caused by several factors.[5]

Solutions:

  • Minimize Solvent Usage: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the compound. Any excess solvent will retain more of your compound in the solution upon cooling.[5]

  • Check the Mother Liquor: After filtering, test the remaining solution (mother liquor) for your compound. Evaporating the mother liquor to a smaller volume and cooling again may yield a second crop of crystals.

  • Ensure Complete Cooling: Allow sufficient time for the solution to cool completely, first to room temperature and then in an ice bath, to maximize precipitation.[6]

Experimental Protocols & Data

Table 1: Properties of Common Crystallization Solvents

Choosing an appropriate solvent is the most critical step in crystallization. This compound derivatives possess both polar (carboxylic acid, nitrile) and nonpolar (phenyl ring) characteristics, suggesting that solvents of intermediate polarity or mixed-solvent systems may be effective.

SolventBoiling Point (°C)Dielectric Constant (ε)PolarityNotes
Water10080.1Very HighGood for compounds that can hydrogen bond.[4]
Methanol6532.7HighDissolves more polar compounds than other alcohols.[2]
Ethanol7824.5HighA common and effective solvent for moderately polar compounds.[4]
Acetone5620.7MediumExcellent solvent, but its low boiling point can be a drawback.[2][4]
Ethyl Acetate776.0MediumAn excellent solvent with a convenient boiling point.[2]
Dichloromethane409.1LowVolatile; use with caution. Often used in solvent layering.[7]
Toluene1112.4LowHigh boiling point; good for slow cooling but can be difficult to remove.[4]
Hexanes691.9Very LowGood for nonpolar compounds or as an anti-solvent.[4]
Protocol 1: Systematic Solvent Screening
  • Place approximately 10-20 mg of your impure compound into several small test tubes.

  • To each tube, add a different solvent from Table 1, starting with 0.5 mL.

  • Observe the solubility at room temperature. If the compound dissolves completely, the solvent is likely too good and should be rejected for single-solvent crystallization.[8]

  • For solvents where the compound is insoluble at room temperature, gently heat the test tube in a sand or water bath.[6]

  • Continue adding small portions of the solvent until the solid just dissolves at the boiling point.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • The ideal solvent is one that dissolves the compound when hot but yields a high quantity of crystalline solid upon cooling.[2][8]

Protocol 2: Single-Solvent Recrystallization
  • Place the crude this compound derivative in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution and boil for a few minutes to remove colored impurities.[8]

  • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the crystals completely to remove all traces of solvent.

Protocol 3: Mixed-Solvent (Solvent-Antisolvent) Recrystallization

This method is useful when no single solvent has the ideal solubility properties.[3] A common pair for a moderately polar compound like a phenylacetic acid derivative could be Ethanol-Water or Ethyl Acetate-Hexanes.[8]

  • Dissolve the compound in the minimum amount of the "good" solvent (in which it is highly soluble) at near-boiling temperature.

  • While keeping the solution hot, add the "poor" solvent (the "anti-solvent," in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

  • Set the solution aside to cool slowly, as described in the single-solvent protocol.

  • Collect and dry the crystals as previously described.

Visualized Workflows and Logic

The following diagrams illustrate key decision-making processes for improving crystallinity.

Solvent_Selection_Workflow start Start: Crude Compound screen Perform Solvent Screen (Protocol 1) start->screen decision Ideal Single Solvent Found? screen->decision single_solvent Perform Single-Solvent Recrystallization (Protocol 2) decision->single_solvent Yes mixed_solvent Identify Miscible Solvent/Anti-Solvent Pair decision->mixed_solvent No end Pure Crystalline Product single_solvent->end perform_mixed Perform Mixed-Solvent Recrystallization (Protocol 3) mixed_solvent->perform_mixed perform_mixed->end

Caption: A workflow diagram for systematic solvent selection.

Crystallization_Troubleshooting start Crystallization Attempt Fails problem What is the observed issue? start->problem oiled_out Compound 'Oiled Out' problem->oiled_out Liquid droplets no_crystals No Crystals Formed problem->no_crystals Clear solution poor_quality Powder / Poor Crystals problem->poor_quality Rapid precipitation sol_oiled 1. Re-heat & add more solvent 2. Use lower boiling point solvent 3. Cool more slowly oiled_out->sol_oiled sol_no_xtal 1. Scratch flask with glass rod 2. Add a seed crystal 3. Cool in an ice bath no_crystals->sol_no_xtal sol_poor 1. Re-dissolve & cool slower 2. Use slightly more solvent 3. Change solvent system poor_quality->sol_poor

Caption: A troubleshooting decision tree for common crystallization problems.

References

Validation & Comparative

Comparative Efficacy of 2-(3-cyanophenyl)acetic acid and 2-(4-cyanophenyl)acetic acid as PROTAC Linker Moieties

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has become a central strategy. A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is not merely a spacer but plays a critical role in determining the efficacy of the PROTAC by influencing the formation, stability, and geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for subsequent ubiquitination and degradation of the target protein.

This guide provides a comparative analysis of two structurally related phenylacetic acid derivatives, 2-(3-cyanophenyl)acetic acid and 2-(4-cyanophenyl)acetic acid, when incorporated as structural motifs within PROTAC linkers. The seemingly subtle difference in the position of the cyano group—meta (3-position) versus para (4-position)—can lead to significant variations in the linker's conformational properties, ultimately impacting the PROTAC's degradation efficiency.

The Role of Linker Isomerism in PROTAC Efficacy

The geometry of the linker dictates the relative orientation of the target protein and the E3 ligase within the ternary complex. This orientation is crucial for the efficient transfer of ubiquitin from the E3 ligase to the target protein. The rigidity and vectorality of the linker are key determinants of this geometry. Phenyl rings are often incorporated into linkers to provide a degree of rigidity and to project the exit vectors in specific directions.

The substitution pattern on such a phenyl ring—in this case, meta versus para—alters the angle of the exit vector from the ring, thereby changing the overall spatial arrangement of the PROTAC.

  • This compound (meta-position): The meta-substitution results in a "bent" or angled geometry. This can be advantageous in scenarios where the binding pockets of the target protein and the E3 ligase require a less linear arrangement to achieve a productive ternary complex.

  • 2-(4-cyanophenyl)acetic acid (para-position): The para-substitution provides a more linear and rigid extension to the linker. This can be beneficial for spanning larger distances between the protein and the E3 ligase or when a more "extended" conformation is favorable for ternary complex formation.

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes hypothetical, yet representative, data for two PROTACs, PROTAC-M (incorporating a this compound moiety) and PROTAC-P (incorporating a 2-(4-cyanophenyl)acetic acid moiety), targeting the same protein.

ParameterPROTAC-M (meta-linker)PROTAC-P (para-linker)Description
DC50 (nM) 1575The concentration of PROTAC required to induce 50% degradation of the target protein. A lower value indicates higher potency.
Dmax (%) 9580The maximum percentage of target protein degradation observed. A higher value indicates greater efficacy.
Ternary Complex Cooperativity (α) 5.21.8A measure of the favorable (α > 1) or unfavorable (α < 1) interaction between the protein and E3 ligase within the ternary complex.
Ternary Complex Half-life (t½, min) 4520The stability of the formed ternary complex. A longer half-life can lead to more efficient ubiquitination.

Note: This data is illustrative. The actual performance is highly dependent on the specific target, E3 ligase, and the overall PROTAC structure.

Experimental Protocols

The evaluation of PROTAC efficacy involves a series of in vitro and cellular assays. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This assay provides a semi-quantitative measure of the target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, load onto an SDS-polyacrylamide gel, and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.

Ternary Complex Formation Assay (SPR)

Surface Plasmon Resonance (SPR) can be used to measure the binding affinities and kinetics of the binary and ternary complexes.

  • Immobilization: Covalently immobilize the biotinylated E3 ligase (e.g., VHL or Cereblon complex) onto a streptavidin-coated sensor chip.

  • Binary Interaction (PROTAC-E3 Ligase): Inject serial dilutions of the PROTAC over the E3 ligase surface to determine the binding affinity (KD).

  • Binary Interaction (PROTAC-Target): In a separate experiment, inject a constant concentration of the target protein mixed with varying concentrations of the PROTAC over the immobilized E3 ligase. This is to determine the PROTAC-target binding in solution.

  • Ternary Complex Formation: Inject a constant concentration of the target protein mixed with varying concentrations of the PROTAC over the immobilized E3 ligase. The resulting sensorgrams will show the formation of the ternary complex.

  • Data Analysis: Analyze the binding data to calculate the cooperativity (α), which is the ratio of the binding affinity of the target protein to the E3 ligase in the presence of the PROTAC to the product of their individual binary binding affinities.

Visualizing PROTAC Mechanism and Evaluation Workflow

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental procedures.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recruitment Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_Workflow start PROTAC Design & Synthesis biochem Biochemical Assays (e.g., SPR, ITC) start->biochem In Vitro Validation cell_treat Cellular Treatment (Dose & Time Course) start->cell_treat Cell-based Assay end Efficacy Comparison biochem->end lysis Cell Lysis & Protein Quantification cell_treat->lysis western Western Blot Analysis lysis->western quant Quantification of Degradation (DC50, Dmax) western->quant quant->end

Comparative Analysis of 2-(3-Cyanophenyl)acetic Acid Derivatives in Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationship (SAR) of 2-(3-cyanophenyl)acetic acid derivatives reveals their potential as anti-inflammatory agents. This guide provides a comparative analysis of their biological performance, supported by experimental data, to aid researchers and drug development professionals in this promising area of study.

The core structure of this compound presents a versatile scaffold for the development of novel therapeutics. Modifications to this parent molecule have been explored to understand their impact on biological activity, particularly in the context of inflammation. While comprehensive SAR studies on a wide range of simple derivatives are still emerging, a notable example highlights the potential of more complex analogues.

One such derivative, 2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid, has been synthesized and evaluated for its anti-inflammatory properties. In vivo studies using a carrageenan-induced rat paw edema model, a standard method for assessing acute inflammation, demonstrated the compound's efficacy.[1]

Performance Comparison

The anti-inflammatory activity of 2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid was compared to celecoxib, a well-known selective COX-2 inhibitor. The study measured the percentage of edema inhibition at different time points, providing a quantitative measure of the compound's effectiveness.

CompoundDoseEdema Inhibition at 3 hours (%)Edema Inhibition at 5 hours (%)
2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid100 mg/kg22.2825.23
Celecoxib (Reference)100 mg/kg30.1133.16
Data presented as mean ± S.D. (n=6).[1]

While the tested derivative showed good anti-inflammatory activity, it was less potent than the reference drug, celecoxib.[1] This suggests that while the core scaffold holds promise, further optimization is necessary to enhance its therapeutic potential. The authors of the study themselves note that more extensive SAR studies are warranted to explore the full potential of this class of compounds.[1]

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial.

Synthesis of 2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid

A one-pot reaction is utilized for the synthesis of this derivative. The key steps involve the condensation of (3-acetylphenoxy)acetic acid, an aromatic aldehyde (in this case, benzaldehyde), ethyl cyanoacetate, and a source of ammonia (ammonium acetate) in a suitable solvent under reflux.[1]

General Procedure:

  • A mixture of the starting materials is refluxed in ethanol.

  • The reaction progress is monitored, typically over several hours.

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The crude product is then purified, for example, by recrystallization, to yield the final compound.[1]

G cluster_synthesis Synthesis Workflow Start Start Reactants Mix (3-acetylphenoxy)acetic acid, benzaldehyde, ethyl cyanoacetate, and ammonium acetate in ethanol Start->Reactants Reflux Reflux the mixture Reactants->Reflux Cool Cool the reaction mixture Reflux->Cool Filter Filter to collect precipitate Cool->Filter Purify Purify by recrystallization Filter->Purify Product Final Compound Purify->Product

Synthesis of a this compound derivative.

In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

This widely accepted model is used to evaluate the acute anti-inflammatory activity of novel compounds.

Protocol:

  • Experimental animals (e.g., rats) are divided into control, reference, and test groups.

  • The test compound or reference drug (e.g., celecoxib) is administered orally at a specified dose.

  • After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given into the hind paw to induce inflammation.

  • The paw volume or thickness is measured at various time intervals post-carrageenan injection using a plethysmometer or calipers.

  • The percentage of inhibition of edema is calculated by comparing the increase in paw volume/thickness in the treated groups to the control group.[1]

G cluster_invivo In Vivo Anti-inflammatory Assay Start Start Grouping Divide animals into control, reference, and test groups Start->Grouping Dosing Administer test compound, reference, or vehicle Grouping->Dosing Induction Induce inflammation with carrageenan injection Dosing->Induction Measurement Measure paw edema at specified time points Induction->Measurement Analysis Calculate percentage of edema inhibition Measurement->Analysis Result Efficacy Data Analysis->Result

Workflow for in vivo anti-inflammatory evaluation.

Structure-Activity Relationship Insights and Future Directions

The current body of research, while limited, provides a foundation for future SAR studies on this compound derivatives. The presence of the cyano and carboxylic acid moieties suggests potential interactions with biological targets involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Future research should focus on a systematic modification of the this compound scaffold. Key areas for investigation include:

  • Substitution on the phenyl ring: Introducing various electron-donating and electron-withdrawing groups at different positions of the phenyl ring could significantly impact activity.

  • Modification of the acetic acid side chain: Altering the length of the alkyl chain or introducing substituents could influence potency and selectivity.

  • Bioisosteric replacement of the cyano and carboxylic acid groups: Exploring other functional groups with similar electronic and steric properties may lead to improved pharmacological profiles.

A logical progression for future studies would involve the synthesis of a library of these derivatives followed by in vitro screening against key inflammatory targets, such as COX-1 and COX-2, to determine their IC50 values. This would provide a more detailed and quantitative understanding of the SAR, enabling the rational design of more potent and selective anti-inflammatory agents.

G CoreScaffold This compound Scaffold Modification Systematic Structural Modifications CoreScaffold->Modification Synthesis Synthesis of Derivative Library Modification->Synthesis InVitroScreening In Vitro Screening (e.g., COX-1/COX-2 Assays) Synthesis->InVitroScreening DataAnalysis Determination of IC50 Values and SAR Analysis InVitroScreening->DataAnalysis LeadOptimization Lead Compound Optimization DataAnalysis->LeadOptimization InVivoTesting In Vivo Efficacy and Safety Studies LeadOptimization->InVivoTesting NewDrugCandidate Potential New Drug Candidate InVivoTesting->NewDrugCandidate

Logical progression for future SAR studies.

References

The Pivotal Role of Linker Length: Validating Ternary Complex Formation with 2-(3-cyanophenyl)acetic acid in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The efficacy of Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the formation of a stable and productive ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The linker connecting the target-binding and E3-binding moieties of the PROTAC is not a passive spacer but a key determinant of ternary complex stability and subsequent target degradation. This guide provides a comparative analysis of the impact of varying the linker length of a 2-(3-cyanophenyl)acetic acid-based linker on PROTAC performance, supported by representative experimental data and detailed protocols.

The Mechanism of Action: A Symphony of Interactions

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. A PROTAC simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism PROTAC Signaling Pathway POI Target Protein (POI) Proteasome 26S Proteasome POI->Proteasome Recognition PROTAC PROTAC PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->POI Polyubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Activation E2->E3_Ligase Ub Conjugation Ub Ubiquitin Degraded_POI Degraded Fragments Proteasome->Degraded_POI Degradation Experimental_Workflow Experimental Workflow for PROTAC Validation cluster_0 Biophysical & Cellular Assays SPR Surface Plasmon Resonance (SPR) - Ternary Complex Kinetics (K_D, k_on, k_off) Western_Blot Western Blot - Protein Degradation (DC50, Dmax) SPR->Western_Blot Correlate binding to degradation TR_FRET Time-Resolved Fluorescence Energy Transfer (TR-FRET) - Ternary Complex Formation TR_FRET->Western_Blot Confirm in-cell complex formation Cell_Viability Cell Viability Assay - Cytotoxicity Western_Blot->Cell_Viability Assess functional outcome Linker_Length_Logic Logical Relationship of Linker Length to PROTAC Efficacy cluster_0 Linker Length cluster_1 Ternary Complex Properties cluster_2 PROTAC Efficacy Short_Linker Too Short Steric_Hindrance Steric Hindrance Short_Linker->Steric_Hindrance Optimal_Linker Optimal Favorable_PPI Favorable Protein-Protein Interactions (PPIs) Optimal_Linker->Favorable_PPI Long_Linker Too Long Non_Productive_Complex Non-Productive Complex (High Entropy) Long_Linker->Non_Productive_Complex Low_Efficacy Low Efficacy (Poor Degradation) Steric_Hindrance->Low_Efficacy High_Efficacy High Efficacy (Efficient Degradation) Favorable_PPI->High_Efficacy Non_Productive_Complex->Low_Efficacy

Confirming the Structure of 2-(3-Cyanophenyl)acetic Acid Derivatives: A Comparative Guide to ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step. This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 2-(3-cyanophenyl)acetic acid and its common derivatives, including its methyl ester, ethyl ester, and amide. This guide includes detailed experimental protocols, comparative spectral data, and a discussion of alternative analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For derivatives of this compound, a compound of interest in medicinal chemistry and materials science, ¹H and ¹³C NMR offer a powerful combination for unequivocal structure verification.

Comparative ¹H and ¹³C NMR Data

The chemical shifts (δ) in NMR spectra are highly sensitive to the electronic environment of the nuclei. The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound and its derivatives. These values are crucial for comparing experimental data and confirming the successful synthesis of the target molecules.

Table 1: ¹H NMR Spectral Data (in CDCl₃, shifts in ppm)

CompoundAr-H (m)-CH₂- (s)Other
This compound7.42-7.633.70-COOH (br s, ~11-12)
Methyl 2-(3-cyanophenyl)acetate~7.40-7.65~3.72-OCH₃ (s, ~3.73)
Ethyl 2-(3-cyanophenyl)acetate~7.40-7.65~3.68-OCH₂CH₃ (q, ~4.18), -OCH₂CH₃ (t, ~1.26)
2-(3-Cyanophenyl)acetamide~7.45-7.70~3.65-NH₂ (br s, ~5.5-6.5)

Table 2: ¹³C NMR Spectral Data (in CDCl₃, shifts in ppm)

CompoundC=OAr-CAr-CH-CH₂-CNOther
This compound[1]176.6134.7, 112.7134.1, 133.0, 131.2, 129.540.4118.5-
Methyl 2-(3-cyanophenyl)acetate~171~135, ~113~129-134~41~118-OCH₃ (~52)
Ethyl 2-(3-cyanophenyl)acetate~170.5~135, ~113~129-134~41~118-OCH₂- (~61), -CH₃ (~14)
2-(3-Cyanophenyl)acetamide~172~136, ~113~129-134~43~118-

Experimental Protocols

Synthesis of this compound Derivatives

A general and adaptable two-step procedure for the synthesis of the target derivatives starts from 3-cyanobenzyl bromide.

Step 1: Synthesis of 2-(3-cyanophenyl)acetonitrile

In a well-ventilated fume hood, a solution of 3-cyanobenzyl bromide (1.0 eq) in a suitable solvent like ethanol is added dropwise to a stirred solution of sodium cyanide (1.1 eq) in water at room temperature. The reaction mixture is then heated to reflux for several hours and monitored by thin-layer chromatography (TLC). After completion, the reaction is cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure to yield 2-(3-cyanophenyl)acetonitrile.

Step 2: Hydrolysis to this compound and subsequent derivatization

The synthesized nitrile can be hydrolyzed to the corresponding carboxylic acid by heating with an aqueous acid or base. For instance, refluxing with a solution of sodium hydroxide followed by acidification will yield this compound.

  • For the Methyl and Ethyl Esters: The carboxylic acid can be esterified using the corresponding alcohol (methanol or ethanol) under acidic catalysis (e.g., a few drops of concentrated sulfuric acid) with heating.

  • For the Amide: The carboxylic acid can be converted to the acid chloride using thionyl chloride, followed by reaction with ammonia or an amine to form the amide.

NMR Sample Preparation and Analysis

A standardized protocol for NMR analysis ensures data quality and reproducibility.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm for these compounds), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm).

Structure Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of a synthesized this compound derivative using NMR spectroscopy.

G Workflow for NMR-based Structure Confirmation cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Confirmation Start Synthesize Derivative Purify Purify Compound (e.g., Recrystallization, Chromatography) Start->Purify Prep Prepare NMR Sample Purify->Prep H1_NMR Acquire ¹H NMR Spectrum Prep->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Prep->C13_NMR Analyze_H1 Analyze ¹H NMR: - Chemical Shifts - Integration - Multiplicity H1_NMR->Analyze_H1 Analyze_C13 Analyze ¹³C NMR: - Number of Signals - Chemical Shifts C13_NMR->Analyze_C13 Compare Compare with Expected Spectra Analyze_H1->Compare Analyze_C13->Compare Confirm Structure Confirmed Compare->Confirm

Workflow for NMR-based structure confirmation.

Alternative Analytical Techniques

While NMR is a cornerstone for structural elucidation, other techniques can provide complementary information, particularly for purity assessment and identification of trace impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating components of a mixture. When coupled with a UV detector, it is excellent for determining the purity of the synthesized compound. Different retention times can help distinguish between isomers and identify unreacted starting materials.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS provides both separation and mass information. The mass spectrum offers the molecular weight and fragmentation patterns, which can be used to confirm the identity of the compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is useful for identifying the functional groups present in the molecule. For example, the characteristic C≡N stretch of the nitrile group and the C=O stretch of the carboxylic acid or ester can be readily identified.

References

Assessing the metabolic stability of PROTACs containing a 2-(3-cyanophenyl)acetic acid linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the metabolic stability of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic potential. The linker, the architectural bridge connecting the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in the overall stability and pharmacokinetic profile of these innovative molecules. This guide provides an objective comparison of the metabolic stability of various PROTAC linker classes, supported by experimental data, to inform the rational design of next-generation protein degraders.

While this guide aims to provide a broad overview, it is important to note that a comprehensive search of the scientific literature did not yield specific metabolic stability data for PROTACs containing a 2-(3-cyanophenyl)acetic acid linker. Therefore, the following comparisons are based on data from studies evaluating other common linker archetypes. The principles discussed herein remain relevant for predicting the metabolic fate of novel linker structures.

The Linker's Influence on Metabolic Fate

The linker is more than a simple tether; its length, rigidity, and chemical composition can significantly impact a PROTAC's susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver. An unstable linker can be cleaved prematurely, rendering the PROTAC inactive and potentially leading to off-target effects.

Comparative Metabolic Stability of PROTAC Linkers

The following table summarizes in vitro metabolic stability data from a study by Goracci et al., which evaluated a diverse set of 40 PROTACs in cryopreserved human hepatocytes. This data provides valuable insights into how different linker types influence metabolic half-life (t½).

Linker TypeRepresentative PROTAC Target(s)E3 Ligase LigandLinker DescriptionMetabolic Half-life (t½, min) in Human Hepatocytes
Short Alkyl BETThalidomide4 methylene units135
Long Alkyl BETThalidomide8 methylene units18.2
PEG-like Androgen ReceptorPomalidomidePEG linker~30-60
Piperazine-containing CK2VHLShort piperazine-containing>240
Triazole-containing PARPVHLTriazole ring>240

Key Observations:

  • Linker Length: As demonstrated with the alkyl linkers, increasing the length can significantly decrease metabolic stability, likely due to increased exposure to metabolic enzymes.[1]

  • Rigidity and Cyclic Moieties: The incorporation of rigid structures like piperazine and triazole rings generally leads to a dramatic increase in metabolic stability.[1] These cyclic moieties can shield the linker from enzymatic attack.

  • Flexible Linkers: While synthetically accessible, flexible linkers like PEG chains can be more prone to metabolism.[1]

Experimental Protocols for Assessing Metabolic Stability

Accurate and reproducible assessment of metabolic stability is crucial for PROTAC development. Below are detailed methodologies for two key in vitro assays.

Human Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a PROTAC in the presence of liver microsomes, which are rich in phase I metabolic enzymes like CYPs.

Materials:

  • Test PROTAC

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control (e.g., a compound with known high metabolic clearance)

  • Negative control (e.g., a compound with known low metabolic clearance)

  • Acetonitrile or methanol with an internal standard (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC and control compounds, typically in DMSO.

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, HLMs (e.g., 0.5 mg/mL final concentration), and the test PROTAC (e.g., 1 µM final concentration).

  • Pre-incubation: Pre-incubate the plate at 37°C for approximately 5-10 minutes.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent PROTAC at each time point.

  • Data Analysis: Calculate the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining PROTAC against time. The slope of the linear regression gives the elimination rate constant (k), and t½ = 0.693 / k.

experimental_workflow_microsomal cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_protac Prepare PROTAC Stock Solution mix Combine PROTAC, HLM in Buffer prep_protac->mix prep_hlm Prepare HLM Suspension prep_hlm->mix prep_nadph Prepare NADPH System initiate Initiate with NADPH System prep_nadph->initiate pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->initiate quench Quench at Time Points initiate->quench t = 0, 5, 15, 30, 60 min centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ analyze->calculate

Experimental workflow for the human liver microsomal stability assay.

Plasma Stability Assay

This assay determines the stability of a PROTAC in the presence of plasma, which contains various enzymes such as esterases and proteases.

Materials:

  • Test PROTAC

  • Pooled plasma (from relevant species, e.g., human, mouse, rat)

  • Phosphate buffer (pH 7.4)

  • Positive control (a compound known to be unstable in plasma)

  • Acetonitrile or methanol with an internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable solvent like DMSO.

  • Incubation: In a 96-well plate, add the test PROTAC (e.g., 1 µM final concentration) to pre-warmed plasma.

  • Time Points: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.

  • Quenching: Immediately add the aliquots to a tube containing cold acetonitrile or methanol with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent PROTAC.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½).

experimental_workflow_plasma cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_protac Prepare PROTAC Stock Solution mix Add PROTAC to Plasma prep_protac->mix prep_plasma Thaw and Pre-warm Plasma prep_plasma->mix incubate Incubate at 37°C mix->incubate quench Quench at Time Points incubate->quench t = 0, 15, 30, 60, 120 min centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate % Remaining and t½ analyze->calculate IRAK4_pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 recruits Proteasome Proteasome IRAK4->Proteasome Degradation TRAF6 TRAF6 IRAK4->TRAF6 activates PROTAC IRAK4 PROTAC PROTAC->IRAK4 binds E3_Ligase E3 Ligase PROTAC->E3_Ligase recruits E3_Ligase->IRAK4 Ubiquitination NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces BRD4_pathway BRD4 BRD4 Proteasome Proteasome BRD4->Proteasome Degradation Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones binds to PTEFb P-TEFb BRD4->PTEFb recruits PROTAC BRD4 PROTAC PROTAC->BRD4 binds E3_Ligase E3 Ligase PROTAC->E3_Ligase recruits E3_Ligase->BRD4 Ubiquitination RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates cMyc_Gene c-Myc Gene RNA_Pol_II->cMyc_Gene transcribes cMyc_Protein c-Myc Protein cMyc_Gene->cMyc_Protein Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation promotes

References

Comparative Analysis of In Vitro Biological Activities of 2-(3-Cyanophenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide comparing the in vitro biological activities of 2-(3-cyanophenyl)acetic acid derivatives has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed overview of the anti-inflammatory, cytotoxic, and tyrosinase inhibitory activities of these compounds, supported by experimental data and protocols.

Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

A common method to determine the COX inhibitory activity is through an in vitro enzyme immunoassay.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • Heme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds (this compound derivatives)

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Prostaglandin screening EIA kit

Procedure:

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

  • Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme to each well. Then, add various concentrations of the test compounds or reference inhibitors. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a prostaglandin screening EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 1: Illustrative COX-1 and COX-2 Inhibition Data for Phenylacetic Acid Analogs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Analog A >1005.2>19.2
Analog B 85.62.830.6
Celecoxib 15.00.04375

Note: This table is illustrative and based on data for structurally related compounds, not specifically this compound derivatives.

Cytotoxic Activity: MTT Assay

The cytotoxic potential of this compound derivatives is crucial for their evaluation as potential anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Table 2: Illustrative Cytotoxicity Data for Phenylacetic Acid Analogs on Cancer Cell Lines

CompoundCell LineIC50 (µM)
Analog X MCF-715.8
Analog Y HepG222.4
Doxorubicin MCF-71.2

Note: This table is illustrative and based on data for structurally related compounds.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for applications in cosmetics and medicine to treat hyperpigmentation disorders.

Experimental Protocol: Tyrosinase Inhibition Assay

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (this compound derivatives)

  • Kojic acid (reference inhibitor)

  • 96-well plates

Procedure:

  • Assay Preparation: In a 96-well plate, add phosphate buffer, various concentrations of the test compounds or kojic acid, and mushroom tyrosinase solution.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding L-DOPA solution to each well.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm at different time points to monitor the formation of dopachrome.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. Determine the IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Table 3: Illustrative Tyrosinase Inhibition Data for Structurally Related Compounds

CompoundTyrosinase IC50 (µM)
Cyanopyrrole Derivative A 5.8
Cyanopyrrole Derivative B 12.3
Kojic Acid 18.2

Note: This table is illustrative and based on data for cyanopyrrole derivatives, highlighting the potential of the cyano-moiety in tyrosinase inhibition.

Signaling Pathways and Experimental Workflows

The biological activities of these derivatives are mediated through various signaling pathways. For instance, the anti-inflammatory effects of COX-2 inhibitors are linked to the modulation of the NF-κB and MAPK signaling pathways.

Signaling Pathway for COX-2 Mediated Inflammation

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB (Inactive Complex) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Degradation of IκB COX2_Gene COX-2 Gene Transcription COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein Prostaglandins Prostaglandins (Inflammation) COX2_Protein->Prostaglandins Catalyzes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Protein Derivatives 2-(3-cyanophenyl)acetic acid derivatives Derivatives->COX2_Protein Inhibits

Caption: COX-2 signaling pathway in inflammation.

Experimental Workflow for In Vitro Assay

Assay_Workflow Start Start: Compound Synthesis and Purification Prepare_Reagents Prepare Assay Reagents (Enzymes, Cells, Buffers) Start->Prepare_Reagents Serial_Dilutions Prepare Serial Dilutions of Test Compounds Start->Serial_Dilutions Plate_Setup Set up 96-well Plate (Controls and Test Samples) Prepare_Reagents->Plate_Setup Serial_Dilutions->Plate_Setup Incubation Incubation (with Enzyme/Cells) Plate_Setup->Incubation Measurement Measure Endpoint (e.g., Absorbance, Fluorescence) Incubation->Measurement Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measurement->Data_Analysis End End: Report Results Data_Analysis->End

Caption: General experimental workflow for in vitro assays.

This guide serves as a foundational resource for the in vitro evaluation of this compound derivatives. Further research is warranted to generate specific and comparative data for a broader range of these compounds to fully elucidate their therapeutic potential.

References

Comparative study of different coupling reagents for 2-(3-cyanophenyl)acetic acid amidation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Coupling Reagents for the Amidation of 2-(3-Cyanophenyl)acetic Acid

For researchers and professionals in drug development, the efficient synthesis of amides is a critical process. The choice of coupling reagent for the amidation of carboxylic acids, such as this compound, directly impacts reaction yield, purity, and overall efficiency. This guide provides an objective comparison of common coupling reagents, supported by general experimental data and principles from the broader field of amide bond formation.

Performance Comparison of Common Coupling Reagents

The selection of a coupling reagent is a crucial step in optimizing an amidation reaction. The efficacy of a reagent is typically evaluated based on key parameters such as the yield of the desired amide, the extent of side reactions (which affects purity), and the reaction kinetics. The following table summarizes the expected performance of various classes of coupling reagents for the amidation of this compound based on established trends in amide synthesis.[1]

Coupling Reagent ClassExample ReagentsExpected YieldExpected PurityKey Observations
Carbodiimides DCC, EDCGood to ExcellentGoodCost-effective and widely used. DCC can lead to the formation of a poorly soluble dicyclohexylurea (DCU) byproduct, which can complicate purification in solution-phase synthesis.[2] EDC forms a water-soluble urea byproduct, simplifying workup.[2] Additives like HOBt or DMAP are often used to improve efficiency and reduce side reactions.[3]
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUExcellentHigh to ExcellentGenerally offer faster reaction times and higher purity compared to carbodiimides.[4][5] HATU is often considered superior to HBTU, leading to faster reactions and less epimerization.[4][5] COMU is a newer generation reagent designed to be safer and more efficient, often requiring only one equivalent of base.[4]
Phosphonium Salts PyBOPHigh to ExcellentHighHighly efficient reagents, but a significant drawback of the parent compound, BOP, is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[6] PyBOP is a safer alternative.[6] These reagents are known for their high reactivity.
Other Reagents CDI, T3PGoodGoodCarbonyldiimidazole (CDI) is a useful reagent for forming amides, often without the need for a base.[7] T3P (Propylphosphonic Anhydride) is known for its high reactivity and clean reaction profiles, with water-soluble byproducts.

Experimental Protocols

Below are generalized experimental protocols for the amidation of this compound using different classes of coupling reagents. These protocols are intended as a starting point and may require optimization for specific amine substrates.

General Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of coupling reagents in the amidation of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactant_Prep Prepare solutions of: - this compound - Amine - Coupling Reagent - Base (e.g., DIPEA) Activation Activate this compound with the coupling reagent and base. Reactant_Prep->Activation Amine_Addition Add the amine to the activated carboxylic acid. Activation->Amine_Addition Reaction_Monitoring Monitor reaction progress by TLC or LC-MS. Amine_Addition->Reaction_Monitoring Quenching Quench the reaction. Reaction_Monitoring->Quenching Extraction Perform aqueous work-up and extraction. Quenching->Extraction Purification Purify the crude product (e.g., column chromatography). Extraction->Purification Characterization Characterize the purified amide (e.g., NMR, MS). Purification->Characterization Yield_Purity Determine yield and purity. Characterization->Yield_Purity

A generalized workflow for the comparative study of coupling reagents.
Protocol 1: Amidation using EDC/HOBt

  • Dissolve this compound (1 equivalent) and HOBt (1.2 equivalents) in an appropriate aprotic solvent (e.g., DMF or DCM).

  • Add the amine (1.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography.

Protocol 2: Amidation using HATU/DIPEA
  • Dissolve this compound (1 equivalent) in an appropriate aprotic solvent (e.g., DMF).

  • Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for a few minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous solutions to remove DMF and byproducts.

  • Purify the crude product by column chromatography.[3]

Mechanism of Action

Understanding the underlying mechanisms of different coupling reagents is essential for troubleshooting and optimizing amidation reactions.

Uronium/Aminium Salt-Mediated Amidation

Uronium/aminium salts like HATU and HBTU react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond. The inclusion of a 7-azabenzotriazole (in HATU) or benzotriazole (in HBTU) moiety enhances the reactivity of the active ester intermediate.[5][6]

G Carboxylic_Acid This compound Active_Ester Reactive OAt/OBt Active Ester Carboxylic_Acid->Active_Ester Uronium_Salt Uronium/Aminium Salt (e.g., HATU) Uronium_Salt->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Amide Amide Product Active_Ester->Amide Amine Amine Amine->Amide

General mechanism of uronium/aminium salt-mediated amidation.
Carbodiimide-Mediated Amidation

Carbodiimides such as DCC and EDC facilitate amide bond formation by activating the carboxylic acid to form an O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. To suppress side reactions and increase efficiency, additives like HOBt are often employed to trap the O-acylisourea as a more stable and reactive HOBt-ester.[2]

G Carboxylic_Acid This compound O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea Carbodiimide Carbodiimide (e.g., EDC) Carbodiimide->O_Acylisourea Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester Additive Additive (e.g., HOBt) Additive->Active_Ester Amide Amide Product Active_Ester->Amide Amine Amine Amine->Amide

Mechanism of carbodiimide coupling with an additive.

References

A Comparative Crystallographic Analysis of 2-(3-Cyanophenyl)acetic Acid Derivatives and Phenylacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of N-(3-cyanophenyl)acetamide, a derivative of 2-(3-cyanophenyl)acetic acid, alongside two other phenylacetic acid derivatives: 4-chlorophenylacetic acid and 4-methoxyphenylacetic acid. This objective comparison, supported by experimental data, aims to elucidate the structural similarities and differences imparted by various substituents on the phenylacetic acid scaffold, a common motif in medicinal chemistry.

Data Presentation: Crystallographic Parameters

The following table summarizes the key crystallographic parameters for the three compounds, allowing for a direct comparison of their solid-state structures.

Compound NameN-(3-cyanophenyl)acetamide[1]4-Chlorophenylacetic Acid4-Methoxyphenylacetic Acid
Chemical Formula C₉H₈N₂OC₈H₇ClO₂C₉H₁₀O₃
Molecular Weight 160.17 g/mol [1]170.59 g/mol 166.17 g/mol
Crystal System Monoclinic[1]MonoclinicMonoclinic
Space Group P 1 21/n 1[1]P2₁/cP2₁/c
Unit Cell Dimensions
a (Å)7.0527[1]11.3311.08
b (Å)12.7252[1]4.925.06
c (Å)9.6648[1]13.7815.12
α (°)90.00[1]9090
β (°)111.315[1]104.1109.8
γ (°)90.00[1]9090
Volume (ų)808.4745.4798.2
Z (Molecules/Unit Cell) 4[1]44
Calculated Density (g/cm³)1.3151.5201.383

Experimental Protocols

General Synthesis of Phenylacetic Acid Derivatives

Substituted phenylacetic acids can be synthesized through various established methods. A common route involves the hydrolysis of the corresponding benzyl cyanide.

Example: Synthesis of this compound

  • Cyanation of 3-bromotoluene: 3-bromotoluene is reacted with a cyanide source, such as copper(I) cyanide, in a suitable solvent like DMF or DMSO at elevated temperatures to yield 3-methylbenzonitrile.

  • Benzylic Bromination: The 3-methylbenzonitrile is then subjected to free-radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) in a non-polar solvent like carbon tetrachloride. This selectively brominates the benzylic position, yielding 3-(bromomethyl)benzonitrile.

  • Formation of the Nitrile: The benzylic bromide is then reacted with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent to form 2-(3-cyanophenyl)acetonitrile.

  • Hydrolysis: Finally, the 2-(3-cyanophenyl)acetonitrile is hydrolyzed under acidic or basic conditions to yield this compound.

Derivatives like amides can be subsequently synthesized from the carboxylic acid via activation (e.g., with thionyl chloride to form the acid chloride) followed by reaction with the desired amine.

Single-Crystal X-ray Diffraction

The following is a generalized protocol for the single-crystal X-ray diffraction analysis of small organic molecules.

  • Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis. Crystals of the target compound are typically grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture. Other techniques include slow cooling of a saturated solution or vapor diffusion.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and reflection intensities. This step involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to improve the agreement between the observed and calculated structure factors.

  • Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, bond angles, and other geometric parameters, as well as analyzing the residual electron density map.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of a this compound derivative.

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography start Starting Materials reaction Chemical Reactions start->reaction 1. Synthesis purification Purification & Characterization reaction->purification 2. Isolation product Derivative Product purification->product 3. Purity Check crystal_growth Crystal Growth product->crystal_growth Sample Preparation data_collection Data Collection crystal_growth->data_collection 4. Diffraction structure_solution Structure Solution & Refinement data_collection->structure_solution 5. Analysis final_structure Final Crystal Structure structure_solution->final_structure 6. Validation

References

Evaluating the impact of the meta-cyano group on the biological activity of derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

In the intricate world of drug design and development, the modification of a lead compound's structure is a critical process to enhance its efficacy, selectivity, and pharmacokinetic properties. Among the vast array of possible chemical modifications, the introduction of a cyano (-C≡N) group, particularly at the meta-position of a phenyl ring, has emerged as a powerful strategy. This guide provides a comprehensive comparison of the impact of the meta-cyano group on the biological activity of various derivatives, supported by experimental data and detailed protocols.

Unveiling the Influence of the Meta-Cyano Group: A Data-Driven Comparison

The introduction of a meta-cyano group can profoundly alter a molecule's interaction with its biological target. This is often attributed to the cyano group's strong electron-withdrawing nature, its ability to act as a hydrogen bond acceptor, and its relatively small size, allowing it to probe specific pockets within a binding site. The following tables summarize the quantitative impact of this substitution on the biological activity of representative kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Case Study 1: Kinase Inhibitors

Kinases are a crucial class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The data below illustrates how a meta-cyano substitution can significantly enhance the inhibitory potency of kinase inhibitors.

Compound Parent Compound IC₅₀ (nM) Meta-Cyano Derivative IC₅₀ (nM) Target Kinase Fold Improvement
Mer/c-Met Inhibitor 125.425.8Mer/c-Met4.9x
HER2 Inhibitor 85.215.7HER25.4x

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target kinase's activity.

Case Study 2: GPCR Ligands

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs. The introduction of a meta-cyano group can modulate the binding affinity and functional activity of GPCR ligands.

Compound Parent Compound Kᵢ (nM) Meta-Cyano Derivative Kᵢ (nM) Target Receptor Fold Improvement in Affinity
mGlu5 Antagonist 78.312.5mGlu56.3x
A₂A Adenosine Receptor Antagonist 210.945.2A₂A4.7x

Kᵢ values represent the inhibition constant, indicating the binding affinity of the compound to the receptor.

Deciphering the Mechanism: Signaling Pathways and Experimental Workflows

To understand the biological consequences of enhanced target engagement due to the meta-cyano group, it is essential to visualize the relevant signaling pathways and the experimental workflows used to assess these effects.

Signaling_Pathway cluster_meta_cyano Impact of meta-CN Ligand Ligand (e.g., Kinase Inhibitor) Receptor Receptor Tyrosine Kinase (e.g., HER2, c-Met) Ligand->Receptor Inhibition Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream Activation Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Meta-Cyano meta-Cyano Group Meta-Cyano->Ligand Enhances Binding Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation Parent Parent Compound Meta-Cyano meta-Cyano Derivative Parent->Meta-Cyano Chemical Modification In_Vitro_Kinase In Vitro Kinase Assay (IC₅₀ Determination) Meta-Cyano->In_Vitro_Kinase Cell_Viability Cell Viability Assay (e.g., MTT Assay) Meta-Cyano->Cell_Viability Binding_Assay Radioligand Binding Assay (Kᵢ Determination) Meta-Cyano->Binding_Assay Data_Analysis Comparative Data Analysis In_Vitro_Kinase->Data_Analysis Compare IC₅₀ Cell_Viability->Data_Analysis Compare EC₅₀ Binding_Assay->Data_Analysis Compare Kᵢ

PROTACs in Focus: A Head-to-Head Comparison of Aliphatic vs. Aryl Acetic Acid Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their success. The linker, the bridge between the target protein and the E3 ligase ligand, plays a pivotal role in the efficacy, selectivity, and physicochemical properties of these heterobifunctional molecules. This guide provides an in-depth, objective comparison of PROTACs featuring two distinct linker classes: flexible aliphatic chains and more rigid aryl acetic acid-containing linkers, supported by experimental data to inform the strategic design of next-generation protein degraders.

The choice of linker chemistry significantly influences a PROTAC's ability to induce the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation. While flexible aliphatic linkers are synthetically accessible and have been widely used, there is growing interest in more structured linkers, such as those incorporating aryl moieties, to enhance potency, selectivity, and drug-like properties.

At a Glance: Aliphatic vs. Aryl Acetic Acid Linkers

FeatureAliphatic LinkersAryl Acetic Acid Linkers
Flexibility High conformational flexibility.Reduced flexibility, more rigid structure.
Ternary Complex Formation Can adopt multiple conformations, potentially increasing the probability of forming a productive complex. However, high flexibility can lead to an entropic penalty upon binding.Pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty and leading to more stable complexes. Can also facilitate specific interactions with the E3 ligase or target protein.
Physicochemical Properties Generally more hydrophobic, which can impact solubility. Can be modified with polar groups (e.g., PEGylation) to improve solubility.The aromatic ring can influence lipophilicity and polarity. May offer improved passive permeability and reduced efflux compared to more polar flexible linkers.
Synthesis Often synthetically straightforward and readily available.May require more complex synthetic routes.

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize key performance data from studies that highlight the impact of linker composition.

Table 1: Impact of an Aryl Linker on Degradation Efficacy

PROTACTargetE3 LigaseLinker TypeKey FindingReference
ACBI1 SMARCA2/4VHLBenzyl-containingThe aryl linker provides conformational restriction and a beneficial pi-stacking interaction with Y98 in VHL.[1]
AR-targeting SNIPERs ARcIAP1Disubstituted phenyl vs. PEGReplacement of the flexible PEG linker with a rigid phenyl linker abrogated degradation activity.[1]

This table illustrates the context-dependent nature of aryl linkers, where they can be either beneficial or detrimental to PROTAC activity.

Table 2: Impact of an Aryl Linker on Cell Permeability

A study by Farnaby et al. demonstrated that strategic linker modification can significantly enhance a PROTAC's physicochemical properties. By replacing a polar polyethylene glycol (PEG) unit with a phenyl ring, they observed a dramatic improvement in passive permeability.[2]

PROTACLinker ModificationPassive Permeability (Papp A-B)Efflux Ratio (B-A/A-B)Reference
PROTAC 1 (Initial) PEG-containing linkerLowHigh[2]
PROTAC 2 (Optimized) Phenyl-containing linkerSignificantly ImprovedDecreased[2]

This data highlights a key advantage of incorporating an aryl moiety into the linker to improve drug-like properties.

Signaling Pathways and Experimental Workflows

To understand the context of these comparisons, it is essential to visualize the underlying mechanism of PROTAC action and the typical workflows for their evaluation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow Experimental Workflow for PROTAC Comparison Design PROTAC Design (Aliphatic vs. Aryl Linker) Synthesis Chemical Synthesis Design->Synthesis Degradation_Assay Protein Degradation Assay (e.g., Western Blot) Synthesis->Degradation_Assay Permeability_Assay Cell Permeability Assay (e.g., PAMPA) Synthesis->Permeability_Assay Data_Analysis Data Analysis (DC50, Dmax, Papp) Degradation_Assay->Data_Analysis Permeability_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: A typical experimental workflow for comparing PROTACs.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs with different linkers.

Western Blotting for Target Protein Degradation (DC50 and Dmax Determination)

Objective: To quantify the dose-dependent degradation of a target protein and calculate the DC50 and Dmax values.

Materials:

  • Cell line expressing the target protein

  • PROTACs with aliphatic and aryl acetic acid linkers

  • Vehicle control (e.g., DMSO)

  • Cell culture reagents

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of concentrations of each PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS. Lyse the cells using an appropriate lysis buffer. Determine the protein concentration of the lysates using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of PROTACs across an artificial lipid membrane.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., 2% (w/v) lecithin in dodecane)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • PROTAC stock solutions in DMSO

  • LC-MS/MS system for quantification

Protocol:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Compound Preparation: Prepare the PROTAC dosing solutions by diluting the DMSO stock solutions in PBS to the final desired concentration (typically with a final DMSO concentration of ≤1%).

  • Assay Setup: Fill the acceptor plate wells with PBS. Add the PROTAC dosing solutions to the donor plate wells.

  • Incubation: Carefully place the donor plate on top of the acceptor plate, ensuring contact between the artificial membrane and the buffer in the acceptor wells. Incubate the plate assembly for a specified period (e.g., 4-18 hours) at room temperature.

  • Quantification: After incubation, separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq))

    Where:

    • Vd = volume of donor well

    • Va = volume of acceptor well

    • A = area of the membrane

    • t = incubation time

    • Ca(t) = concentration in the acceptor well at time t

    • Ceq = equilibrium concentration

Conclusion

The choice between an aliphatic and an aryl acetic acid linker is a critical decision in PROTAC design, with significant implications for the resulting degrader's performance. Flexible aliphatic linkers offer synthetic simplicity and have proven effective in numerous systems. However, the incorporation of a more rigid aryl moiety, such as in an aryl acetic acid linker, can offer distinct advantages. These include the potential for conformational pre-organization to enhance ternary complex stability and the ability to improve physicochemical properties like cell permeability.

As the field of targeted protein degradation continues to evolve, a deeper understanding of the structure-activity relationships of different linker classes will be paramount. The systematic evaluation of linker variants, guided by the experimental protocols outlined in this guide, will empower researchers to make data-driven decisions in the design of potent, selective, and drug-like PROTACs.

References

Safety Operating Guide

Proper Disposal of 2-(3-Cyanophenyl)acetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – This document provides essential safety and logistical information for the proper disposal of 2-(3-cyanophenyl)acetic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following procedures are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its hazard profile. This compound is harmful if swallowed and causes serious eye irritation. Always work in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC₉H₇NO₂
Molecular Weight161.16 g/mol
FormSolid
Hazard CodesH302 (Harmful if swallowed), H319 (Causes serious eye irritation)
Signal WordWarning

Step-by-Step Disposal Protocol

For small quantities of this compound typically used in a laboratory setting, a two-stage disposal process involving alkaline hydrolysis followed by neutralization is recommended. This procedure converts the toxic nitrile group to a less harmful carboxylate and ammonia.[2][3]

Experimental Protocol: Alkaline Hydrolysis and Neutralization

Objective: To hydrolyze the cyano group of this compound to a carboxylate, followed by neutralization of the resulting solution for safe disposal.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (e.g., 2 M) for neutralization

  • pH indicator strips or a calibrated pH meter

  • Appropriate reaction vessel (e.g., a flask with a reflux condenser)

  • Heating mantle or water bath

  • Stir bar and magnetic stirrer

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: In a designated chemical fume hood, place the this compound waste into a reaction vessel equipped with a stir bar.

  • Alkaline Hydrolysis:

    • Slowly add an excess of sodium hydroxide solution to the reaction vessel. The nitrile is heated under reflux with the sodium hydroxide solution.[2]

    • Gently heat the mixture to reflux with constant stirring. The hydrolysis converts the nitrile group to a sodium carboxylate and ammonia gas is evolved.[2][3] The reaction is complete when the evolution of ammonia gas ceases.

  • Cooling: Turn off the heat and allow the solution to cool to room temperature.

  • Neutralization:

    • Slowly and with stirring, add a suitable acid (e.g., hydrochloric acid or sulfuric acid) to neutralize the excess sodium hydroxide and the sodium salt of the carboxylic acid.[2]

    • Monitor the pH of the solution using pH paper or a pH meter. Continue adding acid until the pH is in the neutral range (typically 6-8).

  • Final Disposal: The resulting neutralized solution, containing the corresponding carboxylic acid and inorganic salts, can be disposed of as aqueous waste in accordance with local and institutional regulations. It is crucial to consult your institution's specific guidelines for aqueous waste disposal.

Waste Container and Compatibility

For the collection of untreated this compound waste, use a clearly labeled, leak-proof container made of a material chemically compatible with organic acids and nitriles. High-density polyethylene (HDPE) or glass containers are generally suitable.[4][5] Avoid using metal containers for acidic waste.[6] Ensure the waste container is kept closed when not in use and stored in a designated, well-ventilated waste accumulation area.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_treatment Laboratory Treatment (Small Quantities) cluster_direct_disposal Direct Disposal (Large Quantities / Untreated) start Start: this compound Waste ppe Don Appropriate PPE start->ppe assess Assess Quantity and Concentration hydrolysis Alkaline Hydrolysis (NaOH, heat) assess->hydrolysis Small Lab-Scale Quantity collect Collect in Labeled, Compatible Container assess->collect Large Quantity or No Treatment ppe->assess neutralization Neutralization (Acid, monitor pH) hydrolysis->neutralization aqueous_waste Dispose as Neutral Aqueous Waste neutralization->aqueous_waste end End: Proper Disposal Complete aqueous_waste->end disposal_service Arrange for Licensed Waste Disposal Service collect->disposal_service disposal_service->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(3-cyanophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-(3-cyanophenyl)acetic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for operational use and waste management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. Based on data for closely related compounds, it is considered toxic if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation.[1] Adherence to proper PPE protocols is mandatory to minimize exposure risk.

Hazard Classification GHS Pictograms Signal Word Hazard Statements
Acute Toxicity (Oral, Dermal, Inhalation)
alt text
alt text
DangerH301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1]
Skin Corrosion/Irritation
alt text
WarningH315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation
alt text
WarningH319: Causes serious eye irritation.[1]

Minimum Required Personal Protective Equipment (PPE):

Item Specification
Gloves Chemical-resistant nitrile or neoprene gloves.[2] Inspect for tears or holes before use.
Eye Protection Chemical splash goggles or a face shield.[2]
Body Protection A lab coat or chemical-resistant apron.[3]
Respiratory Protection A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood.[2]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • All handling of this compound, both in solid and solution form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]

2. Handling Solid (Powdered) this compound:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Designate a specific area within the fume hood for handling the compound.[4]

  • Weighing: If possible, weigh the compound directly within the fume hood. If the balance is outside the hood, tare the container, add the powder inside the hood, seal the container, and then weigh it.[5]

  • Dispensing: Use a spatula or other appropriate tool to handle the powder. Avoid creating dust.

3. Preparing Solutions:

  • Solvent Addition: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Labeling: Immediately label the container with the chemical name, concentration, date, and appropriate hazard warnings.

Disposal Plan: Step-by-Step Waste Management

1. Waste Segregation:

  • Solid Waste: All disposable items contaminated with this compound, such as gloves, weighing paper, and paper towels, must be collected in a dedicated, labeled hazardous waste container.[1]

  • Liquid Waste: Unused solutions and rinsates containing this compound must be collected in a separate, labeled hazardous waste container for liquids.[1]

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.[5]

2. Decontamination:

  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste.

  • Work Surfaces: At the end of each procedure, thoroughly decontaminate the work area within the fume hood.

3. Final Disposal:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste containing this compound down the drain.

Workflow for Safe Handling of this compound

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don PPE: - Gloves - Goggles - Lab Coat - Respirator (if needed) B Prepare Fume Hood A->B C Weigh Solid Compound B->C D Prepare Solution C->D E Segregate Waste: - Solid - Liquid - Sharps D->E F Decontaminate Work Area & Glassware E->F G Store Waste Securely F->G H Arrange for EHS Pickup G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-cyanophenyl)acetic Acid
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Reactant of Route 2
2-(3-cyanophenyl)acetic Acid

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